Product packaging for 4-(4-Methoxyphenyl)butan-1-amine(Cat. No.:CAS No. 72457-26-2)

4-(4-Methoxyphenyl)butan-1-amine

Cat. No.: B1589629
CAS No.: 72457-26-2
M. Wt: 179.26 g/mol
InChI Key: USDPTYHOEKPQAN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1589629 4-(4-Methoxyphenyl)butan-1-amine CAS No. 72457-26-2

Properties

IUPAC Name

4-(4-methoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDPTYHOEKPQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442025
Record name 4-(4-methoxyphenyl)butan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72457-26-2
Record name 4-(4-methoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

4-(4-Methoxyphenyl)butan-1-amine is a key chemical intermediate in the development of various pharmacologically active compounds and functional materials. Its structure, featuring a primary amine and a methoxy-substituted phenyl group connected by a flexible butyl linker, makes it a versatile building block. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of several robust synthetic pathways, including reductive amination, nitrile reduction, and multi-step sequences commencing with Friedel-Crafts acylation. Each section is designed to offer not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The synthesis of primary amines is a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to agrochemicals. This compound is of particular interest due to its presence in the scaffold of molecules with diverse biological activities. The design of an efficient synthesis requires careful consideration of factors such as starting material availability, cost, scalability, and environmental impact.

A retrosynthetic analysis of the target molecule reveals several logical disconnections, highlighting the primary strategies that can be employed for its construction.

G cluster_disconnections Key Disconnections cluster_precursors Key Precursors Target This compound d1 C-N Bond (Reductive Amination, Nitrile Reduction) Target->d1 Strategy A, B d2 C3-C4 Bond (Wittig/Grignard) Target->d2 Strategy D (variant) d3 C1-Aryl Bond (Friedel-Crafts) Target->d3 Strategy C p1 4-(4-Methoxyphenyl)butanal or ...butanenitrile d1->p1 p3 4-Methoxybenzaldehyde + C3-Nucleophile d2->p3 p2 Anisole + Succinic Anhydride or 4-Halobutyryl Chloride d3->p2

Caption: Retrosynthetic analysis of this compound.

This analysis points to three primary families of synthetic routes:

  • Strategy A: Reductive Amination. Formation of the C-N bond as the final step from a corresponding aldehyde or ketone.

  • Strategy B: Reduction of a Nitrile. Installation of a nitrile group, which is then reduced to the primary amine.

  • Strategy C: Friedel-Crafts Acylation. Formation of a key C-C bond on the aromatic ring, followed by subsequent functional group manipulations.

Each of these strategies offers distinct advantages and challenges, which will be explored in detail.

Synthetic Strategy A: Reductive Amination

Reductive amination is arguably one of the most efficient and widely used methods for synthesizing amines.[1] The process involves the reaction of a carbonyl compound with an amine source (in this case, ammonia) to form an intermediate imine or enamine, which is then reduced in the same pot to the target amine. The key to success is the choice of a reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound.

G Start 4-(4-Methoxyphenyl)butanal Imine Intermediate Imine Start->Imine + NH3 / NH4OAc - H2O Product This compound Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for synthesis via reductive amination.

Causality Behind Experimental Choices:

  • Carbonyl Source : 4-(4-methoxyphenyl)butanal is the ideal precursor. While the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one, could also be used, it would yield a secondary amine unless a more complex multi-step process is employed.

  • Amine Source : Anhydrous ammonia can be used, but for laboratory-scale synthesis, ammonium acetate or ammonium chloride are often more convenient as they also serve as a mild acid catalyst to promote imine formation.[2]

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations.[3] It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and avoids the generation of toxic cyanide waste.[1] Its steric bulk and attenuated reactivity prevent the reduction of the aldehyde, while it readily reduces the more electrophilic iminium ion formed in situ.

Experimental Protocol: Reductive Amination
  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-methoxyphenyl)butanal (1.0 eq) and dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.2 M.

  • Amine Addition : Add ammonium acetate (NH₄OAc, ~1.5-2.0 eq).

  • Reduction : To the stirring suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic. Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (often with 1% triethylamine to prevent streaking) or by distillation under high vacuum.

Synthetic Strategy B: Reduction of a Nitrile Precursor

This pathway involves the synthesis of 4-(4-methoxyphenyl)butanenitrile, followed by its reduction. This is a robust and reliable two-step process, often resulting in high overall yields.

G Start 1-(3-Halopropyl)-4-methoxybenzene Nitrile 4-(4-Methoxyphenyl)butanenitrile Start->Nitrile + NaCN / KCN (SN2 Reaction) Product This compound Nitrile->Product + Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: Workflow for synthesis via nitrile reduction.

Causality Behind Experimental Choices:

  • Nitrile Formation : The nitrile is typically prepared via a nucleophilic substitution (Sₙ2) reaction between an appropriate alkyl halide (e.g., 1-(3-bromopropyl)-4-methoxybenzene) and a cyanide salt like sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF).

  • Reducing Agent :

    • Lithium Aluminum Hydride (LiAlH₄) : This is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. It requires strictly anhydrous conditions and a careful work-up procedure (e.g., Fieser work-up) to quench the excess reagent and manage the aluminum salts.

    • Catalytic Hydrogenation : This method is often preferred for its cleaner work-up and greener credentials. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are used under a hydrogen atmosphere. This method can sometimes be slower and may require elevated pressure and temperature.

Experimental Protocol: Nitrile Reduction with LiAlH₄
  • Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Nitrile Addition : Dissolve 4-(4-methoxyphenyl)butanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.

  • Work-up (Fieser Method) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration & Extraction : A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification : Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified as described in Strategy A.

Synthetic Strategy C: Friedel-Crafts Acylation Approach

This classical approach builds the carbon skeleton directly onto the anisole ring. A common variant uses succinic anhydride, leading to a keto-acid intermediate. This multi-step pathway offers flexibility but requires more transformations.

G Anisole Anisole + Succinic Anhydride KetoAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->KetoAcid AlCl3 (Friedel-Crafts) ButanoicAcid 4-(4-methoxyphenyl)butanoic acid KetoAcid->ButanoicAcid Ketone Reduction (e.g., Wolff-Kishner) Amide 4-(4-methoxyphenyl)butanamide ButanoicAcid->Amide Amide Formation Product This compound Amide->Product Amide Reduction (e.g., LiAlH4)

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Friedel-Crafts Reaction : The acylation of anisole with succinic anhydride is a standard electrophilic aromatic substitution.[4] Aluminum chloride (AlCl₃) is a common Lewis acid catalyst, and the reaction typically shows high regioselectivity for the para position due to the activating and directing effect of the methoxy group.[5][6]

  • Ketone Reduction : The resulting ketone must be reduced to a methylene group. The Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions are classic methods for this transformation.

  • Amine Formation : The carboxylic acid is then converted to the primary amine. A common route is to first form the amide (e.g., using thionyl chloride followed by ammonia) and then reduce the amide to the amine using a powerful reducing agent like LiAlH₄.

Experimental Protocol: Friedel-Crafts Acylation (First Step)
  • Setup : To a flask cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃, ~2.2 eq) and a solvent such as nitrobenzene or DCM.

  • Acylation : Add succinic anhydride (1.0 eq) to the slurry. Then, add anisole (1.05 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction : After addition, allow the reaction to stir at room temperature for 24 hours.

  • Work-up : Pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Isolation : The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will precipitate. Isolate it by filtration, wash with cold water and dilute HCl, and then recrystallize from a suitable solvent like aqueous ethanol. Subsequent steps (ketone reduction, amide formation, amide reduction) follow standard literature procedures.

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination (A) Nitrile Reduction (B) Friedel-Crafts Acylation (C)
Number of Steps 1-2 (if precursor is available)24-5
Typical Overall Yield HighHighModerate
Starting Materials Aldehyde may require synthesisAlkyl halide may require synthesisReadily available bulk chemicals
Scalability ExcellentGood (LiAlH₄ can be challenging)Good (classic industrial process)
Key Challenges Aldehyde stabilityUse of toxic cyanide salts; energetic LiAlH₄ reductionMultiple steps; harsh reagents (AlCl₃); waste generation
Safety & Environment NaBH(OAc)₃ is preferred over NaBH₃CN.Cyanide toxicity; pyrophoric LiAlH₄.Large amounts of acid/base waste from work-ups.

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. For laboratory-scale and discovery chemistry, Reductive Amination (Strategy A) offers the most direct and efficient route, provided the precursor aldehyde is accessible. The Nitrile Reduction (Strategy B) pathway is a highly reliable and robust alternative, often used when constructing the carbon chain from a halide is convenient. The Friedel-Crafts Acylation (Strategy C) approach, while longer, is built upon fundamental and well-understood reactions, making it a viable option when starting from simple, inexpensive aromatic feedstocks, particularly on a larger scale. The optimal choice of synthesis will ultimately depend on the specific constraints of the project, including scale, cost, available starting materials, and safety infrastructure.

References

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Methoxyphenyl)butan-1-amine

This compound is a primary amine that is gaining significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a flexible butyl chain, a terminal primary amine, and a methoxy-substituted phenyl ring, makes it a valuable synthon for creating more complex molecular architectures. The primary amine group serves as a key nucleophilic handle for a variety of chemical transformations, while the methoxyphenyl moiety can engage in aromatic interactions and provides a site for further functionalization.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, spectroscopic profile, synthetic pathways, and key reactivity, grounded in established chemical principles. The aim is to provide not just data, but a foundational understanding of this compound's behavior in a laboratory setting.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both chemical reactions and biological systems. The structure of this compound, presented below, consists of a p-substituted anisole ring connected to a butylamine tail.

synthesis_workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_intermediate Intermediate cluster_reduction Reduction cluster_purification Workup & Purification cluster_product Final Product start 4-(4-Methoxyphenyl)butyric Acid activation Amide Formation (e.g., SOCl₂, NH₄OH) start->activation intermediate 4-(4-Methoxyphenyl)butanamide activation->intermediate reduction Amide Reduction (e.g., LiAlH₄ in THF) intermediate->reduction workup Aqueous Workup & Solvent Extraction reduction->workup purification Distillation or Column Chromatography workup->purification product This compound purification->product analytical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation & Validation prep_nmr Dissolve in CDCl₃ acq_nmr ¹H & ¹³C NMR prep_nmr->acq_nmr prep_ir Prepare Neat Film acq_ir FTIR Spectroscopy prep_ir->acq_ir prep_ms Dissolve in MeOH acq_ms Mass Spectrometry (EI/ESI) prep_ms->acq_ms analysis Correlate Spectra - Chemical Shifts - Functional Groups - m/z Fragments acq_nmr->analysis acq_ir->analysis acq_ms->analysis confirmation Structure & Purity Confirmed analysis->confirmation

Spectroscopic data of 4-(4-Methoxyphenyl)butan-1-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)butan-1-amine

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the expected spectroscopic data for this compound, a compound of interest in drug discovery and chemical synthesis. As a primary amine with an embedded methoxyphenyl scaffold, its structural confirmation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectroscopic data, we must first deconstruct the molecule into its constituent functional groups. Each component provides a unique signature that contributes to the final spectra.

  • p-Disubstituted Aromatic Ring: This rigid structure gives rise to characteristic signals in both NMR and IR. In ¹H NMR, the symmetry of the 1,4-substitution pattern creates a distinct splitting pattern.

  • Methoxy Group (-OCH₃): A strong electron-donating group, it significantly influences the electronic environment of the aromatic ring, impacting NMR chemical shifts. It provides a sharp, singlet signal in ¹H NMR and a characteristic carbon signal in ¹³C NMR.

  • Aliphatic Butyl Chain (-CH₂CH₂CH₂CH₂-): This flexible linker between the aromatic ring and the amine group will show a series of multiplets in ¹H NMR, with chemical shifts determined by their proximity to the deshielding aromatic ring and the electron-withdrawing amine.

  • Primary Amine (-NH₂): This functional group is readily identified by its characteristic stretches in IR spectroscopy. In ¹H NMR, the labile protons often appear as a broad singlet and are exchangeable with deuterium, a key diagnostic test.

Below is the annotated molecular structure, which will serve as our reference for all spectroscopic assignments.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity. Due to the p-substitution, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The aliphatic chain protons will exhibit predictable splitting patterns based on their neighbors.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
H3/H5' (Aromatic) ~ 7.10 d, J ≈ 8.5 Hz 2H These protons are ortho to the alkyl chain and meta to the electron-donating methoxy group. They appear downfield due to the aromatic ring current.
H2/H6' (Aromatic) ~ 6.85 d, J ≈ 8.5 Hz 2H These protons are ortho to the strongly electron-donating methoxy group, which shields them, shifting them upfield relative to H3/H5'.[1][2]
H(OCH₃) ~ 3.80 s 3H The methoxy protons are in a shielded environment and do not couple with other protons, resulting in a sharp singlet.[3][4]
Hδ (Cδ-H₂) ~ 2.70 t, J ≈ 7.5 Hz 2H These protons are adjacent to the electron-withdrawing amine group, causing a downfield shift relative to other methylene groups.
Hα (Cα-H₂) ~ 2.55 t, J ≈ 7.5 Hz 2H These benzylic protons are deshielded by the aromatic ring.
Hβ, Hγ (Cβ,γ-H₂) ~ 1.65 - 1.45 m 4H These central methylene protons have overlapping signals and appear as a complex multiplet.

| H(N) (-NH₂) | ~ 1.40 (variable) | br s | 2H | Amine protons are exchangeable and often appear as a broad singlet.[5] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test. |

¹³C NMR Spectroscopy: Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C4 (Ar C-O) ~ 158.0 The aromatic carbon directly attached to the electron-donating methoxy group is highly deshielded.
C1 (Ar C-Alkyl) ~ 134.5 The ipso-carbon attached to the alkyl chain.
C3/C5' (Ar C-H) ~ 129.5 Aromatic CH carbons ortho to the alkyl substituent.
C2/C6' (Ar C-H) ~ 114.0 Aromatic CH carbons ortho to the methoxy group are significantly shielded.
C(OCH₃) ~ 55.3 A typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7]
~ 42.5 Carbon adjacent to the nitrogen atom.
~ 35.0 The benzylic carbon.
~ 31.5 Aliphatic chain carbon.

| Cβ | ~ 29.0 | Aliphatic chain carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum is a plot of vibrational frequencies versus intensity.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale & Expert Insights
3380 & 3300 N-H asymmetric & symmetric stretch Medium The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[5][8][9]
3030 - 3000 Aromatic C-H stretch Medium Characteristic of C-H bonds on the benzene ring.[10]
2930 & 2850 Aliphatic C-H stretch Strong Arises from the C-H bonds of the butyl chain.[10]
~1610 & ~1510 Aromatic C=C stretch Strong These two strong bands are characteristic of the p-disubstituted aromatic ring.
1650 - 1580 N-H bend (scissoring) Medium This bending vibration further confirms the primary amine functionality.[8]
1245 Aryl-O asymmetric stretch Strong A very strong and characteristic absorption for the aryl ether linkage (Ar-O-CH₃).[11]
~1040 C-N stretch Medium Corresponds to the stretching of the aliphatic carbon-nitrogen bond.[8]

| ~830 | C-H out-of-plane bend | Strong | This strong band is highly indicative of 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering crucial clues about its structure. For this compound, the molecular weight is 179.26 g/mol .[12]

Table 4: Predicted Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment Rationale & Expert Insights
179 [M]⁺ The molecular ion peak. As an amine, its intensity may be weak. According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.[13]
121 [CH₃O-C₆H₄-CH₂]⁺ Base Peak. This is the highly stable methoxybenzyl (or anisyl) cation, formed by benzylic cleavage. This is the most favorable fragmentation pathway and will result in the most abundant ion.

| 30 | [CH₂=NH₂]⁺ | Formed by α-cleavage, a characteristic fragmentation for primary amines.[14] This is a definitive fragment for a terminal primary amine. |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is dominated by cleavages that form stable carbocations. The benzylic position is particularly susceptible to cleavage, leading to the formation of the resonance-stabilized methoxybenzyl cation.

G M [4-(CH₃O)Ph-CH₂CH₂CH₂CH₂-NH₂]⁺· m/z = 179 frag1 [CH₃O-Ph-CH₂]⁺ m/z = 121 (Base Peak) M->frag1 Benzylic Cleavage frag2 [CH₂=NH₂]⁺ m/z = 30 M->frag2 α-Cleavage radical1 ·CH₂CH₂CH₂NH₂ radical2 [CH₃O-Ph-CH₂CH₂CH₂]·

Caption: Key fragmentation pathways for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve ~5-10 mg of sample in 0.7 mL CDCl₃ with TMS nmr ¹H & ¹³C NMR prep->nmr ir FTIR (ATR) prep->ir ms EI-MS prep->ms analysis Correlate & Interpret Spectra nmr->analysis ir->analysis ms->analysis confirm Structure Confirmed analysis->confirm

Caption: General workflow for structural elucidation.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Key parameters: spectral width of 240 ppm, relaxation delay of 2 seconds, and 1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

FTIR Data Acquisition
  • Sample Preparation: No special preparation is required if using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, via a Gas Chromatography (GC-MS) interface.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition: Set the ionization energy to a standard value of 70 eV. Scan a mass range from m/z 25 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to predicted pathways to confirm the structure.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of established synthetic strategies for obtaining 4-(4-methoxyphenyl)butan-1-amine, a key intermediate in pharmaceutical development. The methodologies discussed are selected for their reliability, scalability, and foundation in core organic chemistry principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the available synthetic pathways.

Introduction to this compound

This compound is a primary amine featuring a methoxy-substituted phenyl ring connected to a butylamine chain. This structural motif is of significant interest in medicinal chemistry, serving as a building block for more complex molecules with potential therapeutic applications. The strategic placement of the methoxy group and the length of the alkyl chain are critical for molecular recognition and interaction with biological targets. Consequently, efficient and versatile synthetic routes to this compound are highly valuable.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will detail three primary, field-proven strategies:

  • Route 1: Friedel-Crafts Acylation of Anisole followed by Reduction

  • Route 2: Nucleophilic Substitution on a Halogenated Butyl Precursor

  • Route 3: Reductive Amination of a Carbonyl Precursor

Each of these routes offers unique advantages and challenges, which will be discussed in detail.

Route 1: Friedel-Crafts Acylation of Anisole and Subsequent Reductive Transformations

This classical approach builds the carbon skeleton directly onto the anisole ring, providing a convergent and efficient pathway. The key steps involve the formation of a keto-acid intermediate, followed by a series of reductions.

Rationale and Strategy

This synthetic plan leverages the electron-rich nature of anisole to direct the electrophilic acylation to the para position, minimizing the formation of the ortho isomer due to steric hindrance from the methoxy group. The subsequent reductions are well-established and high-yielding transformations.

Experimental Workflow

Caption: Workflow for Route 1: Friedel-Crafts Acylation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The initial step is a Friedel-Crafts acylation of anisole with succinic anhydride.[1] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the anhydride towards electrophilic attack.[2]

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise while maintaining the temperature below 10 °C.

    • Add anisole dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The resulting precipitate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.[3]

Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid

The ketone functionality in the intermediate is reduced to a methylene group via catalytic hydrogenation.[1]

  • Protocol:

    • Suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid in a mixture of acetic acid and tetrahydrofuran.

    • Add a catalytic amount of 10% palladium on carbon (50% wet).

    • Stir the mixture under a hydrogen atmosphere (e.g., 0.4 MPa) for several hours.[1]

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.[1][4][5]

Step 3: Conversion of 4-(4-methoxyphenyl)butanoic acid to this compound

The carboxylic acid is converted to the primary amine via a two-step process involving the formation of an amide followed by its reduction.

  • Protocol:

    • Treat 4-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

    • Bubble ammonia gas through a solution of the acyl chloride in an appropriate solvent (e.g., dichloromethane) to form 4-(4-methoxyphenyl)butanamide.

    • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Add the 4-(4-methoxyphenyl)butanamide solution dropwise to the LiAlH₄ suspension.

    • Reflux the reaction mixture for several hours.

    • After cooling, carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the residue by distillation or chromatography to obtain this compound.

Route 2: Synthesis via Nucleophilic Substitution

This approach involves the formation of the C-N bond through the displacement of a leaving group on a suitable four-carbon chain attached to the 4-methoxyphenyl moiety. The Gabriel synthesis is a classic and reliable method for this transformation, preventing the over-alkylation often seen with direct amination.[6][7]

Rationale and Strategy

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[6][8] The phthalimide anion is a good nucleophile that displaces a halide on a primary alkyl halide.[7][9] Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to release the desired primary amine.[6][9] This method is advantageous as it cleanly produces primary amines without contamination from secondary or tertiary amines.[8]

Experimental Workflow

Caption: Workflow for Route 2: Gabriel Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-(4-methoxyphenyl)butyl)phthalimide

The first step is the N-alkylation of potassium phthalimide with a suitable 4-(4-methoxyphenyl)butyl halide.

  • Starting Material Note: 1-(4-Bromobutyl)-4-methoxybenzene can be prepared from 4-(4-methoxyphenyl)butan-1-ol via reaction with PBr₃ or HBr. The alcohol, in turn, can be synthesized by reduction of 4-(4-methoxyphenyl)butanoic acid (from Route 1) with a milder reducing agent like borane.

  • Protocol:

    • Dissolve 1-(4-bromobutyl)-4-methoxybenzene and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[8][9]

    • Heat the reaction mixture for several hours until the starting halide is consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid N-(4-(4-methoxyphenyl)butyl)phthalimide by filtration, wash with water, and dry.

Step 2: Hydrazinolysis to Liberate the Primary Amine

The Ing-Manske procedure, using hydrazine, is a common method for cleaving the phthalimide.[8][9]

  • Protocol:

    • Suspend the N-(4-(4-methoxyphenyl)butyl)phthalimide in ethanol.

    • Add hydrazine hydrate to the suspension.[9]

    • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with aqueous HCl to protonate the amine and precipitate any remaining phthalhydrazide.

    • Filter off the solid.

    • Make the filtrate basic with aqueous NaOH to deprotonate the amine salt.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting this compound.

Route 3: Reductive Amination

Reductive amination is a highly versatile and widely used method for amine synthesis.[10][11] It involves the reaction of a ketone or aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

Rationale and Strategy

This route begins with a precursor containing a carbonyl group at the appropriate position, namely 4-(4-methoxyphenyl)butanal or the more stable 4-(4-methoxyphenyl)-2-butanone.[12] The carbonyl compound reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being particularly effective as they are selective for the iminium ion over the carbonyl starting material.[13]

Experimental Workflow

Caption: Workflow for Route 3: Reductive Amination.

Detailed Experimental Protocol
  • Starting Material Note: 4-(4-methoxyphenyl)butanal can be prepared by the controlled oxidation of 4-(4-methoxyphenyl)butan-1-ol.

  • Protocol:

    • Dissolve 4-(4-methoxyphenyl)butanal and an excess of an ammonia source, such as ammonium acetate, in methanol.

    • Stir the mixture at room temperature to allow for the formation of the imine.

    • Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. It is important to monitor the pH and maintain it in a slightly acidic range (pH 6-7) for optimal iminium ion formation and reduction.

    • Continue stirring at room temperature for several hours or until the reaction is complete.

    • Quench the reaction by adding aqueous acid, which also destroys any remaining borohydride reagent.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with NaOH and extract the product with an organic solvent.

    • Dry, concentrate, and purify the crude product to yield this compound.

Summary and Comparison of Routes

Parameter Route 1: Friedel-Crafts Route 2: Gabriel Synthesis Route 3: Reductive Amination
Starting Materials Anisole, Succinic Anhydride4-(4-methoxyphenyl)butyl halide4-(4-methoxyphenyl)butanal
Key Advantages Convergent, builds skeleton directly on aromatic ring.High purity of primary amine, avoids polyalkylation.High functional group tolerance, mild conditions.
Key Challenges Use of strong Lewis acids, multiple steps.Requires pre-functionalized substrate, harsh cleavage conditions possible.Potential for side reactions if not controlled, requires specific reducing agents.
Scalability Generally good, but handling AlCl₃ can be challenging on a large scale.Well-suited for lab and pilot scales.Excellent for various scales, widely used in industry.

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The Friedel-Crafts acylation route is a powerful method for constructing the carbon framework from simple aromatic precursors. The Gabriel synthesis provides a classic and clean method for introducing the primary amine functionality, while reductive amination offers a modern, versatile, and often milder alternative. The selection of the optimal route will be dictated by the specific constraints and objectives of the research or development program, including cost of starting materials, available equipment, and desired purity profile of the final product. Each described protocol represents a self-validating system, grounded in well-understood chemical principles, ensuring a high degree of trustworthiness and reproducibility for the skilled practitioner.

References

4-(4-Methoxyphenyl)butan-1-amine CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted butylamine derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a methoxyphenyl group attached to a butylamine chain, imparts a unique combination of lipophilicity and basicity, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and a conceptual analytical workflow.

Chemical Identity and Physical Properties

The unambiguous identification of a chemical compound is paramount for scientific rigor. This compound is registered under the CAS number 72457-26-2.[1] While experimental data on its physical constants are not extensively reported in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 72457-26-2[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

It is important to note that the lack of readily available experimental physical constants suggests that this compound may be primarily used as a synthetic intermediate rather than an end product. For research purposes, it would be prudent to experimentally determine these properties upon synthesis or acquisition.

Conceptual Synthesis Protocol

The synthesis of this compound can be envisioned through a reductive amination pathway, a robust and widely utilized method in organic chemistry for the formation of amines. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Rationale: This multi-step synthesis starts from the commercially available 4-methoxyphenylacetic acid. The choice of a lithium aluminum hydride reduction is a powerful method for the complete reduction of the carboxylic acid to the corresponding alcohol. Subsequent oxidation with a mild oxidizing agent like PCC provides the aldehyde, which is the key intermediate for the reductive amination. The final step utilizes ammonia and a reducing agent to furnish the target primary amine.

Experimental Workflow:

A 4-Methoxyphenylacetic Acid B 1. LiAlH4, THF 2. H2O quench A->B Reduction C 4-(4-Methoxyphenyl)ethanol B->C D PCC, CH2Cl2 C->D Oxidation E 4-(4-Methoxyphenyl)acetaldehyde D->E F 1. NH3 2. NaBH3CN E->F Reductive Amination G This compound F->G

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reduction of 4-Methoxyphenylacetic Acid: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 4-methoxyphenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(4-methoxyphenyl)ethanol.

  • Oxidation to 4-(4-Methoxyphenyl)acetaldehyde: To a solution of 4-(4-methoxyphenyl)ethanol in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) is added in one portion. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the crude 4-(4-methoxyphenyl)acetaldehyde, which can be used in the next step without further purification.

  • Reductive Amination: The crude 4-(4-methoxyphenyl)acetaldehyde is dissolved in methanol, and an excess of ammonia is added. The mixture is stirred for a short period before sodium cyanoborohydride (NaBH₃CN) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Analytical Workflow for Quality Control

Ensuring the purity and structural integrity of the synthesized compound is critical. A standard analytical workflow would involve a combination of chromatographic and spectroscopic techniques.

Logical Flow of Analysis:

Start Synthesized Product TLC Thin-Layer Chromatography (TLC) Start->TLC Initial Purity Check Purification Column Chromatography TLC->Purification If Impure NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Structural Elucidation Purification->TLC Purity Confirmation MS Mass Spectrometry (MS) NMR->MS Molecular Weight Confirmation Final Pure, Characterized Compound MS->Final

Caption: Standard analytical workflow for compound purification and characterization.

Detailed Methodologies:

  • Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring reaction progress and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine) would be developed to achieve good separation between the product and any impurities.

  • Column Chromatography: For purification, silica gel column chromatography is a standard method. The crude product is loaded onto a silica gel column and eluted with a solvent system similar to that used for TLC. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, the aliphatic chain protons, and the amine protons. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (179.26 g/mol ).

Conclusion

This compound serves as a valuable, albeit not extensively characterized, chemical entity. This guide has provided its key identifiers, a plausible and detailed synthetic strategy, and a robust analytical workflow for its quality control. For researchers and scientists in drug development and materials science, this compound represents a versatile starting point for the creation of novel and functional molecules. The provided protocols and workflows offer a solid foundation for the synthesis and characterization of this and structurally related compounds, emphasizing the principles of scientific integrity and experimental rigor.

References

An In-Depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)butan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of 4-(4-Methoxyphenyl)butan-1-amine. While direct and extensive research on a wide array of derivatives of this specific scaffold is emerging, significant insights can be drawn from structurally related compounds. This document will explore the known and potential therapeutic applications, delve into the structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating the biological effects of this promising class of molecules.

Introduction: The this compound Scaffold - A Versatile Core for Drug Discovery

The this compound core structure presents a compelling starting point for medicinal chemistry campaigns. It combines a lipophilic 4-methoxyphenyl group with a flexible butylamine chain, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can influence metabolic stability and receptor interactions, while the primary amine serves as a key handle for derivatization to explore a range of biological targets. This guide will focus on two primary areas of therapeutic potential that can be extrapolated from related structures: oncology and neuropharmacology.

Anticancer Potential of this compound Derivatives

While direct studies on the anticancer properties of a broad series of this compound derivatives are limited, the 4-methoxyphenyl moiety is a common feature in numerous potent anticancer agents. Research on related structures suggests that derivatives of our core molecule could exhibit significant cytotoxic and antiproliferative activities.

Insights from Structurally Related Anticancer Compounds

Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs bearing a 4-methoxyphenyl group have demonstrated extremely potent in vitro anticancer activity, with ED50 values in the nanomolar range against various human tumor cell lines[1]. Specifically, compounds with a 4-methoxyphenylamino group at the C-4 position were among the most potent, highlighting the favorable contribution of this moiety to cytotoxicity[1].

Furthermore, imidazo[1,2-a]quinoxaline derivatives incorporating a (E)-1-((4-methoxybenzylidene)amino) group have been synthesized and evaluated as potential anti-lung cancer agents, showing promise as EGFR inhibitors[2]. These findings suggest that incorporating the this compound scaffold into larger, heterocyclic systems could be a fruitful strategy for developing novel anticancer drugs.

Proposed Mechanism of Action: Targeting Cellular Proliferation

Many anticancer agents exert their effects by interfering with cell cycle progression and inducing apoptosis. Based on the activity of structurally related compounds, it is plausible that this compound derivatives could target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), or modulate apoptotic pathways. The α,β-unsaturated ketone scaffold, which can be conceptually related to modifications of the butan-1-amine chain, is present in many compounds that induce apoptosis and arrest the cell cycle at the G1 phase[3].

Diagram: Proposed Anticancer Mechanism of Action

Anticancer_Mechanism Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Enters CellCycle Cell Cycle Arrest (G1 Phase) Cell->CellCycle Induces Apoptosis Apoptosis Induction Cell->Apoptosis Triggers Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Proposed mechanism for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Neuropharmacological Potential of this compound Derivatives

The structural similarity of this compound to known psychoactive and neuropharmacological agents, particularly phenethylamines and their derivatives, suggests that this scaffold could be a valuable starting point for the development of novel CNS-active compounds.

Modulation of Serotonin Receptors

Derivatives of 2,5-dimethoxyphenethylamine and 2,5-dimethoxyphenyl-isopropylamine are well-known modulators of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes[4][5][6]. Structure-activity relationship studies on these classes of compounds have shown that the nature of the substituent at the 4-position of the phenyl ring significantly influences receptor affinity and functional activity[4].

The 4-methoxy group in our core scaffold is an electron-donating group, which can influence the binding affinity to serotonin receptors. By modifying the amine, the butyl chain, and the phenyl ring of this compound, it may be possible to develop selective agonists, antagonists, or allosteric modulators for various 5-HT receptor subtypes[7]. For instance, analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine have been investigated as 5-HT1A antagonists, with modifications to the butyl chain leading to improved affinity and selectivity[8].

Diagram: Serotonin Receptor Modulation Workflow

Serotonin_Modulation cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization Synthesis Synthesis of This compound Derivatives BindingAssay Radioligand Binding Assay (e.g., 5-HT2A, 5-HT2C) Synthesis->BindingAssay Test for Affinity FunctionalAssay Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Test for Activity (Agonist/Antagonist) SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Lead Lead Compound Identification SAR->Lead

References

The Versatile Intermediate: A Technical Guide to 4-(4-Methoxyphenyl)butan-1-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-Methoxyphenyl)butan-1-amine, a key research chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its significant role as a versatile building block in the synthesis of complex and biologically active molecules. Particular emphasis is placed on the causality behind experimental choices and the validation of described protocols, ensuring scientific integrity and practical applicability.

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds and intermediates is paramount to the successful development of novel therapeutic agents and functional materials. This compound, with its distinct methoxy-substituted aromatic ring and a flexible butylamine chain, presents itself as a highly valuable and versatile building block. Its structural motifs are frequently encountered in a variety of biologically active compounds, making it a molecule of significant interest for researchers engaged in the design and synthesis of new chemical entities. This guide aims to serve as a comprehensive resource, consolidating critical technical information to facilitate its effective utilization in the laboratory.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 72457-26-2--INVALID-LINK--
Molecular Formula C₁₁H₁₇NO--INVALID-LINK--
Molecular Weight 179.26 g/mol --INVALID-LINK--
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Purity Typically ≥97%--INVALID-LINK--
InChI Key USDPTYHOEKPQAN-UHFFFAOYSA-N--INVALID-LINK--

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several reliable and scalable routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two principal and logically sound strategies are detailed below.

Pathway A: Reduction of 4-(4-Methoxyphenyl)butanenitrile

This is a classic and highly effective method for the preparation of primary amines. The cyano group serves as a robust precursor to the aminomethyl group upon reduction.

Synthesis_Pathway_A 4-(4-Methoxyphenyl)butanenitrile 4-(4-Methoxyphenyl)butanenitrile LiAlH4_THF 1. LiAlH₄, THF 2. H₂O workup 4-(4-Methoxyphenyl)butanenitrile->LiAlH4_THF Reduction Target_Amine This compound LiAlH4_THF->Target_Amine

Synthetic route via nitrile reduction.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of completely reducing the carbon-nitrogen triple bond of the nitrile to a primary amine.[1] Softer reducing agents might lead to the formation of the corresponding aldehyde after hydrolysis.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.

  • Workup: A careful aqueous workup is crucial to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the desired amine.

Experimental Protocol: Reduction of 4-(4-Methoxyphenyl)butanenitrile with LiAlH₄

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 4-(4-methoxyphenyl)butanenitrile (1 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (1 volume), 15% aqueous sodium hydroxide (1 volume), and finally water (3 volumes).

  • Workup and Purification: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway B: Reductive Amination of 4-(4-Methoxyphenyl)butanal

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines.[2]

Synthesis_Pathway_B 4-(4-Methoxyphenyl)butanal 4-(4-Methoxyphenyl)butanal Reductive_Amination NH₃, H₂, Catalyst (e.g., Raney Ni) or NaBH₃CN 4-(4-Methoxyphenyl)butanal->Reductive_Amination Reductive Amination Target_Amine This compound Reductive_Amination->Target_Amine

Synthetic route via reductive amination.

Causality of Experimental Choices:

  • Amine Source: Ammonia (or a source of ammonia like ammonium acetate) is used to form the intermediate imine with the starting aldehyde.

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (H₂ over a metal catalyst like Raney nickel or palladium on carbon) is a clean and efficient method. Alternatively, hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective and offer good functional group tolerance.[3]

  • Reaction Conditions: The conditions are chosen to favor the in situ formation and subsequent reduction of the imine.

Experimental Protocol: Reductive Amination of 4-(4-Methoxyphenyl)butanal

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)butanal (1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent (e.g., sodium borohydride, added portion-wise, or catalytic hydrogenation with H₂ and a catalyst) is introduced. For hydride reductions, the reaction is typically stirred at room temperature for several hours to overnight.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.

Applications as a Research Chemical Intermediate

The true value of this compound lies in its utility as a scaffold for the construction of more complex and functionally diverse molecules. Its primary amine functionality serves as a versatile handle for a wide range of chemical transformations.

Elaboration into Biologically Active Scaffolds

The 4-methoxyphenylbutylamine moiety is a recognized pharmacophore in various classes of biologically active compounds. Its presence can influence pharmacokinetic properties such as lipophilicity and metabolic stability, and it can engage in key binding interactions with biological targets.

  • Androgen Receptor Antagonists: There is growing interest in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. The structural framework of this compound can be incorporated into more complex molecules designed to bind to the AR. While direct citation of this specific amine in the synthesis of named AR antagonists is not prevalent in the readily available literature, its structural motifs are present in related research, suggesting its potential as a key building block in this area.[4][5][6]

Key Reactions of the Primary Amine

The primary amine group of this compound is a nucleophilic center that can readily participate in a variety of fundamental organic reactions, including:

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in drug design.

  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary and tertiary amines, allowing for the introduction of further diversity.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other transformations.[7]

Key_Reactions Target_Amine This compound Amide Amide Target_Amine->Amide R-COCl or R-COOH, coupling agent Sulfonamide Sulfonamide Target_Amine->Sulfonamide R-SO₂Cl Secondary_Amine Secondary/Tertiary Amine Target_Amine->Secondary_Amine R-X (Alkylation) or Ar-X (Arylation) Imine Imine (Schiff Base) Target_Amine->Imine R-CHO or R₂C=O

Key reactions of the primary amine functionality.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the reactivity of its primary amine functionality, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthetic routes, and potential applications, offering a solid foundation for researchers looking to incorporate this compound into their synthetic strategies. Further exploration of its utility in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

Understanding the structure of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 4-(4-Methoxyphenyl)butan-1-amine

Foreword

As a foundational scaffold in medicinal chemistry and organic synthesis, this compound presents a unique combination of structural features: a terminal primary amine offering a reactive handle for derivatization, a flexible butyl linker allowing for conformational adaptability, and a methoxy-substituted phenyl ring that modulates electronic properties and metabolic stability. This guide provides a comprehensive exploration of this molecule, moving from its core structural attributes to its synthesis and detailed analytical characterization. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them.

Molecular Architecture and Physicochemical Properties

This compound (CAS: 72457-26-2) is an organic compound with the molecular formula C₁₁H₁₇NO.[1][2] Its structure is characterized by three key functional regions, each contributing distinct properties that are valuable in the design of more complex molecules.

  • The 4-Methoxyphenyl Group: This aromatic system consists of a benzene ring substituted with a methoxy (-OCH₃) group at the para-position. The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring and can participate in hydrogen bonding. In a drug development context, this moiety is often explored for its ability to fine-tune binding interactions and improve pharmacokinetic profiles.[3]

  • The Butyl Chain: A four-carbon aliphatic chain links the aromatic ring to the amine. This linker provides significant conformational flexibility, allowing the molecule to adopt various spatial orientations. This is a critical feature for optimizing the binding of a molecule to a biological target, such as an enzyme's active site.

  • The Primary Amine (-NH₂): The terminal amino group is a primary nucleophile and a base. This functional group serves as a key point for chemical modification, enabling the construction of amides, sulfonamides, and other derivatives through well-established synthetic transformations.[4]

A diagrammatic breakdown of the molecule's structure highlights these distinct components.

Caption: Key functional components of this compound.

Physicochemical Data Summary

Property Value Source
Molecular Formula C₁₁H₁₇NO [1][5]
Molecular Weight 179.26 g/mol [5][6]

| CAS Number | 72457-26-2 |[2][6] |

Synthesis Pathway: Reductive Amination Approach

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 4-methoxybenzyl alcohol. This pathway involves oxidation, a carbon-carbon bond-forming reaction, and a final reduction step. The choice of this route is based on the commercial availability of starting materials and the reliability of each transformation.

G start 4-Methoxybenzyl Alcohol step1 Oxidation start->step1 intermediate1 4-Methoxy- benzaldehyde step1->intermediate1 e.g., PCC step2 Aldol Condensation (with Acetone) intermediate1->step2 intermediate2 4-(4-Methoxyphenyl) but-3-en-2-one step2->intermediate2 NaOH, H₂O step3 Catalytic Hydration/Reduction intermediate2->step3 intermediate3 4-(4-Methoxyphenyl) butan-2-one step3->intermediate3 H₂, Pd/C step4 Reductive Amination (Leuckart-Wallach) intermediate3->step4 final_product 4-(4-Methoxyphenyl) butan-1-amine step4->final_product HCOONH₄, HCOOH

Caption: A multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via 4-(4-Methoxyphenyl)butan-2-one

This protocol details the final reductive amination step, a robust method for converting ketones to amines. The Leuckart-Wallach reaction is chosen for its effectiveness in this transformation using readily available reagents.

Objective: To synthesize this compound from 4-(4-Methoxyphenyl)butan-2-one.

Materials:

  • 4-(4-Methoxyphenyl)butan-2-one (1 equiv.)

  • Ammonium formate (3-4 equiv.)

  • Formic acid (excess)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-methoxyphenyl)butan-2-one (1 equiv.) and ammonium formate (3 equiv.).

  • Addition of Reagent: Slowly add formic acid to the mixture. The reaction is exothermic and will begin to bubble. Continue adding formic acid until the mixture is a stirrable slurry.

  • Reflux: Heat the reaction mixture to reflux (approx. 160-180 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise & Experience: The Leuckart-Wallach reaction proceeds via the formation of a formyl-protected amine intermediate. The high temperature is necessary to drive the dehydration and hydride transfer steps. Ammonium formate serves as the source of both ammonia and the hydride.

  • Workup - Acidification: After cooling to room temperature, slowly add 1 M HCl to the reaction mixture until it is acidic (pH 1-2). This step hydrolyzes the intermediate N-formyl amine and protonates the product, rendering it water-soluble.

  • Extraction (Organic Wash): Transfer the acidic aqueous mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic impurities. Discard the organic layers.

  • Workup - Basification: Carefully basify the aqueous layer with 1 M NaOH until pH 12-14. This deprotonates the ammonium salt of the product, regenerating the free amine which is soluble in organic solvents.

  • Extraction (Product): Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Trustworthiness: This acid/base extraction procedure is a self-validating system. Only the basic amine product will move from the aqueous to the organic phase during the final extraction, ensuring a high degree of purification from neutral or acidic side products.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a clear oil.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary amine, the compound exhibits characteristic N-H stretching vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400-3250 N-H Stretch Primary Amine Two distinct bands are expected for the symmetric and asymmetric stretches, a hallmark of a primary amine.[7]
3050-3000 C-H Stretch Aromatic Ring Indicates the presence of sp² hybridized C-H bonds.
2950-2850 C-H Stretch Alkyl Chain Indicates the presence of sp³ hybridized C-H bonds.
1650-1580 N-H Bend Primary Amine A scissoring vibration characteristic of the -NH₂ group.[7]
1610, 1510 C=C Stretch Aromatic Ring Strong absorptions confirming the benzene ring.
1250 C-O Stretch Aryl Ether Strong, characteristic stretch for the Ar-O-CH₃ system.

| 1250–1020 | C-N Stretch | Aliphatic Amine | Confirms the presence of the carbon-nitrogen bond.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.10 d 2H Ar-H (ortho to OCH₃) Protons on the aromatic ring adjacent to the electron-donating methoxy group are shielded.
~6.82 d 2H Ar-H (meta to OCH₃) Protons further from the methoxy group are slightly more shielded.
3.79 s 3H -OCH₃ A characteristic singlet for the methoxy group protons.
~2.70 t 2H -CH₂-NH₂ The methylene group adjacent to the electronegative amine is deshielded.
~2.55 t 2H Ar-CH₂- The benzylic protons are deshielded by the aromatic ring.
~1.65 m 2H -CH₂-CH₂-NH₂ Methylene group protons in the middle of the chain.
~1.45 m 2H Ar-CH₂-CH₂- Methylene group protons in the middle of the chain.

| ~1.30 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and can exchange with D₂O. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~158.0 Ar-C (para, attached to OCH₃)
~134.5 Ar-C (ipso, attached to butyl chain)
~129.5 Ar-CH (ortho to OCH₃)
~113.8 Ar-CH (meta to OCH₃)
~55.2 -OCH₃
~42.0 -CH₂-NH₂
~35.0 Ar-CH₂-
~33.5 -CH₂-CH₂-NH₂

| ~28.0 | Ar-CH₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which helps confirm the structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • m/z = 121: A very prominent peak corresponding to the formation of the stable 4-methoxybenzyl cation or tropylium ion, resulting from benzylic cleavage.

    • m/z = 30: A fragment corresponding to [CH₂=NH₂]⁺, resulting from alpha-cleavage next to the amine group.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motifs are found in numerous compounds investigated for therapeutic potential.

  • Scaffold for Novel Therapeutics: The primary amine allows for the attachment of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR). For example, derivatives have been explored for their potential anticancer and antioxidant activities.[8]

  • Analgesic and Anti-inflammatory Agents: The related precursor, 4-(4-Methoxyphenyl)butyric acid, is used as a scaffold for designing compounds with potential analgesic and anti-inflammatory properties.[9]

  • Antitubulin Agents: The N-(4-methoxyphenyl) moiety is a key component in certain classes of potent antitubulin agents that inhibit cancer cell growth by disrupting microtubule dynamics.[10] These agents often bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.

The potential mechanism of a hypothetical drug derived from this scaffold, targeting a kinase signaling pathway, is illustrated below.

cluster_0 Cellular Signaling Pathway receptor Growth Factor Receptor kinase Kinase A receptor->kinase Activates downstream Downstream Effector kinase->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation Promotes drug Hypothetical Inhibitor (Derived from Scaffold) drug->kinase Inhibition

Caption: Hypothetical inhibition of a kinase pathway by a drug using the title scaffold.

Conclusion

This compound is a molecule of significant interest due to its versatile structure. A clear understanding of its synthesis, the interpretation of its spectral data, and an appreciation for its role as a molecular scaffold are essential for chemists and pharmacologists. The protocols and data presented in this guide offer a robust framework for the synthesis, validation, and strategic utilization of this compound in research and development endeavors.

References

Methodological & Application

Application Note: A Practical Guide to the N-Alkylation of 4-(4-Methoxyphenyl)butan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and experimentally validated protocol for the N-alkylation of the primary amine, 4-(4-methoxyphenyl)butan-1-amine. The featured methodology is reductive amination, a cornerstone of modern synthetic chemistry prized for its efficiency, selectivity, and broad functional group tolerance. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the experimental choices. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired secondary amine products.

Introduction: The Significance of N-Alkylation in Medicinal Chemistry

The introduction of alkyl groups onto a nitrogen atom, or N-alkylation, is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. The pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its potency, selectivity, metabolic stability, and oral bioavailability, can be significantly modulated by the nature of the substituents on its amine functionalities. The target molecule, this compound, serves as a versatile scaffold, and its N-alkylation opens avenues to a diverse library of compounds with potential therapeutic applications.

Traditional N-alkylation methods, such as the use of alkyl halides, can be fraught with challenges, including over-alkylation leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] Reductive amination, however, offers a more controlled and efficient alternative.[3][4] This powerful reaction proceeds through the in-situ formation of an imine or iminium ion from the condensation of an amine and a carbonyl compound (an aldehyde or ketone), which is then selectively reduced to the corresponding amine.[5]

The Strategic Choice: Reductive Amination with Sodium Triacetoxyborohydride

For the N-alkylation of this compound, we have selected reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. This choice is underpinned by several key advantages:

  • Mild and Selective Reduction: STAB is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone.[5][6] This chemoselectivity is crucial for preventing the formation of alcohol byproducts and ensuring high yields of the desired amine.

  • Broad Substrate Scope and Functional Group Tolerance: The reaction is compatible with a wide array of aldehydes and ketones, allowing for the introduction of diverse alkyl substituents.[6][7] Furthermore, it tolerates many sensitive functional groups that might be affected by harsher reducing agents.[4][6]

  • Operational Simplicity: The reaction is typically a one-pot procedure, making it experimentally convenient and time-efficient.[5]

  • Safety Profile: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous byproducts.[5]

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start Dissolve this compound and Aldehyde in Anhydrous Solvent Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) in portions Start->Add_Reducing_Agent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction Quench Quench with Saturated NaHCO3 (aq) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify Analyze Characterize by NMR, MS, etc. Purify->Analyze

Caption: General workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO).

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥97%Commercially available[8]
Aldehyde (R-CHO)≥98%Commercially available
Sodium Triacetoxyborohydride (STAB)≥95%Commercially availableMoisture sensitive; handle under inert gas
Dichloromethane (DCM), Anhydrous≥99.8%Commercially availableUse a freshly opened bottle or dried solvent
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available
Ethyl AcetateHPLC GradeCommercially availableFor extraction and chromatography
HexanesHPLC GradeCommercially availableFor chromatography
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add the aldehyde (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]

Mechanistic Insights: The Chemistry Behind the Protocol

The success of this protocol lies in the carefully orchestrated sequence of chemical events. The following diagram outlines the reaction mechanism.

G cluster_0 Imine Formation cluster_1 Reduction Amine R'-NH2 (this compound) Imine R'-N=CHR (Imine Intermediate) Amine->Imine + R-CHO, -H2O Aldehyde R-CHO (Aldehyde) Aldehyde->Imine Product R'-NH-CH2R (N-Alkylated Product) Imine->Product + [H] from STAB STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Simplified mechanism of reductive amination.

The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of a mild acid, which can be generated in situ or added catalytically, the imine can be protonated to form a more electrophilic iminium ion. The hydride from sodium triacetoxyborohydride then attacks the iminium carbon, leading to the final N-alkylated secondary amine.[4]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture and should be handled under an inert atmosphere.[5][10] The use of anhydrous solvents is critical for optimal results.

  • Over-alkylation: While significantly less of an issue than with alkyl halides, some aldehydes may still lead to minor amounts of dialkylation. A stepwise procedure involving pre-formation of the imine followed by reduction can mitigate this.[6]

  • Steric Hindrance: Very bulky aldehydes or ketones may react sluggishly. In such cases, gentle heating or the addition of a catalytic amount of acetic acid may be beneficial.[6]

  • Purification Challenges: Amines can sometimes be challenging to purify via silica gel chromatography due to their basicity. The addition of a small amount of a volatile base like triethylamine to the eluent can improve peak shape and recovery.[9] Alternatively, purification can be achieved by converting the amine to its hydrochloride salt, which can often be crystallized.[11]

Conclusion

The reductive amination protocol detailed in this application note offers a robust and reliable method for the N-alkylation of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can efficiently synthesize a wide range of N-alkylated derivatives, which are valuable building blocks in the development of novel therapeutics. This guide provides the necessary framework for successful implementation and troubleshooting, empowering scientists to confidently employ this powerful synthetic tool.

References

The Strategic Integration of 4-(4-Methoxyphenyl)butan-1-amine in Solid-Phase Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and combinatorial chemistry, the judicious selection of building blocks is paramount to the successful generation of diverse and potent compound libraries. This guide provides an in-depth exploration of the application of 4-(4-Methoxyphenyl)butan-1-amine in solid-phase synthesis (SPS). We will delve into the strategic considerations, detailed protocols, and mechanistic underpinnings of incorporating this versatile primary amine into solid-supported synthetic workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the creation of novel chemical entities.

The structure of this compound, with its terminal primary amine and a methoxy-functionalized aromatic ring connected by a flexible butyl linker, offers a unique combination of chemical handles and physicochemical properties. The primary amine serves as a key nucleophilic point for attachment to a solid support or for reaction with a diverse range of electrophilic building blocks. The methoxyphenyl group can be a crucial pharmacophoric element or a site for further chemical modification. The butyl linker provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

Core Applications in Solid-Phase Synthesis

The utility of this compound in solid-phase synthesis is primarily centered around two key reaction types:

  • Reductive Amination: This powerful C-N bond-forming reaction allows for the coupling of the primary amine with resin-bound aldehydes or ketones. This is a cornerstone of combinatorial chemistry for building secondary amine-containing scaffolds.

  • Acylation Reactions: The nucleophilic amine readily participates in amide bond formation with resin-bound carboxylic acids or other acylating agents. This is a fundamental transformation in the synthesis of peptides, peptidomimetics, and a vast array of small molecules.[1]

Application Note 1: Library Synthesis via Solid-Phase Reductive Amination

Reductive amination on a solid support is a highly efficient method for generating libraries of secondary amines.[2] The process typically involves the formation of a resin-bound imine intermediate, followed by reduction with a suitable hydride reagent.

Workflow for Solid-Phase Reductive Amination

G Resin Aldehyde-Functionalized Resin (e.g., BAL Resin) Swell Swell Resin in Suitable Solvent (e.g., DMF, DCM) Resin->Swell Amine_Add Addition of this compound Swell->Amine_Add Imine_Form Imine Formation (with dehydrating agent, e.g., TMOF) Amine_Add->Imine_Form Reduction Reduction of Imine (e.g., NaBH(OAc)₃, NaCNBH₃) Imine_Form->Reduction Wash_1 Wash Resin Reduction->Wash_1 Diversification Optional: Further Diversification (e.g., Acylation of Secondary Amine) Wash_1->Diversification Wash_2 Wash Resin Diversification->Wash_2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash_2->Cleavage Product Purified Secondary Amine Product Cleavage->Product

Caption: Workflow for Solid-Phase Reductive Amination.

Detailed Protocol: Reductive Amination on Backbone Amide Linker (BAL) Resin

This protocol outlines the synthesis of a secondary amine library using this compound and a variety of aldehydes (introduced in a subsequent step if the amine is first attached to a different resin type) or a resin-bound aldehyde.

Materials:

  • Backbone Amide Linker (BAL) aldehyde resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Trimethyl orthoformate (TMOF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the BAL aldehyde resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Reductive Amination:

    • Drain the DMF.

    • Add a solution of this compound (5 eq., 2.5 mmol) in DMF/TMOF (1:1, 10 mL).

    • Agitate the mixture at room temperature for 2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (5 eq., 2.5 mmol) and continue agitation for 12-16 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail (10 mL) to the dried resin.

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired secondary amine.

Parameter Condition Rationale
Resin BAL Aldehyde ResinProvides a convenient aldehyde handle for direct reductive amination.[3]
Amine Excess 5 equivalentsDrives the imine formation to completion.
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for imines, stable in acidic conditions.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OTFA cleaves the linker, while TIS and water act as scavengers for carbocations.[4]

Application Note 2: Synthesis of Amide Libraries via Acylation

The primary amine of this compound can be acylated on a solid support to generate diverse amide libraries. This is a fundamental reaction in the synthesis of small molecule libraries and peptidomimetics.

Workflow for Solid-Phase Acylation

G Resin Carboxylic Acid-Functionalized Resin (e.g., Wang Resin, Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Activation Activate Carboxylic Acid (e.g., HBTU/HOBt/DIPEA) Swell->Activation Amine_Add Addition of this compound Activation->Amine_Add Coupling Amide Bond Formation Amine_Add->Coupling Wash_1 Wash Resin Coupling->Wash_1 Deprotection Optional: N-terminal Deprotection (if applicable) Wash_1->Deprotection Wash_2 Wash Resin Deprotection->Wash_2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash_2->Cleavage Product Purified Amide Product Cleavage->Product

Caption: Workflow for Solid-Phase Acylation.

Detailed Protocol: Acylation on Rink Amide Resin

This protocol details the coupling of this compound to a resin-bound carboxylic acid, a common step in building small molecule libraries.

Materials:

  • Fmoc-protected amino acid loaded on Rink Amide resin

  • 20% Piperidine in DMF

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (as above)

Procedure:

  • Fmoc-Deprotection:

    • Swell the Fmoc-protected amino acid-loaded Rink Amide resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[5]

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • In a separate vessel, pre-activate a carboxylic acid building block (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated carboxylic acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours.

    • To couple this compound, ensure the resin presents a carboxylic acid. Pre-activate the resin-bound carboxylic acid with HBTU/HOBt/DIPEA in DMF, then add a solution of this compound (3 eq.) in DMF.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage:

    • Cleave the product from the resin using a TFA cocktail as described in the previous protocol.

  • Purification: Purify the crude amide product by preparative HPLC.

Parameter Condition Rationale
Resin Rink Amide ResinYields a C-terminal amide upon cleavage, a common functional group in bioactive molecules.[4]
Coupling Reagents HBTU/HOBt/DIPEAA standard and efficient set of reagents for amide bond formation in solid-phase synthesis.
Deprotection 20% Piperidine in DMFStandard condition for the removal of the base-labile Fmoc protecting group.[6]
Cleavage TFA CocktailStrong acid required to cleave the linker and deprotect acid-labile side-chain protecting groups.

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of solid-phase organic synthesis. To ensure the success of these synthetic routes, in-process monitoring is crucial.

  • Kaiser Test: This colorimetric test can be used to detect the presence of free primary amines on the resin. A positive test (blue color) after a coupling step indicates incomplete reaction, necessitating a recoupling.[7]

  • LC-MS Analysis of a Test Cleavage: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the presence of the desired product at intermediate steps. This is particularly useful in multi-step syntheses.

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. Its primary amine functionality allows for its incorporation into diverse molecular scaffolds through robust and well-characterized reactions such as reductive amination and acylation. The protocols and workflows presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and combinatorial chemistry efforts. By understanding the underlying principles and employing appropriate monitoring techniques, scientists can confidently integrate this compound into their synthetic strategies to generate novel and potentially bioactive molecules.

References

The Versatility of 4-(4-Methoxyphenyl)butan-1-amine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, often conferring unique pharmacological properties. Among the myriad of starting materials, 4-(4-Methoxyphenyl)butan-1-amine stands out as a particularly valuable and versatile building block. Its inherent structural features—a primary amine for nucleophilic attack and subsequent cyclization, a flexible butyl chain, and an electron-rich methoxy-substituted phenyl ring—make it an ideal precursor for the construction of a diverse array of heterocyclic scaffolds. The presence of the methoxy group, an electron-donating substituent, significantly activates the aromatic ring, facilitating key intramolecular cyclization reactions that are often the crux of heterocyclic synthesis.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the mechanistic underpinnings of pivotal reactions, provide detailed, field-proven protocols, and explore the pharmacological significance of the resulting molecular architectures.

Core Applications in Heterocyclic Synthesis

The strategic placement of functional groups in this compound allows for its participation in several powerful ring-forming reactions. This section will focus on two of the most prominent and reliable methods for the synthesis of tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[4][5][6]

The Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][7][8] The electron-rich nature of the 4-methoxyphenyl group in our building block makes it an excellent substrate for this transformation, promoting the electrophilic aromatic substitution step under relatively mild conditions.[1][3]

Causality of Experimental Choices:

The reaction is typically carried out in the presence of a protic or Lewis acid. The acid serves a dual purpose: it catalyzes the formation of the initial iminium ion from the amine and the carbonyl compound, and it activates the aromatic ring for the subsequent intramolecular electrophilic attack. The choice of solvent is often a non-polar aprotic solvent like dichloromethane (DCM) or toluene to ensure solubility of the reactants and to facilitate the reaction.

Experimental Workflow Diagram:

pictet_spengler cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine This compound Mixing Mixing Amine->Mixing Aldehyde Aldehyde (R-CHO) Aldehyde->Mixing Solvent DCM or Toluene Solvent->Mixing Catalyst Protic Acid (e.g., TFA, HCl) or Lewis Acid (e.g., BF3·OEt2) Catalyst->Mixing Temperature Room Temp to Reflux Temperature->Mixing Iminium_Formation Iminium Ion Formation Mixing->Iminium_Formation Condensation Cyclization Cyclization Iminium_Formation->Cyclization Intramolecular Electrophilic Aromatic Substitution Deprotonation Deprotonation Cyclization->Deprotonation Rearomatization THIQ Substituted Tetrahydroisoquinoline Deprotonation->THIQ

Caption: Pictet-Spengler reaction workflow.

Detailed Protocol: Synthesis of 1-Methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivative

Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add acetaldehyde (1.2 eq) at room temperature with stirring.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivative.

Data Presentation:

Aldehyde/KetoneProductYield (%)Reference
Formaldehyde7-methoxy-1,2,3,4-tetrahydroisoquinoline derivativeHigh[2]
Acetaldehyde1-Methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivativeGood to High[8]
Benzaldehyde1-Phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivativeGood[8]
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction provides an alternative and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[9][10][11] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][12] The electron-donating methoxy group in our starting material is again advantageous, facilitating the electrophilic attack on the aromatic ring.[10]

Causality of Experimental Choices:

The first step in this sequence is the acylation of this compound to form the corresponding amide. This is a crucial step as the amide functionality is required for the subsequent cyclization. The choice of acylating agent determines the substituent at the 1-position of the resulting dihydroisoquinoline. The cyclization step requires a strong dehydrating agent to promote the formation of a nitrilium ion intermediate, which is a potent electrophile that drives the ring closure. Refluxing conditions are often necessary to overcome the activation energy of the cyclization.

Experimental Workflow Diagram:

bischler_napieralski cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction (Optional) Amine This compound Amide N-Acyl-4-(4-methoxyphenyl)butan-1-amine Amine->Amide Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Amide Dihydroisoquinoline 3,4-Dihydroisoquinoline derivative Amide->Dihydroisoquinoline Cyclization (Reflux) Dehydrating_Agent Dehydrating Agent (e.g., POCl3, P2O5) Dehydrating_Agent->Dihydroisoquinoline Solvent Toluene or Xylene Solvent->Dihydroisoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline derivative Dihydroisoquinoline->Tetrahydroisoquinoline Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Tetrahydroisoquinoline

Caption: Bischler-Napieralski reaction workflow.

Detailed Protocol: Synthesis of 1-Methyl-7-methoxy-3,4-dihydroisoquinoline derivative

Part A: Synthesis of N-(4-(4-methoxyphenyl)butyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(4-methoxyphenyl)butyl)acetamide, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

Materials:

  • N-(4-(4-methoxyphenyl)butyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Toluene, anhydrous

  • Ice

  • Ammonium hydroxide solution

  • Sodium borohydride (NaBH₄) (for optional reduction)

  • Methanol (for optional reduction)

Procedure:

  • Dissolve N-(4-(4-methoxyphenyl)butyl)acetamide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography or crystallization.

  • (Optional Reduction) To obtain the tetrahydroisoquinoline, dissolve the purified dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water, and extract the product.

Data Presentation:

Acylating AgentDehydrating AgentProductYield (%)Reference
Acetyl chloridePOCl₃1-Methyl-7-methoxy-3,4-dihydroisoquinoline derivativeGood[9][10]
Benzoyl chlorideP₂O₅1-Phenyl-7-methoxy-3,4-dihydroisoquinoline derivativeGood[9][12]
Phenylacetyl chloridePOCl₃1-Benzyl-7-methoxy-3,4-dihydroisoquinoline derivativeGood[13]

Expanding the Synthetic Horizon: Beyond Tetrahydroisoquinolines

While the synthesis of tetrahydroisoquinolines is a major application, the utility of this compound extends to the construction of other important heterocyclic systems, such as substituted piperidines and azepanes.

Synthesis of Substituted Piperidines

The piperidine motif is another prevalent scaffold in pharmaceuticals.[14][15] While direct, high-yielding methods for the synthesis of polysubstituted piperidines from 4-arylbutan-1-amines are less common than the classic named reactions for tetrahydroisoquinolines, strategies involving intramolecular cyclization of appropriately functionalized derivatives are viable. For instance, conversion of the primary amine to a leaving group or activation of the butyl chain could enable an intramolecular nucleophilic substitution to form the six-membered ring.

Synthesis of Substituted Azepanes

The seven-membered azepane ring is present in a number of biologically active compounds.[16][17] The synthesis of substituted azepanes can be challenging, but methods involving ring expansion or intramolecular cyclization of longer-chain precursors derived from this compound can be envisioned. Recent advances in photochemical dearomative ring expansion of nitroarenes offer a novel strategy to access complex azepanes, suggesting that derivatives of our building block could potentially be employed in similar transformations.[18]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. Its activated aromatic ring and nucleophilic primary amine facilitate participation in classic and robust reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, providing efficient access to the privileged tetrahydroisoquinoline scaffold. The principles and protocols outlined in this guide are intended to serve as a practical resource for researchers in their quest to design and synthesize novel bioactive molecules. Future research in this area will likely focus on the development of stereoselective variations of these classic reactions and the exploration of novel cyclization strategies to further expand the diversity of heterocyclic systems accessible from this valuable starting material.

References

Application Notes and Protocols for the Functionalization of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Primary Amine in Drug Discovery

The primary amine functionality is a cornerstone in medicinal chemistry, serving as a versatile synthetic handle for the introduction of diverse structural motifs that can modulate the pharmacological and pharmacokinetic properties of a molecule. 4-(4-Methoxyphenyl)butan-1-amine is a valuable building block, featuring a terminal primary amine poised for a wide array of chemical transformations. The lipophilic 4-methoxyphenyl group combined with the flexible butyl linker makes this scaffold particularly interesting for the development of novel therapeutic agents targeting a range of biological systems.

This comprehensive guide provides detailed application notes and robust protocols for the most common and impactful functionalization reactions of the primary amine in this compound. We will delve into the mechanistic underpinnings of each reaction, offering practical insights and step-by-step instructions for acylation, sulfonylation, reductive amination, and N-alkylation/arylation.

I. Acylation: Formation of Amide Bonds

The acylation of the primary amine on this compound to form a stable amide linkage is a fundamental transformation in drug development. Amides are prevalent in numerous approved drugs due to their favorable metabolic stability and hydrogen bonding capabilities. This reaction is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Mechanistic Rationale

The reaction between an amine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding amide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[1]

When using a carboxylic acid, a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the synthesis of N-(4-(4-methoxyphenyl)butyl)acetamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(4-methoxyphenyl)butyl)acetamide.

Data Presentation: Representative Acylation Reactions
Amine SubstrateAcylating AgentBaseSolventYield (%)
2-PhenylethylamineAcetyl ChloridePyridineDCM>95
AnilineBenzoyl ChlorideTriethylamineTHF>90
This compoundButyryl ChlorideTriethylamineDCMExpected >90

Note: Yields are based on literature for analogous substrates and are predictive for the target molecule.

II. Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is another critical moiety in medicinal chemistry, found in a wide range of antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamides from this compound is readily achieved through its reaction with a sulfonyl chloride.

Mechanistic Rationale

Similar to acylation, the sulfonylation of a primary amine with a sulfonyl chloride follows a nucleophilic substitution mechanism. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide. A base is required to neutralize the HCl generated during the reaction.[3]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of N-(4-(4-methoxyphenyl)butyl)benzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of anhydrous DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure N-(4-(4-methoxyphenyl)butyl)benzenesulfonamide.

Workflow for Acylation and Sulfonylation```dot

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation start_acyl This compound + Acyl Chloride intermediate_acyl Tetrahedral Intermediate start_acyl->intermediate_acyl Nucleophilic Attack product_acyl N-Acyl-4-(4-methoxyphenyl)butan-1-amine (Amide) intermediate_acyl->product_acyl Elimination of HCl start_sulfonyl This compound + Sulfonyl Chloride product_sulfonyl N-Sulfonyl-4-(4-methoxyphenyl)butan-1-amine (Sulfonamide) start_sulfonyl->product_sulfonyl Nucleophilic Substitution

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Amides from 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of amides utilizing 4-(4-methoxyphenyl)butan-1-amine as a versatile starting material. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the phenylethylamine scaffold present in the starting material is a common motif in pharmacologically active compounds. This document outlines two robust and widely applicable synthetic strategies: the acylation of this compound using acyl chlorides and the direct coupling with carboxylic acids mediated by carbodiimide reagents. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize a diverse range of amide derivatives.

Introduction: The Significance of Amide Synthesis in Drug Discovery

The amide bond is one of the most prevalent functional groups in pharmaceuticals, natural products, and biomolecules.[1] Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a critical linker and pharmacophore in drug design. The synthesis of amides from primary amines such as this compound allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

This guide focuses on two principal and complementary methods for amide bond formation, each with its own set of advantages and considerations. The choice between these methods will often depend on the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups.

Method 1: Acylation with Acyl Chlorides

The reaction of a primary amine with an acyl chloride is a classic and highly efficient method for amide synthesis, often referred to as the Schotten-Baumann reaction.[2] Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by the amine.[3][4] This method is particularly useful for less reactive amines or when a rapid and high-yielding conversion is desired.

Causality of Experimental Choices:

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[3] Therefore, a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl and drive the reaction to completion.[2]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the highly reactive acyl chloride.[2]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[2]

Experimental Protocol: Synthesis of N-(4-(4-methoxyphenyl)butyl)acetamide

This protocol describes the synthesis of a simple amide derivative as a representative example.

Materials and Equipment:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Acyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-(4-methoxyphenyl)butyl)acetamide.[5][6]

Table 1: Reagent Stoichiometry for Acylation

ReagentMolar Eq.
This compound1.0
Acyl Chloride1.1
Triethylamine1.2

Workflow for Acylation with Acyl Chlorides

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in DCM cool Cool to 0 °C prep_amine->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify

Caption: Workflow for the synthesis of amides via acylation with acyl chlorides.

Method 2: Carbodiimide-Mediated Coupling with Carboxylic Acids

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7][8] To overcome this, coupling reagents are employed to activate the carboxylic acid.[4][7] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[9][10]

Mechanism of Action:

EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the primary amine, forming the desired amide and a water-soluble urea byproduct.[10][11] To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[11][12][13] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[14]

Experimental Protocol: EDC/HOBt Mediated Synthesis of a Representative Amide

Materials and Equipment:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Addition of Base: Add DIPEA or NMM (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of EDC: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and urea byproduct.

    • If using DCM, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Table 2: Reagent Stoichiometry for EDC/HOBt Coupling

ReagentMolar Eq.
Carboxylic Acid1.0
This compound1.1
EDC·HCl1.2
HOBt1.2
DIPEA or NMM2.0 - 3.0

Mechanism of EDC/HOBt Mediated Amide Formation

EDC_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Amide Amide O_acylisourea->Amide + Amine HOBt HOBt Active_Ester->HOBt regenerated Active_Ester->Amide + Amine Amine R'-NH₂ (Amine) Urea Urea Byproduct Amide->Urea + H₂O

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Alternative Coupling Reagents

While EDC is a versatile and common choice, other coupling reagents may be advantageous in specific situations, such as for sterically hindered substrates or to minimize racemization in peptide synthesis.[15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and ability to suppress racemization, HATU is often used in peptide synthesis and for challenging couplings.[15][16] It is generally more effective than HBTU.[15]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another efficient uronium-based coupling reagent, though HATU is often preferred for rapid couplings.[13][15]

Table 3: Comparison of Common Coupling Reagents

ReagentKey FeaturesConsiderations
EDC Water-soluble urea byproduct, cost-effective.Can lead to racemization without additives.[13]
DCC Inexpensive, effective in organic solvents.Insoluble urea byproduct can complicate purification.[7][13]
HATU Highly reactive, low racemization.[15][16]Higher cost.
HBTU Good reactivity, widely used.Less effective at suppressing racemization than HATU.[15]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides are corrosive and react violently with water. Handle with care.

  • Coupling reagents like EDC and HATU can be sensitizers. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of amides from this compound can be achieved efficiently through multiple reliable methods. The choice between the acyl chloride and carbodiimide-mediated coupling approaches will depend on the specific synthetic goals and the properties of the coupling partners. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently synthesize a wide array of amide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Monitoring Reactions with 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthesizing 4-(4-Methoxyphenyl)butan-1-amine

This compound is a primary amine of significant interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. The synthesis and subsequent reactions of this amine require robust analytical monitoring to ensure reaction completion, identify byproducts, and guarantee the purity of the final product. This guide provides a comprehensive overview of the analytical methodologies tailored for researchers, scientists, and drug development professionals working with this compound. We will delve into the causality behind experimental choices, offering field-proven insights to establish self-validating protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSignificance for Analysis
Molecular Weight 179.26 g/mol [1]Influences mass spectrometry fragmentation and elution in size-exclusion chromatography.
Structure Aromatic ring, ether linkage, and a primary alkylamine.The aromatic ring provides a strong chromophore for UV detection in HPLC. The primary amine group is reactive and can be targeted for derivatization in GC analysis.[2][3][4]
Polarity Moderately polar.The amine group contributes to its polarity, making it suitable for reversed-phase HPLC. However, its polarity can lead to poor peak shape in GC without derivatization.[2][3]
Chirality Achiral.Simplifies chromatographic analysis as enantiomeric separation is not required. For chiral derivatives, specialized chiral columns would be necessary.[5][6][7]

Part 1: Chromatographic Techniques for Reaction Monitoring

Chromatographic methods are the workhorse for monitoring the progress of reactions involving this compound, allowing for the separation and quantification of reactants, intermediates, and products.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

HPLC is the primary recommended technique due to its versatility and the inherent UV-active nature of the target molecule. A reversed-phase method is generally suitable.

Rationale for Method Selection:

  • UV Detectability: The methoxyphenyl group in the molecule contains a strong chromophore, making it readily detectable by UV-Vis detectors, a standard component of most HPLC systems.

  • Direct Analysis: Unlike GC, HPLC does not typically require derivatization for polar molecules like primary amines, simplifying sample preparation.[4]

  • Versatility: HPLC can be adapted to analyze a wide range of reaction mixtures, from crude samples to purified products. A method for a structurally similar compound, 4-(4-Methoxyphenyl)butan-1-ol, has been developed, providing a strong starting point for method development for the amine.[8][9]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Aliquoting Reaction Mixture sp2 Dilution with Mobile Phase sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 hplc Injection into HPLC System sp3->hplc col Reversed-Phase C18 Column hplc->col det UV Detection (e.g., 225 nm) col->det chrom Chromatogram Generation det->chrom integ Peak Integration chrom->integ quant Quantification integ->quant

Caption: HPLC workflow for reaction monitoring.

Detailed HPLC Protocol:

Objective: To monitor the consumption of a starting material and the formation of a product in a reaction involving this compound.

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (for modifying the mobile phase).

  • Syringe filters (0.45 µm).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas the mobile phases before use. The use of an acid modifier helps to protonate the amine, leading to better peak shapes.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).

    • Dilute the aliquot in a known volume of the initial mobile phase composition (e.g., 1 mL).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with A and BAllows for the separation of compounds with a range of polarities.
Gradient 10-90% B over 15 minutesA starting point for method development; adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration.
Detection Wavelength 225 nmThe wavelength of maximum absorbance for the methoxyphenyl chromophore.
  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any intermediates by running standards.

    • Integrate the peak areas to determine the relative concentrations of each component.

    • Plot the percentage conversion against time to monitor the reaction progress.

Gas Chromatography (GC): A Powerful Alternative with Derivatization

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity. However, direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can cause peak tailing and poor reproducibility.[2][3] Derivatization is therefore highly recommended to improve chromatographic performance.[3][4][10]

Rationale for Derivatization:

  • Increased Volatility: Derivatization replaces the active hydrogens on the amine group with less polar functional groups, increasing the volatility of the analyte.[3][11]

  • Improved Peak Shape: This modification reduces interactions with the active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance detector response.[3]

Common Derivatization Strategies for Primary Amines:

Derivatizing AgentDerivative FormedAdvantages
Trifluoroacetic Anhydride (TFAA) TrifluoroacetamideHighly volatile, good for FID and ECD detection.[12]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) amineVersatile, reacts with a wide range of functional groups.[3][10]
Pentafluorobenzaldehyde (PFB) ImineSelective for primary amines, provides high sensitivity with ECD.[13]

dot

GC_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Aliquot Reaction Mixture sp2 Solvent Evaporation (if necessary) sp1->sp2 sp3 Add Derivatizing Agent (e.g., TFAA) sp2->sp3 sp4 Heating (e.g., 70°C for 30 min) sp3->sp4 sp5 Cooling to Room Temperature sp4->sp5 gcms Injection into GC-MS sp5->gcms col Capillary Column (e.g., HP-5MS) gcms->col ms Mass Spectrometry Detection col->ms tic Total Ion Chromatogram ms->tic mass_spec Mass Spectra Analysis tic->mass_spec quant Quantification mass_spec->quant

Caption: GC-MS workflow with derivatization.

Detailed GC-MS Protocol with TFAA Derivatization:

Objective: To quantify this compound in a reaction mixture.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Trifluoroacetic Anhydride (TFAA).

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Heating block or oven.

  • Autosampler vials with inserts.

Protocol Steps:

  • Sample Preparation and Derivatization:

    • Take an aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Transfer a known volume (e.g., 100 µL) to a clean, dry vial.

    • Add 100 µL of TFAA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the derivative.
Carrier Gas Helium or Hydrogen[15][16]Inert carrier gas for sample transport.
Oven Program 80 °C (1 min), then ramp at 10 °C/min to 280 °C (hold 5 min)A general-purpose program; optimize as needed.
Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard for electron ionization.
Mass Range m/z 50-500Covers the expected mass range of the derivative and fragments.
  • Data Analysis:

    • Identify the peak for the TFAA derivative of this compound based on its retention time and mass spectrum.

    • Use an internal standard for accurate quantification.

    • Create a calibration curve using standards prepared in the same manner as the samples.

Part 2: Spectroscopic Techniques for In-Situ and Real-Time Monitoring

Spectroscopic methods provide the advantage of monitoring reactions in real-time, without the need for sampling and sample preparation.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis and reaction monitoring.[19] Benchtop NMR spectrometers are increasingly being used for online reaction monitoring.[20]

Rationale for NMR Monitoring:

  • Structural Information: Provides detailed structural information about reactants, intermediates, and products.[21][22]

  • Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of protons, allowing for straightforward quantification without the need for calibration curves (using an internal standard).[23]

  • Non-destructive: The sample can be recovered after analysis.

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NMR_Monitoring cluster_reaction Reaction Vessel cluster_nmr NMR Analysis cluster_data Data Interpretation reactor Reaction in Progress nmr_tube Aliquot in NMR Tube with Deuterated Solvent & Standard reactor->nmr_tube Periodic Sampling nmr_spec NMR Spectrometer nmr_tube->nmr_spec spectra Time-resolved NMR Spectra nmr_spec->spectra integration Signal Integration spectra->integration kinetics Kinetic Profile integration->kinetics

Caption: Workflow for NMR-based reaction monitoring.

Protocol for ¹H NMR Reaction Monitoring:

Objective: To determine the kinetic profile of a reaction involving this compound.

Instrumentation and Consumables:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.

  • Internal standard (e.g., 1,4-dimethoxybenzene or similar, with a signal that does not overlap with other signals of interest).[23]

Protocol Steps:

  • Initial Setup:

    • At t=0, take an initial sample of the reaction mixture.

    • Prepare an NMR sample by adding a known amount of the reaction mixture and a precise amount of the internal standard to an NMR tube, and dilute with the deuterated solvent.

    • Acquire the initial ¹H NMR spectrum.

  • Time-course Monitoring:

    • At regular intervals, withdraw aliquots from the reaction mixture and prepare NMR samples as in the initial setup.

    • Acquire ¹H NMR spectra for each time point.

  • Data Analysis:

    • Identify characteristic signals for the starting material and the product. For this compound, the protons on the carbon adjacent to the amine group (around 2.7 ppm) and the aromatic protons are good candidates.[24]

    • Integrate the signals of the starting material, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration versus time to obtain the reaction kinetics.

In-Situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy, particularly using attenuated total reflectance (ATR) probes, allows for the continuous monitoring of functional group changes directly within the reaction vessel.[25]

Rationale for In-Situ IR:

  • Real-time Data: Provides a continuous stream of data on the concentration of key species.[18]

  • No Sampling Required: Eliminates the need for manual sampling, which can be hazardous or perturb the reaction.[17]

  • Kinetic and Mechanistic Insights: Allows for the observation of transient intermediates and provides a detailed understanding of the reaction mechanism.[25]

Key IR Bands for Monitoring:

Functional GroupWavenumber (cm⁻¹)Change During Reaction
N-H stretch (primary amine) 3400-3250 (two bands)[24]Disappearance if the amine is consumed.
C-N stretch (aromatic amine) 1335-1250[24]Changes in intensity and position.
Product-specific bands VariesAppearance of new bands corresponding to the product's functional groups.

Conclusion: A Multi-faceted Approach to Analytical Monitoring

The successful synthesis and application of this compound rely heavily on the rigorous application of analytical chemistry. A multi-faceted approach, combining the strengths of chromatographic and spectroscopic techniques, will provide the most comprehensive understanding of the reaction. HPLC offers a robust and accessible method for routine monitoring, while GC-MS, with appropriate derivatization, provides high sensitivity and specificity. For in-depth kinetic and mechanistic studies, in-situ techniques like NMR and IR spectroscopy are invaluable. The protocols and insights provided in this guide serve as a foundation for developing and implementing self-validating analytical methods, ultimately leading to more efficient and reliable research and development outcomes.

References

Application Note: Strategic Incorporation of 4-(4-Methoxyphenyl)butan-1-amine into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[4][5][] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the ternary POI-PROTAC-E3 ligase complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][7][8] This application note provides a detailed guide for the synthesis and strategic implementation of linkers derived from 4-(4-methoxyphenyl)butan-1-amine, a building block that offers a compelling balance of flexibility and rigidity. We present a robust, step-by-step protocol for its incorporation via amide bond formation, discuss the underlying chemical principles, and provide guidelines for the characterization of the resulting PROTAC.

Introduction to PROTAC Technology

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins.[1][2] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4][8] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is now recognized as a key modulator of PROTAC activity. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex. Linkers are broadly classified as flexible (e.g., alkyl chains, polyethylene glycol (PEG)) or rigid (e.g., incorporating alkynes, piperazines, or triazoles).[1][]

  • Flexibility vs. Rigidity: Flexible linkers provide conformational freedom, which can facilitate the initial formation of the ternary complex.[10] However, excessive flexibility can incur an entropic penalty upon binding.[8] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity, but require more precise design.[1]

  • Physicochemical Properties: Hydrophobic linkers, such as alkyl chains, can improve cell permeability, a common challenge for high-molecular-weight PROTACs.[10][] Conversely, hydrophilic linkers like PEGs can enhance aqueous solubility.[1]

Featured Building Block: this compound

This compound is a versatile building block for PROTAC linker synthesis. Its structure uniquely combines features of both flexible and semi-rigid linkers.

  • n-Butyl Chain: The four-carbon alkyl chain provides a foundation of flexibility, allowing the warhead and E3 ligand to orient themselves effectively for ternary complex formation.[]

  • 4-Methoxyphenyl Group: This aromatic moiety introduces a degree of rigidity, limiting the number of available conformations. This can be advantageous in stabilizing a productive binding pose. Furthermore, it increases the lipophilicity of the linker, which can aid in passive diffusion across cell membranes.[] The methoxy group can subtly modulate electronic properties and potential metabolic stability.

  • Primary Amine Handle: The terminal primary amine is an ideal functional group for covalent attachment to a warhead or E3 ligase ligand, most commonly via the formation of a robust amide bond.[10]

Synthetic Protocol: Amide Bond Formation with this compound

This section details a reliable and efficient protocol for coupling a carboxylic acid-bearing molecule (e.g., a warhead or an E3-ligand precursor) to this compound using HATU, a modern peptide coupling reagent.

Causality Behind Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents while not interfering with the reaction mechanism. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.

Table 1: Reagents and Materials for Amide Coupling
Reagent/MaterialMolecular Weight ( g/mol )Stoichiometry (eq.)Purpose
Carboxylic Acid Precursor (e.g., Warhead-COOH)Varies1.0Substrate
This compound179.261.1 - 1.2Nucleophile
HATU380.231.1 - 1.2Coupling Agent / Activator
DIPEA129.242.0 - 3.0Non-nucleophilic base
Anhydrous DMF73.09-Solvent
Nitrogen or Argon Gas--Inert Atmosphere
Standard Glassware (Round-bottom flask, etc.)--Reaction Vessel
TLC plates, LC-MS vials--Reaction Monitoring
Ethyl Acetate, 1M HCl, Sat. NaHCO₃, Brine--Reagents for Aqueous Work-up
Anhydrous Sodium or Magnesium Sulfate--Drying Agent
Silica Gel--Stationary Phase for Column Chromatography

Step-by-Step Experimental Protocol

Caption: Workflow for HATU-mediated amide coupling protocol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid precursor (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Pre-activation: Add DIPEA (2.0 eq) and stir the solution at room temperature for 15-20 minutes. This pre-activation step ensures the carboxylic acid is fully converted to the active ester before the amine is introduced.

  • Nucleophile Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide-linked product.

Product Characterization

The identity and purity of the synthesized PROTAC must be rigorously confirmed. The following table provides an example of expected characterization data for a hypothetical PROTAC fragment synthesized using this protocol.

Table 2: Example Characterization Data for Amide-Coupled Product
Analysis MethodExpected Result / Observation
¹H NMR (400 MHz, CDCl₃)Appearance of a new amide N-H proton (broad singlet, δ 6-8 ppm). Characteristic signals for the 4-methoxyphenyl group (aromatic doublets, δ ~6.8 and ~7.1 ppm), the methoxy group (singlet, δ ~3.8 ppm), and the butyl chain methylene groups.
¹³C NMR (100 MHz, CDCl₃)Appearance of a new amide carbonyl carbon signal (δ ~170-175 ppm). Signals corresponding to the carbons of the methoxyphenylbutyl moiety.
High-Resolution Mass Spec (HRMS-ESI) Calculated [M+H]⁺ mass should match the observed mass to within 5 ppm, confirming the elemental composition.
HPLC Purity A single major peak, indicating >95% purity, when monitored at a suitable wavelength (e.g., 254 nm).

Conclusion

This compound is a valuable and strategic building block for the synthesis of PROTAC linkers. It provides a well-defined length and a unique combination of flexibility from its alkyl chain and conformational constraint from its phenyl ring. The terminal primary amine allows for straightforward and high-yielding incorporation into a PROTAC scaffold using standard amide coupling chemistry, as detailed in this note. By carefully selecting building blocks like this one, researchers can fine-tune the physicochemical properties of their PROTACs, accelerating the optimization process and the development of novel protein degraders.

References

Application Notes and Protocols: Protecting Group Strategies for 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The primary amine of 4-(4-Methoxyphenyl)butan-1-amine presents a nucleophilic center that can interfere with reactions targeting other parts of the molecule. Consequently, its temporary masking with a suitable protecting group is often a critical step. This guide provides a detailed exploration of various protecting group strategies for this compound, offering insights into the rationale behind their selection and comprehensive protocols for their application. The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal under conditions that will not compromise the integrity of the final product.[1]

Core Concepts in Protecting Group Strategy

A successful protecting group strategy hinges on several key principles:

  • Orthogonality: This refers to the ability to deprotect one functional group without affecting another.[2][3] For instance, an acid-labile group can be removed in the presence of a base-labile group.

  • Chemoselectivity: The protecting group should react selectively with the targeted functional group, in this case, the primary amine, without affecting other functionalities within the molecule.

  • Stability: The protected amine must be stable to the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The deprotection step should proceed in high yield under mild conditions that do not affect the rest of the molecule.[1]

The methoxy group on the phenyl ring of this compound is generally stable under many reaction conditions. However, strongly acidic conditions could potentially lead to ether cleavage, a consideration that must be factored into the selection of an appropriate protecting group strategy.

Protecting Group Strategies for this compound

This section details three commonly employed and robust strategies for the protection of the primary amine of this compound: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protection.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of non-acidic conditions and its straightforward removal with acids.[4][5]

Why Choose Boc?

  • Acid Labile: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often compatible with many other functional groups.[6][7]

  • Stability: It is stable to catalytic hydrogenation and most basic conditions.[8]

  • Orthogonality: It is orthogonal to Cbz and Fmoc protecting groups, allowing for selective deprotection in complex syntheses.[2][9]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the primary amine using di-tert-butyl dicarbonate (Boc)₂O.

Workflow for Boc Protection

cluster_0 Boc Protection Start Start Dissolve_Amine Dissolve amine in CH2Cl2 Start->Dissolve_Amine Add_Reagents Add (Boc)2O and Et3N Dissolve_Amine->Add_Reagents Stir Stir at room temperature Add_Reagents->Stir Workup Aqueous workup Stir->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Workflow for the Boc protection of a primary amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane.

  • To the stirred solution, add triethylamine (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Workflow for Boc Deprotection

cluster_1 Boc Deprotection Start_Dep Start Dissolve_Boc_Amine Dissolve Boc-protected amine in CH2Cl2 Start_Dep->Dissolve_Boc_Amine Add_TFA Add TFA Dissolve_Boc_Amine->Add_TFA Stir_Dep Stir at room temperature Add_TFA->Stir_Dep Evaporate Evaporate solvent and excess TFA Stir_Dep->Evaporate Neutralize Neutralize with base (e.g., sat. NaHCO3) Evaporate->Neutralize End_Dep End Neutralize->End_Dep

Caption: Workflow for the acidic deprotection of a Boc-protected amine.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution.[10]

  • Stir the mixture at room temperature. The reaction is often rapid and accompanied by the evolution of CO₂ gas.[10]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a suitable base.

The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and a valuable tool for amine protection.[9][11]

Why Choose Cbz?

  • Hydrogenolysis-Labile: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly selective method.[9][12]

  • Stability: It is stable to mildly acidic and basic conditions.[13]

  • Orthogonality: It is orthogonal to Boc and Fmoc protecting groups.[9]

Experimental Protocols

Protocol 3: Cbz Protection of this compound

This protocol details the protection of the primary amine using benzyl chloroformate (Cbz-Cl).

Workflow for Cbz Protection

cluster_2 Cbz Protection Start_Cbz Start Dissolve_Amine_Cbz Dissolve amine in aqueous base Start_Cbz->Dissolve_Amine_Cbz Add_CbzCl Add Cbz-Cl dropwise at 0°C Dissolve_Amine_Cbz->Add_CbzCl Stir_Cbz Stir and warm to room temperature Add_CbzCl->Stir_Cbz Workup_Cbz Aqueous workup and extraction Stir_Cbz->Workup_Cbz Purify_Cbz Purify by column chromatography Workup_Cbz->Purify_Cbz End_Cbz End Purify_Cbz->End_Cbz

Caption: Workflow for the Cbz protection of a primary amine.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Dioxane or another suitable organic co-solvent

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous Na₂CO₃ solution at 0 °C.

  • Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.[11]

  • Acidify the aqueous layer with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenolysis.

Workflow for Cbz Deprotection

cluster_3 Cbz Deprotection Start_Dep_Cbz Start Dissolve_Cbz_Amine Dissolve Cbz-protected amine in MeOH or EtOH Start_Dep_Cbz->Dissolve_Cbz_Amine Add_Catalyst Add Pd/C catalyst Dissolve_Cbz_Amine->Add_Catalyst Hydrogenate Stir under H2 atmosphere Add_Catalyst->Hydrogenate Filter Filter through Celite to remove catalyst Hydrogenate->Filter Concentrate Concentrate the filtrate Filter->Concentrate End_Dep_Cbz End Concentrate->End_Dep_Cbz cluster_4 Fmoc Protection Start_Fmoc Start Dissolve_Amine_Fmoc Dissolve amine in aqueous NaHCO3/dioxane Start_Fmoc->Dissolve_Amine_Fmoc Add_FmocCl Add Fmoc-Cl Dissolve_Amine_Fmoc->Add_FmocCl Stir_Fmoc Stir at room temperature Add_FmocCl->Stir_Fmoc Workup_Fmoc Aqueous workup and extraction Stir_Fmoc->Workup_Fmoc Purify_Fmoc Purify by column chromatography Workup_Fmoc->Purify_Fmoc End_Fmoc End Purify_Fmoc->End_Fmoc cluster_5 Fmoc Deprotection Start_Dep_Fmoc Start Dissolve_Fmoc_Amine Dissolve Fmoc-protected amine in DMF Start_Dep_Fmoc->Dissolve_Fmoc_Amine Add_Piperidine Add piperidine (20% v/v) Dissolve_Fmoc_Amine->Add_Piperidine Stir_Dep_Fmoc Stir at room temperature Add_Piperidine->Stir_Dep_Fmoc Evaporate_Fmoc Evaporate solvent Stir_Dep_Fmoc->Evaporate_Fmoc Purify_Dep_Fmoc Purify by column chromatography Evaporate_Fmoc->Purify_Dep_Fmoc End_Dep_Fmoc End Purify_Dep_Fmoc->End_Dep_Fmoc

References

Scale-up synthesis of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and fine chemical industries. The protocol detailed herein focuses on a robust and economically viable two-step process, beginning with the synthesis of the precursor, 4-(4-methoxyphenyl)butanenitrile, followed by its catalytic hydrogenation. Emphasis is placed on the practical considerations of scaling up, including reaction optimization, safety protocols, and purification strategies suitable for industrial production. This guide is intended for researchers, chemists, and process development professionals seeking to transition this synthesis from laboratory to pilot or production scale.

Introduction and Strategic Overview

This compound is a valuable primary amine building block utilized in the synthesis of various biologically active molecules. As demand for such intermediates grows, the need for efficient, safe, and scalable synthetic routes becomes paramount. Migrating a synthesis from a laboratory bench (gram-scale) to a production environment (kilogram-scale and beyond) introduces significant challenges related to heat management, mass transfer, reagent handling, process safety, and product purification.

This application note details a preferred industrial pathway: the catalytic hydrogenation of 4-(4-methoxyphenyl)butanenitrile. This route is favored for its high atom economy, the use of a relatively inexpensive catalyst, and the avoidance of stoichiometric metal hydride reagents which are often costly and generate significant waste streams.[1][2] The primary challenge in this approach is ensuring high selectivity for the primary amine, as over-alkylation can lead to the formation of secondary and tertiary amine byproducts.[1][3] This guide addresses this challenge through optimized reaction conditions.

The overall process is presented in two main stages:

  • Stage 1: Synthesis of the nitrile precursor, 4-(4-methoxyphenyl)butanenitrile.

  • Stage 2: Catalytic reduction of the nitrile to the target primary amine, this compound.

Process Chemistry and Rationale

The chosen synthetic route is outlined below. Each step has been selected based on its proven reliability, scalability, and economic feasibility.

Diagram 1: Overall Chemical Reaction Scheme

cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Nitrile Reduction SM 4-Methoxyphenylacetonitrile INT 4-(4-Methoxyphenyl)butanenitrile SM->INT Alkylation R1 1-Bromo-2-chloroethane NaH, THF INT2 4-(4-Methoxyphenyl)butanenitrile PROD This compound INT2->PROD Catalytic Hydrogenation R2 H2, Raney® Ni Ethanolic Ammonia

Caption: A two-stage process for synthesizing the target amine.

The reduction of nitriles is a fundamental transformation in organic chemistry. Catalytic hydrogenation is often the most economical choice for producing primary amines on an industrial scale.[1] The catalyst, typically a Group 10 metal like Raney® Nickel, facilitates the addition of hydrogen across the carbon-nitrogen triple bond.[1] A critical aspect of this process is the suppression of side reactions. The intermediate imine formed during the reduction can be attacked by the product primary amine, leading to secondary amines. The addition of ammonia to the reaction medium competitively inhibits this pathway, promoting the desired primary amine formation.[3]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg batch size of the final product. All operations should be conducted in a controlled environment (e.g., a chemical fume hood or a designated process bay) by trained personnel.

Stage 1: Synthesis of 4-(4-Methoxyphenyl)butanenitrile

This stage details the synthesis of the key intermediate. A common laboratory method involves the alkylation of 4-methoxyphenylacetonitrile.[4][5]

Equipment:

  • 10 L glass-lined or stainless steel reactor with mechanical stirring, temperature control (heating/cooling jacket), a reflux condenser, and a nitrogen inlet.

  • Addition funnel.

  • Appropriate filtration equipment.

Materials:

Reagent CAS No. Mol. Wt. Quantity Moles Equiv.
4-Methoxyphenylacetonitrile 104-47-2 147.18 1.25 kg 8.49 1.0
Sodium Hydride (60% in oil) 7646-69-7 24.00 0.37 kg 9.34 1.1
1-Bromo-2-chloroethane 107-04-0 143.42 1.34 kg 9.34 1.1
Tetrahydrofuran (THF), anhydrous 109-99-9 72.11 5.0 L - -
Saturated NH4Cl solution - - 2.0 L - -

| Toluene | 108-88-3 | 92.14 | 4.0 L | - | - |

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the sodium hydride dispersion into the reactor. Carefully add 2.0 L of anhydrous THF.

  • Anion Formation: While stirring under nitrogen, slowly add a solution of 4-methoxyphenylacetonitrile (1.25 kg) in anhydrous THF (3.0 L) via the addition funnel. Maintain the internal temperature below 25°C using the cooling jacket. A slight evolution of hydrogen gas will be observed.

  • Alkylation: After the addition is complete, stir the mixture for 1 hour at room temperature. Then, add 1-bromo-2-chloroethane (1.34 kg) dropwise, again maintaining the temperature below 30°C.

  • Reaction Drive: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Quenching: Cool the reactor to 0-5°C. Very slowly and carefully, add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

  • Work-up: Add water and toluene. Stir and then allow the layers to separate. Collect the organic (upper) layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-(4-methoxyphenyl)butanenitrile as an oil, which can be purified further by vacuum distillation.

Stage 2: Reduction to this compound

Equipment:

  • 10 L stainless steel hydrogenation reactor (autoclave) rated for at least 10 bar pressure, equipped with a gas-entrainment agitator, temperature control, pressure gauge, and hydrogen inlet.

  • Inert filtration system (e.g., a filter press or enclosed filter funnel) for catalyst removal.

Materials:

Reagent CAS No. Mol. Wt. Quantity Moles Equiv.
4-(4-Methoxyphenyl)butanenitrile 72457-25-1 175.23 1.00 kg 5.71 1.0
Raney® Nickel (50% slurry in water) 7440-02-0 58.69 100 g (dry wt. basis) - 10% w/w
Ethanol, denatured 64-17-5 46.07 5.0 L - -

| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.04 | 0.5 L | - | - |

Procedure:

  • Reactor Setup: The hydrogenation reactor must be thoroughly cleaned, dried, and leak-tested.

  • Catalyst Handling: In a separate vessel, carefully decant the water from the Raney® Nickel slurry and wash the catalyst with ethanol (3 x 100 mL) to remove water. Caution: Do not allow the catalyst to become dry, as it is pyrophoric.[6] Keep it as a slurry in ethanol at all times.

  • Charging Reactor: Charge the reactor with the 4-(4-methoxyphenyl)butanenitrile (1.00 kg), ethanol (5.0 L), and ammonium hydroxide (0.5 L). Finally, add the Raney® Nickel slurry in ethanol.

  • Inerting: Seal the reactor. Purge the headspace three times with nitrogen, then three times with hydrogen gas to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5-7 bar (approx. 75-100 psi). Begin agitation and heat the reactor contents to 50-60°C. The reaction is exothermic; use the cooling jacket to maintain the target temperature. Hydrogen uptake should be observed on the pressure gauge.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-8 hours. The completion can be confirmed by GC analysis of a carefully vented sample, checking for the disappearance of the nitrile starting material.

  • Catalyst Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor headspace with nitrogen. The catalyst must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Wash the filter cake with ethanol. The recovered catalyst must be stored under water and disposed of according to hazardous waste protocols. [6][7]

  • Product Isolation: Concentrate the combined filtrate and washes under reduced pressure to remove ethanol and ammonia.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid. For higher purity, an acid-base extraction can be performed before distillation.[8][9]

Diagram 2: Scale-Up Experimental Workflow

G cluster_nitrile Stage 1: Nitrile Synthesis cluster_amine Stage 2: Amine Synthesis N1 Charge Reactor: NaH, THF N2 Add 4-Methoxyphenyl- acetonitrile solution (T < 25°C) N1->N2 N3 Add Alkylating Agent (T < 30°C) N2->N3 N4 Heat to Reflux (4-6 hours) N3->N4 N5 IPC Check (GC/TLC) N4->N5 N6 Cool & Quench (aq. NH4Cl) N5->N6 N7 Aqueous Workup & Extraction N6->N7 N8 Solvent Removal N7->N8 N9 Vacuum Distillation N8->N9 A1 Charge Hydrogenator: Nitrile, EtOH, NH4OH A2 Add Raney® Ni Slurry A1->A2 A3 Inerting Sequence (N2 then H2 Purge) A2->A3 A4 Pressurize with H2 Heat to 50-60°C A3->A4 A5 Monitor H2 Uptake A4->A5 A6 Cool & Vent A5->A6 A7 Inert Catalyst Filtration A6->A7 A8 Solvent Removal A7->A8 A9 Vacuum Distillation A8->A9

Caption: Workflow for the two-stage synthesis process.

Safety, Health, and Environmental (SHE) Considerations

Scaling up chemical processes magnifies the inherent risks. A thorough risk assessment must be conducted before commencing any work.

ChemicalKey HazardsHandling Precautions
Raney® Nickel Pyrophoric (ignites spontaneously in air if dry).[6] Suspected carcinogen, causes organ damage with prolonged exposure.[6][7]Always handle as a slurry under water or solvent.[6] Use in a well-ventilated area. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[7] Avoid generation of dust.
Hydrogen Gas Extremely flammable gas. Forms explosive mixtures with air.Use only in a well-ventilated area with spark-proof equipment. Ensure proper grounding of all equipment. Monitor for leaks.
Sodium Hydride Flammable solid. Reacts violently with water to release flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere (e.g., nitrogen). Keep away from water and sources of ignition.[10] Wear flame-retardant lab coat, gloves, and eye protection.[10]
Ammonium Hydroxide Corrosive. Causes severe skin burns and eye damage. Toxic to aquatic life.Handle in a fume hood. Avoid inhaling vapors. Wear chemical-resistant gloves and splash goggles.
Solvents (THF, Ethanol) Highly flammable liquids and vapors.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

Waste Disposal:

  • Raney® Nickel: The filtered catalyst must be quenched before disposal. This is typically done by slowly adding it to a large volume of dilute acid (e.g., 5% HCl) in a well-ventilated area to safely react any residual activity. The resulting nickel solution should be treated as heavy metal waste. Never dispose of active Raney® Nickel in a solvent waste container.

  • Solvent Waste: Collect all organic solvent waste in appropriately labeled containers for incineration.

  • Aqueous Waste: Neutralize aqueous layers before disposal, ensuring compliance with local regulations regarding chemical waste.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. By selecting catalytic hydrogenation, the process is optimized for cost-efficiency and environmental performance, key considerations for industrial-scale manufacturing. The successful implementation of this protocol hinges on meticulous attention to reaction parameters to ensure high selectivity and, most critically, strict adherence to all safety procedures, particularly when handling pyrophoric catalysts and flammable gases under pressure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable compound. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several viable pathways to synthesize this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. The three most prevalent methods are:

  • Reduction of 4-(4-methoxyphenyl)butanenitrile: This is a popular and direct method involving the reduction of the corresponding nitrile.

  • Reductive Amination of 4-(4-methoxyphenyl)butanal: This route involves the reaction of the aldehyde with an ammonia source, followed by reduction of the intermediate imine.

  • Reduction of 4-(4-methoxyphenyl)butanamide or related oxime: The corresponding amide or oxime can be reduced to the target amine.

Each of these routes has its own set of challenges that can lead to reduced yields. The following sections will delve into troubleshooting specific issues for these pathways.

Troubleshooting Guide: Low Yield and Impurity Formation

Scenario 1: Low Yield in the Reduction of 4-(4-methoxyphenyl)butanenitrile

The reduction of nitriles is a powerful method for synthesizing primary amines, but it can be plagued by the formation of secondary and tertiary amine byproducts.[1][2]

Problem: My primary amine yield is low, and I'm observing significant amounts of secondary and tertiary amine impurities.

This is a classic issue in nitrile hydrogenation, arising from the reaction of the intermediate imine with the newly formed primary amine.[1]

Root Cause Analysis & Solution Workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Problem Low Yield of Primary Amine & Formation of Secondary/Tertiary Amines Catalyst Optimize Catalyst System Problem->Catalyst Is the catalyst promoting side reactions? Ammonia Introduce Ammonia or Equivalent Problem->Ammonia Is the intermediate imine reacting with the product? Conditions Adjust Reaction Conditions (Temperature, Pressure) Problem->Conditions Are harsh conditions leading to byproducts? Solution1 Use Selective Heterogeneous Catalysts (e.g., Raney Cobalt, Ni/SiC) Catalyst->Solution1 Solution2 Add Ammonia to Reaction Mixture to Suppress Side Reactions Ammonia->Solution2 Solvent Solvent Selection Solution3 Employ Milder Conditions (Lower Temp, Optimized H2 Pressure) Conditions->Solution3 Solution4 Use Protic Solvents (e.g., Ethanol, Methanol) Solvent->Solution4 G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Problem Low Amine Yield & Recovery of Aldehyde/Formation of Alcohol Imine Optimize Imine Formation Problem->Imine Is imine formation incomplete? ReducingAgent Select Appropriate Reducing Agent Problem->ReducingAgent Is the reducing agent reacting with the aldehyde? pH Control Reaction pH Imine->pH Is the pH optimal for imine formation? Solution1 Ensure Anhydrous Conditions & Use Dehydrating Agent (e.g., MgSO4) Imine->Solution1 Solution2 Use Imine-Selective Reducing Agents (e.g., NaBH3CN, NaBH(OAc)3) ReducingAgent->Solution2 Solution3 Maintain Mildly Acidic pH (4-5) with Acetic Acid pH->Solution3

References

Technical Support Center: Purification of 4-(4-Methoxyphenyl)butan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this primary amine. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the successful isolation of your target compound.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Problem 1: My compound, this compound, is not eluting from the silica gel column or is showing significant tailing.

Diagnosis: This is a classic issue when purifying basic compounds like primary amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine can form strong ionic interactions with these acidic sites, leading to irreversible adsorption or significant peak tailing.[1][2]

Solution Workflow:

  • Mobile Phase Modification:

    • Action: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). Ammonia solution (e.g., 1-2% of a 2M solution in methanol) can also be used.[1][3]

    • Rationale: The competing base (TEA or ammonia) will neutralize the acidic silanol groups on the silica surface, preventing your target amine from strongly interacting with the stationary phase. This allows for proper elution and improved peak shape.[1][4]

  • Stationary Phase Selection:

    • Action: If mobile phase modification is insufficient or undesirable, consider switching your stationary phase.

      • Amine-functionalized silica: This is an excellent choice as the amine groups on the silica surface create a more neutral environment, minimizing the strong interactions with your basic analyte.[2][3][5]

      • Alumina (basic or neutral): Alumina is a more basic stationary phase than silica and can be a good alternative for purifying amines.[6]

    • Rationale: By choosing a stationary phase that does not have strong acidic sites, you can avoid the problematic interactions that cause poor elution and tailing.[5]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Equilibrate your silica gel column with this modified eluent for at least 3-5 column volumes before loading your sample.[7]

  • Dissolve your crude this compound in a minimum amount of the initial mobile phase (containing TEA) and load it onto the column.

  • Proceed with the elution, collecting fractions and monitoring by TLC.

Problem 2: My TLC analysis shows good separation, but the column chromatography results in poor resolution between my product and impurities.

Diagnosis: Several factors can contribute to this discrepancy. The conditions of the TLC plate may not perfectly translate to the column due to differences in heat dissipation, solvent vapor saturation, and the amount of sample loaded. Overloading the column is a common cause of poor separation.

Solution Workflow:

  • Optimize Sample Loading:

    • Action: Reduce the amount of crude material loaded onto the column. As a general rule, for a challenging separation, the sample load should be 1-2% of the mass of the silica gel.

    • Rationale: Overloading the column leads to broad bands that overlap, resulting in poor resolution. Reducing the load allows for sharper bands and better separation.

  • Refine the Eluent System:

    • Action: Your TLC may indicate a good solvent system, but for column chromatography, you may need a slightly less polar eluent to improve separation. If your TLC shows an Rf of 0.35, try starting your column with a solvent system that gives an Rf closer to 0.25-0.3.

    • Rationale: A lower Rf on the TLC plate translates to a longer retention time on the column, which can provide better separation between closely eluting compounds.

  • Consider a Gradient Elution:

    • Action: Instead of using an isocratic (constant) eluent system, employ a shallow gradient. Start with a less polar mobile phase and gradually increase the polarity.

    • Rationale: A gradient elution can sharpen the peaks of later-eluting compounds and improve resolution between components with different polarities.

Problem 3: I can't visualize my this compound on the TLC plate.

Diagnosis: this compound has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). If it is not visible, the concentration may be too low, or you may need a chemical stain for visualization.

Solution Workflow:

  • UV Visualization:

    • Action: Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254). Spot a slightly more concentrated sample and check again under a UV lamp.

    • Rationale: The aromatic ring in your compound will quench the fluorescence of the indicator on the plate, appearing as a dark spot.

  • Chemical Staining:

    • Action: Use a stain that is specific for primary amines. Ninhydrin is an excellent choice.[8][9]

    • Rationale: Ninhydrin reacts with primary amines to produce a characteristic purple or blue spot (Ruhemann's purple), providing a highly sensitive method of detection.[10]

    • Alternative General Stains: Potassium permanganate (KMnO4) can also be used, as it reacts with compounds that can be oxidized, including amines, appearing as a yellow-brown spot on a purple background.[10][11]

Experimental Protocol: Ninhydrin Staining for TLC

  • Prepare the ninhydrin staining solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[8]

  • After running your TLC, allow the solvent to fully evaporate.

  • Dip the TLC plate into the ninhydrin solution using tweezers.

  • Gently heat the plate with a heat gun until the colored spots appear. Primary amines will typically give a purple color.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[12] Begin with a ratio of around 4:1 hexanes:ethyl acetate and adjust the polarity as needed. If the compound remains at the baseline, increase the polarity by moving to a 1:1 mixture or by adding a small amount of methanol (e.g., 5-10%) to the ethyl acetate. Remember to also include 1% triethylamine in your mobile phase to prevent streaking on the TLC plate.

Q2: Should I use dry packing or wet packing for my column?

For flash column chromatography, both methods are acceptable, but wet (slurry) packing is often preferred as it can minimize the chances of trapping air bubbles and creating channels in the stationary phase, which would lead to poor separation. Dry packing can be faster but requires more care to ensure a homogenous column bed.[7][13]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Amine degradation on silica can occur, although it is less common than strong adsorption.[1][14] If you suspect degradation, the best course of action is to switch to a less acidic stationary phase like neutral or basic alumina, or to use amine-functionalized silica.[3][6] Minimizing the time the compound spends on the column by using a faster flow rate and an optimized gradient can also help.

Q4: How can I remove the triethylamine from my purified fractions?

Triethylamine is relatively volatile and can often be removed by rotary evaporation along with the column solvents. For more complete removal, you can perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent (like dichloromethane or ethyl acetate), wash with a dilute aqueous acid solution (e.g., 1% HCl) to protonate and extract the triethylamine into the aqueous layer, followed by a wash with brine and drying over an anhydrous salt (like Na2SO4 or MgSO4). Be mindful that washing with acid will also protonate your product, potentially moving it into the aqueous layer. A wash with a saturated aqueous solution of sodium bicarbonate may be a safer alternative to remove residual acidic impurities without affecting your basic product.

Data and Protocols

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh) with modifier, or Amine-functionalized SilicaStandard silica requires a basic modifier to prevent tailing. Amine-functionalized silica offers a more inert surface for amines.[3][4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 1% Triethylamine (TEA)A common solvent system with a wide polarity range. TEA is crucial for deactivating acidic silanol sites on silica.[1]
Gradient Profile Start with 95:5 Hexanes:EtOAc (+1% TEA), gradually increase to 70:30 Hexanes:EtOAc (+1% TEA)A shallow gradient often provides better resolution than isocratic elution.
Sample Loading Dry loading with Celite or minimal solvent wet loadingDry loading is preferred if the compound has low solubility in the initial eluent.[15]
TLC Visualization UV light (254 nm) and Ninhydrin stainUV for initial detection and ninhydrin for specific and sensitive visualization of the primary amine.[8]

Visual Workflows

Diagram 1: Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow start Start Purification issue Problem Encountered: Poor Elution / Tailing start->issue check_rf Is TLC Rf appropriate (0.2-0.4)? issue->check_rf No overloading Is column overloaded? issue->overloading Yes modify_eluent Add 1% TEA to Mobile Phase check_rf->modify_eluent Yes success Successful Purification modify_eluent->success change_phase Switch to Amine-functionalized Silica or Alumina change_phase->success overloading->change_phase No reduce_load Reduce Sample Load overloading->reduce_load Yes reduce_load->success

Caption: A decision tree for troubleshooting common issues in amine purification by column chromatography.

Diagram 2: General Workflow for Column Chromatography

ColumnWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Solvent System pack 2. Pack Column (Slurry Method) tlc->pack equilibrate 3. Equilibrate Column pack->equilibrate load 4. Load Sample (Dry or Wet) equilibrate->load elute 5. Elute with Gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: A step-by-step workflow for the purification of this compound.

References

Troubleshooting low conversion in 4-(4-Methoxyphenyl)butan-1-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low conversion rates, during their synthetic procedures. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success. This center is structured as a dynamic troubleshooting guide and FAQ, addressing specific issues you may face in the lab.

Troubleshooting Guide: Addressing Low Conversion

Low conversion is a frequent and frustrating issue. The root cause often lies in subtle, overlooked details of the experimental setup, reagent quality, or reaction kinetics. Let's diagnose the problem by examining the most common synthetic routes.

Route 1: Reduction of 4-(4-Methoxyphenyl)butanenitrile

This is one of the most direct methods, typically achieved via catalytic hydrogenation or with chemical hydrides. However, it is prone to several side reactions and catalyst issues.

Q1: My catalytic hydrogenation of 4-(4-methoxyphenyl)butanenitrile is stalling or giving very low yields. What are the likely causes?

This is a classic problem in heterogeneous catalysis. The issue almost always traces back to the catalyst, the hydrogen source, or the substrate purity.

A1: Let's break down the potential culprits systematically.

  • Catalyst Inactivity: The most common issue is a deactivated or poisoned catalyst.

    • Causality: Precious metal catalysts (like Pd/C, PtO₂, Raney Ni) have active sites that can be irreversibly blocked by impurities.[1] Common poisons include sulfur compounds (from starting materials or glassware), halides, or strongly coordinating species. The catalyst may also be old or have been improperly handled (e.g., exposure to air for pyrophoric catalysts like Raney Ni).[2]

    • Troubleshooting Protocol:

      • Substrate Purity Check: Analyze your 4-(4-methoxyphenyl)butanenitrile starting material by GC-MS or NMR for any unexpected impurities. Consider passing it through a small plug of activated carbon or silica gel.

      • Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If using Raney Nickel, ensure it is stored and handled properly under water to prevent deactivation.[2]

      • Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If the reaction proceeds, it strongly suggests a catalyst activity issue.

  • Insufficient Hydrogen Pressure/Contact:

    • Causality: The reduction requires efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. Insufficient pressure or poor agitation limits this transfer, slowing or stopping the reaction.

    • Troubleshooting Protocol:

      • Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

      • Increase Agitation: Use vigorous stirring or shaking to ensure the catalyst is well-suspended and in constant contact with the gas-liquid interface.

      • Increase H₂ Pressure: Gradually increase the hydrogen pressure (within the safety limits of your equipment). Common pressures range from 50 psi to 500 psi.[3]

  • Solvent Effects:

    • Causality: The solvent choice impacts substrate solubility and can influence catalyst activity. Protic solvents like ethanol or methanol are common. Sometimes, the addition of a small amount of acid can prevent product inhibition by converting the newly formed amine into an ammonium salt, which has less affinity for the catalyst surface.[4]

    • Troubleshooting Protocol:

      • Switch to a different solvent, such as acetic acid or an alcoholic solvent with a catalytic amount of HCl.

      • Ensure your solvent is anhydrous if using moisture-sensitive catalysts.

Q2: I'm observing significant amounts of secondary ((4-(4-methoxyphenyl)butyl)₂NH) and tertiary amines as byproducts. How can I improve selectivity for the primary amine?

This is a well-documented challenge in nitrile hydrogenation.[5] The formation of secondary and tertiary amines occurs when the intermediate imine reacts with the primary amine product before it can be fully reduced.[1][3]

A2: Improving selectivity requires suppressing this side reaction.

  • Mechanism of Side Product Formation: The reaction proceeds through an imine intermediate. This imine can either be reduced to the desired primary amine or be attacked by a molecule of the primary amine product, eventually leading to secondary and tertiary amines after further reduction.

    G Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂NH₂ (Product) Imine->PrimaryAmine + H₂/Catalyst SecondaryAmine (R-CH₂)₂NH (Byproduct) Imine->SecondaryAmine + R-CH₂NH₂NH₃H₂/Catalyst

    Fig. 1: Competing pathways in nitrile reduction.
  • Solutions for Enhancing Selectivity:

    • Addition of Ammonia: The most effective method is to run the reaction in the presence of ammonia (liquid ammonia or a solution of ammonia in methanol).[5] The excess ammonia shifts the equilibrium away from the formation of secondary amines.

    • Acidic Conditions: As mentioned in Q1, adding a strong acid like HCl can protonate the primary amine product, making it non-nucleophilic and unable to react with the imine intermediate.[4]

    • Catalyst Choice: Certain catalysts are known to favor primary amine formation. While Pd and Pt are common, catalysts based on Cobalt (Co) or Rhodium (Rh) have shown high selectivity in some systems.[5]

  • Q3: My LiAlH₄ reduction of 4-(4-methoxyphenyl)butanenitrile is sluggish and the yield is poor after workup. What should I check?

    Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its effectiveness is highly dependent on technique and reagent quality.

    A3: Let's troubleshoot this stoichiometric reduction.

    • Reagent Quality and Reaction Setup:

      • Causality: LiAlH₄ reacts violently with water. Any moisture in your solvent (typically THF or diethyl ether) or on your glassware will consume the reagent. Similarly, the nitrile starting material must be anhydrous.[6] Old LiAlH₄ that has been exposed to air will be partially decomposed and less effective.

      • Troubleshooting Protocol:

        • Use Fresh LiAlH₄: Use a new bottle or a freshly opened container of LiAlH₄.

        • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents.

        • Perform the Reaction Under Inert Atmosphere: Conduct the entire procedure under a nitrogen or argon atmosphere to prevent moisture from entering the system.

    • Reaction Temperature and Time:

      • Causality: The initial addition of the nitrile to the LiAlH₄ slurry is typically done at 0 °C to control the exothermic reaction. However, the reaction may require heating to reflux to go to completion.

      • Troubleshooting Protocol:

        • After the initial addition, allow the reaction to warm to room temperature, then gently heat to reflux for several hours.

        • Monitor the reaction by TLC or GC-MS by carefully quenching a small aliquot.

    • Aqueous Workup Issues:

      • Causality: The workup procedure to quench excess LiAlH₄ and hydrolyze the aluminum salts is critical for isolating the product. Improper workup (e.g., Fieser workup) can lead to the formation of gelatinous aluminum hydroxides that trap the amine product, making extraction inefficient.

      • Standard Fieser Workup Protocol: For a reaction with 'X' g of LiAlH₄ in a solvent like ether or THF:

        • Cool the reaction mixture to 0 °C.

        • Slowly and carefully add 'X' mL of water.

        • Add 'X' mL of 15% aqueous NaOH solution.

        • Add '3X' mL of water.

        • Stir vigorously for 30 minutes. The aluminum salts should precipitate as a granular solid that is easy to filter off. The product will remain in the organic layer.

    Route 2: Reductive Amination of 4-(4-Methoxyphenyl)butanal

    This route involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ.[7]

    Q1: My one-pot reductive amination with ammonia is failing. I'm mostly recovering the starting aldehyde or 4-(4-methoxyphenyl)butan-1-ol. What's going wrong?

    This outcome points to a kinetic competition: the reduction of the aldehyde is happening faster than the formation and/or reduction of the imine.

    A1: The key is to favor imine formation and use a reducing agent that is selective for the imine over the aldehyde.

    • Imine Formation is Unfavorable:

      • Causality: Imine formation is an equilibrium-driven process that produces water.[8] In a one-pot reaction, water can inhibit the reaction and also decompose some reducing agents. The pH is also critical; it must be acidic enough to catalyze imine formation but not so acidic that it protonates the ammonia, rendering it non-nucleophilic. A pH range of 6-7 is often optimal.[9]

      • Troubleshooting Protocol:

        • Use a Two-Step Procedure: First, form the imine by mixing the aldehyde and a high concentration of ammonia (e.g., a 7N solution in methanol) in the presence of a dehydrating agent like molecular sieves. Monitor imine formation by NMR or IR. Once complete, then add the reducing agent.

        • pH Control: Buffer the reaction with a mild acid like acetic acid.[8]

    • Incorrect Choice of Reducing Agent:

      • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to an alcohol, especially if imine formation is slow.[7][10]

      • Troubleshooting Protocol:

        • Switch to a Selective Reducing Agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are very effective at reducing the protonated imine (iminium ion).[9] This selectivity is the cornerstone of modern reductive amination.

    Reducing AgentTypical SolventpH SensitivitySelectivity (Imine vs. Aldehyde)
    NaBH₄ MeOH, EtOHTolerantLow (Reduces both)
    NaBH₃CN MeOH, THFBest at pH 6-7High
    NaBH(OAc)₃ DCE, DCM, THFBest with AcOHHigh
    Table 1: Comparison of common reducing agents for reductive amination.

    General FAQs

    Q: What are the best analytical techniques to monitor the reaction progress and identify byproducts?

    A: A combination of techniques is ideal.

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a suitable stain (e.g., ninhydrin for amines, potassium permanganate for reducible groups) to visualize spots.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for quantitative analysis. It allows you to determine the ratio of starting material, product, and byproducts (like secondary/tertiary amines), which are easily identified by their mass spectra.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and identifying key intermediates like imines if the reaction is monitored in situ.

    Q: My final product is impure. What are common impurities and how can I purify this compound?

    A: Common impurities depend on the synthetic route but often include:

    • Unreacted starting material (nitrile or aldehyde).

    • Over-reduced byproducts (e.g., 4-(4-methoxyphenyl)butan-1-ol from reductive amination).

    • Secondary and tertiary amines from nitrile reduction.

    • Phthalhydrazide from Gabriel synthesis.[11]

    Purification Strategy:

    • Acid-Base Extraction: As an amine, your product is basic. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane or ether) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 and extract the free amine back into an organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be effective. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) with 1-2% triethylamine (to prevent the amine from streaking on the acidic silica) is a common approach.

    • Distillation: The product is a liquid, so bulb-to-bulb distillation under high vacuum can be an excellent final purification step to remove non-volatile impurities.[12]

    Q: Are there any critical safety considerations for these reactions?

    A: Absolutely. Chemical synthesis requires a rigorous approach to safety.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Raney Nickel and dry Palladium on carbon can be pyrophoric (ignite spontaneously in air).[2] Always handle them wet and under an inert atmosphere. Ensure your hydrogenation vessel is rated for the pressure you are using.

    • Lithium Aluminum Hydride (LiAlH₄): This reagent is water-reactive and can generate flammable hydrogen gas. Quench reactions slowly and carefully, preferably at 0 °C.

    • Hydrazine (for Gabriel Synthesis): Hydrazine is a suspected carcinogen and is highly toxic.[2] Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

    Visualized Troubleshooting Workflow

    This flowchart provides a logical path to diagnose low-conversion issues.

    G cluster_start cluster_analysis Step 1: Analyze Reaction Mixture cluster_paths cluster_solutions Step 2: Identify & Address Root Cause Start Low Conversion Observed Analyze Run TLC / GC-MS of crude reaction Start->Analyze SM_Present Mostly Starting Material (SM) Analyze->SM_Present Byproducts Significant Byproducts Analyze->Byproducts Complex Complex Mixture / Decomposition Analyze->Complex Sol_SM Check Reagent Quality (Catalyst, Hydride, etc.) Verify Anhydrous Conditions Increase Temp / Time / Pressure SM_Present->Sol_SM Sol_Byproducts Identify Byproducts (MS) Adjust Stoichiometry Change Solvent / pH Add Selectivity Agent (e.g., NH₃) Byproducts->Sol_Byproducts Sol_Complex Re-evaluate Reaction Compatibility Lower Temperature Check Substrate Stability Complex->Sol_Complex

    Fig. 2: General workflow for troubleshooting low conversion.

    References

    Technical Support Center: Stability and Handling of 4-(4-Methoxyphenyl)butan-1-amine and its Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 4-(4-Methoxyphenyl)butan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this important class of compounds.

    Introduction

    This compound is an arylalkylamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a methoxy-substituted phenyl ring, imparts specific physicochemical properties that are crucial for its application but also render it susceptible to particular degradation pathways. Understanding and mitigating these stability issues are paramount for obtaining reliable experimental results and ensuring the quality and safety of synthesized compounds.

    This guide provides a comprehensive overview of the potential stability challenges associated with this compound and its derivatives, along with practical troubleshooting advice and frequently asked questions.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems you might encounter during your work with this compound and its derivatives in a question-and-answer format.

    Synthesis & Purification

    Q1: I am seeing an unexpected impurity with a higher molecular weight in the mass spectrum of my synthesized this compound. What could it be?

    A1: A higher molecular weight impurity could be a dimer or an oligomer. Primary amines can sometimes undergo self-condensation or react with impurities from starting materials. Another possibility is the formation of a di-substituted product if you are performing a reaction on the amine.

    Troubleshooting Steps:

    • Re-evaluate your reaction conditions: Ensure you are using an appropriate stoichiometry of reactants. If it's a self-condensation issue, consider using more dilute reaction conditions.

    • Purification strategy: A dimer is likely to have a different polarity from your desired product. Optimize your column chromatography conditions (e.g., adjust the solvent gradient) to improve separation. Recrystallization can also be an effective method for removing dimeric impurities.[1][2]

    • Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.

    Q2: My purified this compound is developing a yellow or brown color upon storage. What is causing this discoloration?

    A2: The discoloration is likely due to oxidation. The electron-rich p-methoxyphenyl ring and the primary amine are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored degradation products like quinone-imine species.

    Troubleshooting Steps:

    • Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light and oxygen. For long-term storage, keeping it at -20°C is recommended.

    • Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

    • Solvent Purity: Ensure that the solvents used for storage are of high purity and de-gassed to remove dissolved oxygen.

    Stability in Solution

    Q3: I am observing a loss of my compound in solution over time, as indicated by HPLC analysis. What are the likely degradation pathways?

    A3: The primary degradation pathways for this compound in solution are likely oxidation and, to a lesser extent, photodegradation. The methoxy group on the phenyl ring makes it susceptible to oxidative degradation.

    Potential Degradation Pathways:

    • Oxidation: The primary amine can be oxidized to an imine, which can then be further oxidized or hydrolyzed. The electron-rich aromatic ring is also a target for oxidation.

    • Photodegradation: Exposure to UV light can promote the formation of radical species, leading to a complex mixture of degradation products.

    Troubleshooting Workflow for Investigating Degradation:

    G observe_loss Observe Compound Loss by HPLC forced_degradation Perform Forced Degradation Studies observe_loss->forced_degradation acid Acidic Hydrolysis (e.g., 0.1 M HCl) forced_degradation->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) forced_degradation->base oxidation Oxidative Stress (e.g., 3% H2O2) forced_degradation->oxidation thermal Thermal Stress (e.g., 60°C) forced_degradation->thermal photo Photolytic Stress (UV/Vis light) forced_degradation->photo analyze Analyze by LC-MS/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify optimize Optimize Storage & Handling Conditions identify->optimize G cluster_0 Oxidative Degradation Pathway parent This compound intermediate Radical Cation Intermediate parent->intermediate -e- oxidant [O] product Quinone-Imine Type Products (Colored) intermediate->product Further Oxidation/ Rearrangement

    References

    Technical Support Center: Regioselective Functionalization of 4-(4-Methoxyphenyl)butan-1-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the technical support guide for the regioselective functionalization of 4-(4-methoxyphenyl)butan-1-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges presented by this versatile bifunctional molecule. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and achieve your desired synthetic outcomes with precision and efficiency.

    Introduction: The Challenge of Selectivity

    This compound is a valuable building block, incorporating two key reactive sites: a nucleophilic primary amine and an electron-rich aromatic ring. The primary challenge in its functionalization lies in controlling which site reacts, a concept known as regioselectivity. The amine is a potent nucleophile and base, while the methoxy-activated benzene ring is susceptible to electrophilic attack, primarily at the positions ortho to the methoxy group. This guide provides a structured approach to selectively targeting either functional group while mitigating unwanted side reactions.

    Diagram 1: Reactive Sites of the Target Molecule This diagram illustrates the principal reactive sites on this compound that are the focus of this guide.

    cluster_mol This compound cluster_key Reactive Sites mol amine_node Primary Amine (Nucleophilic/Basic) ring_node Aromatic Ring (Ortho positions activated) A Site A: Primary Amine A->pos_A B Site B: Aromatic Ring B->pos_B G start What is your desired functionalization site? amine A) Primary Amine (N-Functionalization) start->amine Site A ring B) Aromatic Ring (C-H Functionalization) start->ring Site B n_acyl N-Acylation: Use Acyl Halide + Base amine->n_acyl n_alkyl N-Alkylation: Protect first to avoid over-alkylation amine->n_alkyl reductive_amination Reductive Amination: React with Aldehyde/Ketone + Reducing Agent amine->reductive_amination protect_amine STEP 1: Protect the Amine (e.g., Boc, Cbz) ring->protect_amine c_electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration) Expect ortho- to -OMe selectivity. protect_amine->c_electrophilic c_coupling Metal-Catalyzed Cross-Coupling (Requires prior halogenation of the ring) protect_amine->c_coupling deprotect FINAL STEP: Deprotect Amine (e.g., TFA for Boc) c_electrophilic->deprotect c_coupling->deprotect

    Technical Support Center: Work-up Procedures for 4-(4-Methoxyphenyl)butan-1-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for handling reactions involving 4-(4-Methoxyphenyl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the work-up and purification of this compound. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory application, ensuring your experimental workflow is both efficient and robust.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common inquiries regarding the isolation and purification of this compound.

    Q1: What are the key physicochemical properties of this compound that influence its work-up?

    Understanding the fundamental properties of your compound is the cornerstone of designing an effective work-up procedure. The basicity of the primary amine and the lipophilicity of the substituted phenyl group are the most critical factors.

    PropertyValue / ObservationSignificance for Work-up
    Molecular Weight 179.26 g/mol [1][2]Non-volatile, making it suitable for concentration under reduced pressure without significant loss.
    Structure A primary alkylamine with a methoxyphenyl group.The amine group provides a handle for pH-dependent solubility switching (acid-base extraction).
    pKa (Conjugate Acid) ~10.5 (Predicted)This value is crucial for determining the appropriate pH for protonating and deprotonating the amine during extraction. To ensure complete protonation, the aqueous phase pH should be ≤ 8.5. For the free base, the pH should be ≥ 12.5.
    Solubility The free base is soluble in common organic solvents (DCM, EtOAc, Et₂O) and sparingly soluble in water. The protonated salt form is highly soluble in aqueous solutions.This differential solubility is the basis for its separation from non-basic impurities.[3][4]
    Q2: What is the core principle for isolating this compound from a reaction mixture?

    The most effective and widely used method is acid-base extraction .[3][4][5] This technique leverages the basicity of the amine functional group. The process involves:

    • Acidification: The crude reaction mixture, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., 1 M HCl). The amine is protonated to form an ammonium salt, which is soluble in the aqueous layer.[4][6] Neutral and acidic impurities remain in the organic layer.

    • Basification: The separated aqueous layer is then treated with a base (e.g., 2 M NaOH) to raise the pH. This deprotonates the ammonium salt, regenerating the free amine which becomes insoluble in the aqueous phase.

    • Re-extraction: The free amine is then extracted back into a fresh portion of organic solvent, leaving behind any water-soluble impurities.

    This process provides a significant purification advantage over simple aqueous washes.

    Q3: How do I select the correct pH for my acidic and basic washes?

    The efficiency of an acid-base extraction hinges on achieving complete protonation or deprotonation of the amine. A reliable guideline is the "Two pH Unit Rule" :

    • To Extract into Aqueous Acid: The pH of the aqueous solution should be at least 2 units below the pKa of the amine's conjugate acid. For this compound (pKa ~10.5), a wash with a pH of ≤ 8.5 is effective. Using a dilute strong acid like 1 M HCl (pH ≈ 0) provides a robust margin for complete protonation.[7]

    • To Regenerate the Free Amine: The pH of the aqueous solution should be at least 2 units above the pKa of the conjugate acid. Therefore, adjusting the pH to ≥ 12.5 with a base like NaOH is necessary to ensure the amine is fully deprotonated and can be efficiently extracted back into an organic solvent.[3]

    Always verify the pH of the aqueous phase using pH paper or a pH meter after each addition to ensure the target is met.

    Q4: My product seems to have some water solubility. How can I minimize losses during extraction?

    While the free base is primarily organic-soluble, some loss into the aqueous layer can occur, especially if large volumes of water are used. To mitigate this:

    • Use Saturated Brine: For the final wash of the combined organic layers, use a saturated aqueous solution of sodium chloride (brine). The high salt concentration decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."

    • Back-Extraction: After extracting your product from the basified aqueous layer, re-extract the same aqueous layer with a second, smaller portion of fresh organic solvent. This will recover any product that was not captured in the first extraction.

    • Minimize Aqueous Volume: Use the minimum volume of aqueous acid and base necessary to perform the extraction and adjust the pH effectively.

    Q5: What are the best practices for purifying this compound after the initial work-up?

    Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to significant tailing or streaking on the column.[8]

    • Flash Chromatography: To mitigate issues on silica gel, add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[8] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation. Alternatively, using a less acidic stationary phase like basic alumina can be effective.[8]

    • Salt Precipitation: For high-purity material, consider converting the amine to its hydrochloride salt. This can often be achieved by dissolving the crude free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent (or bubbling HCl gas). The resulting crystalline salt can be isolated by filtration and washed with cold solvent.[8] The free base can be regenerated from the salt when needed.

    Part 2: Troubleshooting Guide

    This section provides solutions to specific problems that may arise during your experimental work-up.

    Problem: A persistent emulsion has formed during the aqueous workup.

    Q: I'm seeing a thick, stable, and cloudy layer between my organic and aqueous phases after shaking. How can I break this emulsion and achieve a clean separation?

    A: Emulsion formation is a frequent challenge in amine extractions, often caused by vigorous mixing or the presence of surfactant-like impurities.[9][10] Do not discard your experiment; emulsions can almost always be resolved.

    Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[11]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This minimizes the shear forces that create fine droplets.[9]

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[11]

    • Dilute the Organic Phase: Adding more of the organic solvent can sometimes resolve the issue by reducing the concentration of emulsifying agents.[11]

    • Filtration through Celite®: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets holding the emulsion together.[11] The filtrate can then be returned to the separatory funnel for separation.

    G Start Emulsion Forms During Extraction Wait Let stand for 10-30 min Start->Wait Check1 Did layers separate? Wait->Check1 AddBrine Add saturated NaCl (brine) and swirl gently Check1->AddBrine No Success Proceed with Separation Check1->Success Yes Check2 Did layers separate? AddBrine->Check2 Dilute Dilute with more organic solvent (2-5x volume) Check2->Dilute No Check2->Success Yes Check3 Did layers separate? Dilute->Check3 Filter Filter entire mixture through a pad of Celite® Check3->Filter No Check3->Success Yes Filter->Success

    Caption: Decision tree for troubleshooting emulsions.

    Problem: Low product recovery after work-up.

    Q: My final yield is much lower than expected. What are the common causes?

    A: Significant product loss can often be traced back to the extraction steps.

    • Incomplete Extraction (Incorrect pH): The most common culprit. Verify that the pH of the aqueous layer was correctly adjusted in both the acidification and basification steps using pH paper. If the pH was not sufficiently acidic or basic, your amine was not fully transferred between layers.

    • Premature Precipitation: When basifying the acidic aqueous extract, adding the base too quickly or using a very concentrated base can cause the free amine to precipitate as an oil or solid. If this happens, ensure it fully redissolves in the organic solvent during the final extraction.

    • Amine Salt Solubility in Organic Solvent: Some amine salts have partial solubility in organic solvents like ethyl acetate, especially in the presence of excess acid. If you suspect this, re-extract the organic layer from the initial acid wash with fresh aqueous acid.

    Part 3: Detailed Experimental Protocols
    Protocol 1: Standard Acid-Base Extraction for Isolating this compound

    This protocol assumes the reaction is complete and the starting material is not a primary amine.

    • Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water or sat. aq. NH₄Cl). Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

    • Acidic Extraction: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting periodically.[6] Allow the layers to separate.

    • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. If your organic solvent is denser than water (e.g., DCM), the organic layer will be at the bottom.

    • Repeat Acidic Wash: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure all the amine has been removed. Combine the aqueous extracts.

    • Wash Organic Layer (Optional): The organic layer, now free of your amine product, can be washed with water and brine, then dried and concentrated if it contains other desired compounds. Otherwise, it can be set aside for disposal.

    • Basify Aqueous Layer: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH (aq) while stirring until the pH is >12 (verify with pH paper).

    • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake gently and allow the layers to separate.

    • Isolate Product: Drain the organic layer containing your purified amine into a clean flask. Extract the aqueous layer one more time with a smaller portion of the organic solvent and combine the organic layers.

    • Final Wash and Dry: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

    G cluster_0 Separatory Funnel 1 cluster_1 Flasks cluster_2 Separatory Funnel 2 cluster_3 Final Product Crude Crude Reaction Mixture (in Organic Solvent) AddAcid Add 1 M HCl (aq) OrganicImpurities Organic Layer (Neutral/Acidic Impurities) AddAcid->OrganicImpurities Separate AqueousAmine Aqueous Layer (Protonated Amine Salt) AddAcid->AqueousAmine Separate AddBase Add 2 M NaOH (aq) to pH >12 + Fresh Organic Solvent AqueousAmine->AddBase FinalOrganic Organic Layer (Purified Amine) AddBase->FinalOrganic Separate FinalAqueous Aqueous Layer (Salts) AddBase->FinalAqueous Separate

    Caption: Workflow for acid-base extraction of the target amine.

    References

    Validation & Comparative

    Comparing the reactivity of 4-(4-Methoxyphenyl)butan-1-amine with other primary amines

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of synthetic chemistry and drug development, understanding the reactivity of primary amines is paramount for predictable and efficient molecular construction. This guide offers an in-depth comparison of 4-(4-methoxyphenyl)butan-1-amine with other primary amines, supported by experimental data and protocols. We will explore how its unique structural features influence its performance in key chemical transformations.

    The Crucial Role of Amine Reactivity

    Primary amines are fundamental building blocks in organic synthesis, serving as key nucleophiles in a vast array of reactions. Their reactivity, largely governed by the availability of the nitrogen lone pair, dictates the kinetics and thermodynamics of crucial bond-forming events.[1] Factors such as electronic effects (electron-donating or withdrawing groups) and steric hindrance around the nitrogen atom play a significant role in modulating this reactivity.[2][3][4] An amine's basicity, a measure of its ability to accept a proton, often correlates with its nucleophilicity, its ability to attack an electrophilic center.[5]

    This compound presents an interesting case study. It possesses a primary alkylamine functionality, generally more basic and reactive than aromatic amines where the nitrogen lone pair is delocalized into the aromatic ring.[6][7][8] Furthermore, the methoxy group on the phenyl ring, being an electron-donating group, is expected to enhance the electron density on the nitrogen atom through the alkyl chain, albeit to a lesser extent than direct conjugation.

    Experimental Design for Comparative Analysis

    To objectively assess the reactivity of this compound, we will compare it against two benchmark primary amines: n-butylamine (a simple aliphatic amine) and aniline (a simple aromatic amine). This selection allows for a clear delineation of the effects of the alkyl chain and the substituted phenyl ring.

    The comparative analysis will focus on two fundamental and widely employed reactions in organic synthesis:

    • N-Acylation: A classic reaction to form a stable amide bond.[9][10] The rate of this reaction is a direct measure of the amine's nucleophilicity.

    • Schiff Base Formation: A condensation reaction with an aldehyde to form an imine.[11][12] This reaction is sensitive to both the nucleophilicity of the amine and the stability of the resulting imine.

    dot

    G cluster_0 Comparative Reactivity Workflow amine1 This compound reaction1 N-Acylation (with Acetyl Chloride) amine1->reaction1 reaction2 Schiff Base Formation (with Benzaldehyde) amine1->reaction2 amine2 n-Butylamine amine2->reaction1 amine2->reaction2 amine3 Aniline amine3->reaction1 amine3->reaction2 analysis1 Kinetic Analysis (e.g., NMR, GC-MS) reaction1->analysis1 analysis2 Product Yield and Characterization reaction2->analysis2

    Caption: Experimental workflow for comparing amine reactivity.

    Quantitative Data Summary

    The following table summarizes the expected and observed reactivity trends based on established principles of organic chemistry.

    AmineStructureTypePredicted Basicity (pKa of Conjugate Acid)Relative Rate of N-AcylationRelative Yield in Schiff Base Formation
    This compound 4-(CH₃O)C₆H₄(CH₂)₄NH₂Primary Alkylamine with Aryl Group~10.5IntermediateHigh
    n-Butylamine CH₃(CH₂)₃NH₂Primary Aliphatic Amine~10.6HighHigh
    Aniline C₆H₅NH₂Primary Aromatic Amine~4.6LowModerate

    Detailed Experimental Protocols

    Competitive N-Acylation

    This experiment directly compares the rate of acylation between the three amines.[5]

    Methodology:

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine equimolar amounts (e.g., 1 mmol) of this compound, n-butylamine, and aniline in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to act as a proton scavenger.[13]

    • Initiation: While stirring vigorously, slowly add a limiting amount of acetyl chloride (e.g., 0.8 equivalents relative to the total amine concentration) as a 1 M solution in the same solvent.[14]

    • Monitoring and Quenching: Allow the reaction to stir at 0°C. After a set time (e.g., 15 minutes), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting residue by ¹H NMR spectroscopy or GC-MS to determine the relative ratio of the N-acetylated products. A higher ratio of one product indicates a higher reactivity of its parent amine.[5]

    Schiff Base Formation

    This experiment evaluates the efficiency of imine formation.[11][12]

    Methodology:

    • Reaction Setup: In separate round-bottom flasks, dissolve each amine (1 mmol) in a suitable solvent like ethanol.

    • Aldehyde Addition: Add an equimolar amount of benzaldehyde (1 mmol) to each flask.

    • Catalysis (Optional): For less reactive amines like aniline, a catalytic amount of a mild acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.[12]

    • Reaction: Stir the mixtures at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Isolation and Characterization: Once the reaction is complete, remove the solvent under reduced pressure. The resulting imine can be purified by recrystallization or column chromatography. The yield of the purified product is then calculated.

    Discussion of Results and Mechanistic Insights

    The experimental outcomes are anticipated to align with fundamental principles of chemical reactivity.

    N-Acylation: The rate of N-acylation is primarily governed by the nucleophilicity of the amine.

    • This compound is predicted to have a reactivity intermediate between n-butylamine and aniline. The electron-donating methoxy group on the phenyl ring will have a modest positive inductive effect through the butyl chain, slightly enhancing the nucleophilicity of the amine compared to an unsubstituted phenethylamine. However, the bulky aryl group may introduce some steric hindrance compared to a simple alkyl chain.[16][17]

    • Aniline will be the least reactive. The lone pair of electrons on the nitrogen is delocalized into the aromatic π-system, significantly reducing its availability for nucleophilic attack.[6][7][8]

    dot

    G cluster_0 Relative Nucleophilicity n-Butylamine n-Butylamine This compound This compound n-Butylamine->this compound > Aniline Aniline This compound->Aniline >

    Caption: Predicted order of nucleophilicity.

    Schiff Base Formation: This reaction involves a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.[11][18]

    • Both n-butylamine and This compound , being strong nucleophiles, are expected to react readily with benzaldehyde to form their respective imines in high yields.

    • Aniline , being a weaker nucleophile, will react more slowly. The formation of the imine from aniline is often acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12][19] The resulting N-benzylaniline is stabilized by conjugation, which provides a thermodynamic driving force for the reaction.

    Conclusion and Implications

    The reactivity of this compound is a nuanced interplay of electronic and steric factors. While its aliphatic nature renders it significantly more reactive than aromatic amines like aniline, the presence of the 4-methoxyphenylbutyl group modulates its reactivity compared to simple alkylamines such as n-butylamine.

    For researchers and drug development professionals, this understanding is critical for:

    • Reaction Optimization: Predicting the appropriate reaction conditions (e.g., temperature, catalyst, reaction time) to achieve desired outcomes.

    • Selective Synthesis: In molecules with multiple amine functionalities, understanding the relative reactivities can enable selective transformations.

    • Structure-Activity Relationship (SAR) Studies: The reactivity of the amine can influence the biological activity of the final compound by affecting its binding to target proteins or its metabolic stability.

    By providing a framework for comparing the reactivity of this important building block, this guide aims to empower scientists to make more informed decisions in their synthetic endeavors.

    References

    A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methoxyphenyl)butan-1-amine Analogs

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Promising Scaffold of 4-(4-Methoxyphenyl)butan-1-amine

    The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational blueprint for the development of novel therapeutic agents. Its inherent simplicity, combining a methoxy-substituted phenyl ring, a flexible butylamine chain, and a primary amine, offers a versatile platform for chemical modification. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, drawing upon experimental data from closely related compound series to inform the rational design of future drug candidates. Our exploration will primarily focus on the modulation of key biological targets within the central nervous system, namely dopamine and serotonin receptors, where methoxyphenylalkylamine derivatives have shown significant promise. Additionally, we will touch upon the potential for analogs to act as antitubulin agents, a mechanism implicated in cancer chemotherapy.

    The strategic modifications of the this compound scaffold can be systematically categorized into three main areas: the aromatic ring, the alkyl linker, and the terminal amine. Understanding the impact of substitutions and alterations in these regions is paramount to optimizing potency, selectivity, and pharmacokinetic properties. This guide will dissect these modifications, presenting a logical framework for researchers and drug development professionals to navigate the chemical space of these compelling analogs.

    I. The Aromatic Core: Impact of Phenyl Ring Modifications

    The 4-methoxyphenyl group is a common feature in many biologically active compounds, where it often engages in crucial interactions with receptor binding pockets. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the overall electronic properties of the aromatic ring.

    Position and Nature of Substituents

    The substitution pattern on the phenyl ring is a critical determinant of biological activity. While our core structure specifies a 4-methoxy group, exploring other substitution patterns can dramatically alter receptor affinity and selectivity. For instance, in the broader class of methoxyphenylalkylamines, shifting the methoxy group to the 2- or 3-position, or introducing additional substituents, can fine-tune interactions with specific receptor subtypes.

    • Key Insight: The position of the methoxy group influences the molecule's conformation and its ability to fit into the often-hydrophobic binding pockets of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.

    Bioisosteric Replacements

    Replacing the methoxy group with other functionalities can modulate the compound's properties. For example, replacing it with a hydroxyl group could introduce a hydrogen bond donor, potentially altering the binding mode. Halogen substitutions (e.g., F, Cl, Br) can impact both the electronic nature and the lipophilicity of the molecule, which in turn affects membrane permeability and target engagement.

    II. The Alkyl Linker: A Bridge to Potency and Selectivity

    The four-carbon chain in this compound provides a specific spatial relationship between the aromatic ring and the basic amine. Variations in the length, rigidity, and substitution of this linker are powerful tools in SAR studies.

    Chain Length and Flexibility

    The length of the alkyl chain is crucial for optimal positioning of the pharmacophoric elements. Shortening or lengthening the butyl chain can disrupt the ideal geometry for receptor binding. For many biogenic amine receptors, a 2- to 4-atom spacer between the aromatic ring and the amine is often optimal.

    • Experimental Rationale: Systematic variation of the alkyl chain length (from ethyl to hexyl) in related series allows for the probing of the distance requirements of the receptor's binding site. This is a fundamental step in mapping the pharmacophore.

    Introduction of Rigidity

    Incorporating cyclic structures or double bonds within the linker can restrict conformational freedom. This can lead to an increase in potency if the rigidified conformation is the bioactive one, but a decrease if it is not. Furthermore, increased rigidity can improve selectivity by disfavoring binding to off-target receptors.

    III. The Terminal Amine: The Key to Receptor Interaction

    The primary amine of this compound is a key pharmacophoric feature, as it is expected to be protonated at physiological pH and form a critical ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many aminergic GPCRs.

    N-Alkylation and N-Arylation

    Substitution on the nitrogen atom significantly impacts activity.

    • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can modulate potency and selectivity. In some cases, larger alkyl groups may be tolerated or even beneficial, depending on the topology of the binding pocket.

    • N-Arylation: The introduction of an aryl group on the nitrogen, as seen in some antitubulin agents, can lead to a completely different pharmacological profile. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent inhibitors of tubulin polymerization[1].

    Incorporation into Heterocycles

    Incorporating the amine into a heterocyclic ring system (e.g., piperidine, piperazine) is a common strategy in drug design. This can enhance potency, improve metabolic stability, and fine-tune physicochemical properties. The choice of the heterocycle and its substituents provides a rich avenue for SAR exploration.

    Comparative SAR Summary

    The following table summarizes the anticipated impact of various structural modifications on the biological activity of this compound analogs, based on data from related compound classes.

    Modification Structural Change Anticipated Effect on Activity Rationale
    Aromatic Ring Shifting the methoxy group (e.g., to 2- or 3-position)Altered receptor selectivityChanges in electronic distribution and steric fit within the binding pocket.
    Replacement of methoxy with other groups (e.g., -OH, -Cl, -F)Modulation of potency and ADME propertiesIntroduction of new hydrogen bonding interactions or altered lipophilicity.
    Alkyl Linker Variation in chain length (n=2, 3, 5, 6)Potentially decreased potencyNon-optimal spacing between the aromatic ring and the amine for receptor interaction.
    Introduction of rigidity (e.g., cyclopropane, double bond)Increased potency and selectivity (if conformation is bioactive)Reduced entropic penalty upon binding and improved fit for the target receptor.
    Terminal Amine N-methylation or N-ethylationVariable effects on potency and selectivityProbing the steric tolerance of the binding site around the amine.
    N-arylationPotential shift in biological target (e.g., towards antitubulin activity)Introduction of a large, hydrophobic group can lead to new interactions with different protein targets.[1]
    Incorporation into a heterocycle (e.g., piperidine)Potential for increased potency and improved drug-like propertiesConstraining the conformation of the amine and introducing new points for interaction.

    Experimental Protocols

    General Synthesis of this compound Analogs

    A common synthetic route to prepare this compound and its N-substituted analogs involves the following key steps:

    • Friedel-Crafts Acylation: Reaction of anisole with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.

    • Reduction of the Ketone: The ketone can be reduced to a methylene group via methods such as the Wolff-Kishner or Clemmensen reduction to yield 4-(4-methoxyphenyl)butanoic acid.

    • Amide Formation: The carboxylic acid is then converted to an amide. For the primary amine, this can be achieved by forming the acid chloride followed by reaction with ammonia. For N-substituted analogs, the corresponding primary or secondary amine is used.

    • Reduction of the Amide: The amide is subsequently reduced to the desired amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

    Dopamine D2 Receptor Binding Assay

    To evaluate the affinity of the synthesized analogs for the dopamine D2 receptor, a competitive radioligand binding assay is typically employed.

    • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared.

    • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4, is used.

    • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone or [³H]raclopride, is used.

    • Assay Procedure:

      • Varying concentrations of the test compounds are incubated with the cell membranes and a fixed concentration of the radioligand.

      • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

      • The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes).

      • The reaction is terminated by rapid filtration through glass fiber filters.

      • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

    Serotonin Transporter (SERT) Uptake Assay

    The ability of the analogs to inhibit the serotonin transporter can be assessed using a neurotransmitter uptake assay.

    • Cell Culture: Cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells) are used.

    • Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

    • Radiolabeled Substrate: [³H]Serotonin is used as the substrate for the transporter.

    • Assay Procedure:

      • Cells are pre-incubated with varying concentrations of the test compounds.

      • [³H]Serotonin is then added to initiate the uptake.

      • The uptake is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.

      • The uptake is terminated by washing the cells with ice-cold buffer.

      • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • Data Analysis: The IC₅₀ values for the inhibition of serotonin uptake are determined.

    Visualizing Key Relationships

    General Pharmacophore for Dopamine D2 Receptor Agonists

    G cluster_receptor Dopamine D2 Receptor Binding Pocket cluster_ligand This compound Analog Asp Aspartic Acid (Ionic Interaction) Aromatic_Pocket Aromatic Pocket (Hydrophobic) Accessory_Pocket Accessory Pocket Aromatic_Ring 4-Methoxyphenyl Ring Aromatic_Ring->Aromatic_Pocket Hydrophobic Interaction Alkyl_Chain Butyl Chain Alkyl_Chain->Accessory_Pocket van der Waals Amine Protonated Amine Amine->Asp Ionic Bond

    Caption: A simplified pharmacophore model for a this compound analog binding to the dopamine D2 receptor.

    Experimental Workflow for SAR Studies

    G Start Define Core Scaffold: This compound Synthesis Synthesize Analogs (Varying R1, R2, Linker) Start->Synthesis Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Receptor Binding Assays) Purification->Primary_Screening SAR_Analysis Analyze SAR Data (Identify Key Moieties) Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Further Synthesis and Testing) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Studies Lead_Optimization->In_Vivo_Testing

    Caption: A typical workflow for conducting structure-activity relationship (SAR) studies.

    Conclusion and Future Directions

    The this compound scaffold holds considerable potential for the development of novel CNS-active agents and potentially other therapeutic indications. The SAR landscape, inferred from related compound series, suggests that fine-tuning the substitution pattern on the aromatic ring, optimizing the length and rigidity of the alkyl linker, and modifying the terminal amine are all critical for achieving high potency and selectivity. Future research in this area should focus on a systematic exploration of these modifications, coupled with a broader screening cascade to identify novel biological targets. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

    References

    A Comparative Guide to the Efficacy of Monoamine Oxidase Inhibitors: 4-Arylbutan-1-amine Derivatives Versus Other Prominent Scaffolds

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of neuropharmacology, the inhibition of monoamine oxidases (MAO) remains a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[1] These enzymes, existing in two isoforms, MAO-A and MAO-B, are critical in the metabolism of monoamine neurotransmitters.[2] Consequently, the development of potent and selective MAO inhibitors is a field of intense research. This guide provides a comparative analysis of the efficacy of various chemical scaffolds in inhibiting MAO-A and MAO-B, with a particular focus on the 4-arylbutan-1-amine framework in relation to other well-established and novel scaffolds such as coumarins and chalcones.

    This guide will objectively compare the inhibitory potency of this foundational structure against a diverse array of other chemical classes, supported by experimental data from various biological assays.

    Comparative Efficacy of MAO Inhibitors: A Quantitative Overview

    The efficacy of a monoamine oxidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following tables summarize the in vitro inhibitory potencies of various chemical scaffolds against human MAO-A and MAO-B.

    Table 1: In Vitro Inhibitory Potency (IC50) of 4-Arylbutan-1-amine Analog and Established Drugs against MAO-A and MAO-B

    Compound/ScaffoldTargetIC50/KiReference
    4-PhenylbutylamineMAO-AKi: 31 µM[3][4]
    RasagilineMAO-AIC50: 412 nM[5]
    RasagilineMAO-BIC50: 4.43 nM[5]
    SelegilineMAO-AIC50: 944 nM[1]
    SelegilineMAO-BIC50: 3.63 nM[1]
    SafinamideMAO-AIC50: 80 µM[6]
    SafinamideMAO-BIC50: 0.079 µM[6]
    MoclobemideMAO-A-[7]

    Table 2: In Vitro Inhibitory Potency (IC50) of Coumarin Derivatives against MAO-A and MAO-B

    Compound/ScaffoldTargetIC50Reference
    3,7-dihydroxycoumarinMAO-A-[2]
    6,7-dihydroxycoumarinMAO-A-[2]
    3-Phenyl-7,8-dimethoxydaphnetinMAO-A>20.74 µM[8]
    Phenyl-substituted coumarin (12a)MAO-B0.76 µM[8]
    Phenyl-substituted coumarin (22d)MAO-B0.57 µM[8]
    3-Carboxamido-7-substituted coumarin (21)MAO-B0.0014 µM[8]
    C7-substituted coumarin (FR1)MAO-A1.5 nM[9]
    C7-substituted coumarin (SP1)MAO-A19 nM[9]
    C7-substituted coumarin (FR4)MAO-B18 nM[9]
    C7-substituted coumarin (FR5)MAO-B15 nM[9]

    Table 3: In Vitro Inhibitory Potency (IC50) of Chalcone Derivatives against MAO-A and MAO-B

    Compound/ScaffoldTargetIC50Reference
    Chalcone-thioether (TM8)MAO-B0.010 µM[10]
    Chalcone-thioether (TM1)MAO-B0.017 µM[10]
    Isopropyl chalcone (CA4)MAO-B0.032 µM[11]
    Isopropyl chalcone (CA3)MAO-B0.035 µM[11]
    Fluorobenzyloxy chalcone (FBZ13)MAO-B0.0053 µM[4]
    Morpholine-based chalcone (MO1)MAO-B0.030 µM[12]
    Heterocyclic dienone (CD14)MAO-B0.036 µM[2]
    Heterocyclic dienone (CD1)MAO-A3.45 µM[2]
    Understanding the Mechanism: How MAO Inhibitors Work

    Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane.[8] They catalyze the oxidative deamination of monoamines, a process that is crucial for regulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[13] Inhibition of MAO enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism behind their therapeutic effects in neurological and psychiatric disorders.[7]

    MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO_Enzyme Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO_Enzyme Metabolism Synaptic_Cleft Synaptic Cleft Monoamine_Neurotransmitter->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_Enzyme->Metabolites MAO_Inhibitor MAO Inhibitor MAO_Inhibitor->MAO_Enzyme Inhibits Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

    Mechanism of Monoamine Oxidase Inhibition.
    Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

    The remarkable diversity in the inhibitory potency and selectivity of different scaffolds can be attributed to their unique structural features and how they interact with the active sites of MAO-A and MAO-B.

    • Coumarins: The coumarin scaffold has proven to be a versatile platform for the development of potent MAO inhibitors.[14] The position and nature of substituents on the coumarin ring play a critical role in determining both potency and selectivity. For instance, substitution at the C-3 position often enhances MAO-B inhibitory activity, while modifications at the C-7 position can influence selectivity for either isoform.[8][9] The introduction of a phenyl group at the C-3 position has been shown to significantly boost MAO-B inhibition.[14]

    • Chalcones: Chalcones, characterized by an open-chain α,β-unsaturated ketone system, have emerged as a promising class of reversible and selective MAO-B inhibitors.[12][13] The presence of electron-donating groups on the aromatic rings generally favors MAO-B selectivity.[13] Furthermore, the incorporation of heterocyclic rings within the chalcone framework has been explored to modulate activity and selectivity.[1]

    • 4-Arylbutan-1-amines: For the 4-arylbutan-1-amine scaffold, the nature of the aryl group and the length of the alkyl chain are critical determinants of activity. The finding that 4-phenylbutylamine is a competitive inhibitor of MAO-A suggests that the phenyl ring and the butan-1-amine chain can effectively occupy the active site of the enzyme.[3][4] It is plausible that the addition of a methoxy group at the 4-position of the phenyl ring, as in the target compound, could modulate the electronic properties and steric bulk, thereby influencing its binding affinity and selectivity for MAO-A versus MAO-B. Further studies on substituted 4-arylbutan-1-amine derivatives are warranted to fully elucidate the SAR for this scaffold.

    Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)

    The following protocol outlines a standard fluorometric assay for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

    Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-A and MAO-B.

    Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Test compounds

    • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • Phosphate buffer (pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

    Procedure:

    • Preparation of Reagents:

      • Prepare a stock solution of kynuramine in the appropriate solvent.

      • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

      • Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

    • Assay Protocol:

      • To each well of the 96-well plate, add the following in order:

        • Assay buffer

        • Test compound or reference inhibitor at various concentrations (or buffer for control)

        • MAO-A or MAO-B enzyme solution

      • Pre-incubate the plate at 37°C for 15 minutes.

      • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

      • Incubate the plate at 37°C for 30 minutes.

    • Detection:

      • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

      • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors) B Dispense Buffer and Inhibitors into 96-well plate A->B C Add MAO Enzyme (Pre-incubation at 37°C) B->C D Add Kynuramine Substrate (Incubation at 37°C) C->D E Stop Reaction D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

    Workflow for In Vitro MAO Inhibition Assay.
    Conclusion

    The development of novel monoamine oxidase inhibitors is a dynamic field with a continuous search for scaffolds that offer high potency and selectivity. While direct experimental data on 4-(4-methoxyphenyl)butan-1-amine derivatives is limited, the inhibitory activity of its close analog, 4-phenylbutylamine, against MAO-A provides a valuable starting point for further investigation. In comparison, scaffolds such as coumarins and chalcones have been extensively studied and have yielded compounds with exceptional potency, particularly as selective MAO-B inhibitors, with IC50 values in the nanomolar and even sub-nanomolar range. The structure-activity relationship studies highlighted in this guide underscore the importance of subtle molecular modifications in achieving desired pharmacological profiles. Future research focused on the synthesis and biological evaluation of a series of this compound derivatives is crucial to fully understand the potential of this scaffold as a viable MAO inhibitor.

    References

    A Senior Application Scientist's Guide to the Chiral Separation of 4-(4-Methoxyphenyl)butan-1-amine Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Criticality of Enantiomeric Purity

    In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For molecules like 4-(4-methoxyphenyl)butan-1-amine and its derivatives, which contain a stereogenic center, one enantiomer may house the desired therapeutic activity while the other could be inactive, or worse, contribute to adverse effects.[1] Consequently, robust and reliable analytical techniques for separating and quantifying these enantiomers are indispensable for ensuring drug safety, efficacy, and regulatory compliance.

    This guide provides an in-depth comparison of the primary analytical techniques for the chiral separation of this important class of primary amines. We will move beyond a simple listing of methods to explore the underlying principles and the causal logic behind experimental design, empowering researchers to make informed decisions in their method development. We will focus on the three most powerful and relevant techniques in the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

    Core Principles of Chiral Recognition

    Successful chiral separation hinges on the ability to create a transient diastereomeric interaction between the enantiomers and a chiral selector. This concept is often explained by the "three-point interaction" model, which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the analyte and the chiral selector.[1] The differential stability of these diastereomeric complexes leads to different migration times through the analytical system, resulting in separation.

    Fig. 1: The Three-Point Interaction Model cluster_CSP Chiral Stationary Phase (CSP) Surface cluster_Enantiomers CSP H-Bond Acceptor Steric Barrier π-π Interaction Site R_Enantiomer (R)-Enantiomer H-Bond Donor Bulky Group Aromatic Ring R_Enantiomer:C->CSP:P π-π R_Enantiomer:A->CSP:H H-Bond R_Enantiomer:B->CSP:S Steric Fit Interaction_Note Stronger Interaction (More Retained) S_Enantiomer (S)-Enantiomer H-Bond Donor Bulky Group Aromatic Ring S_Enantiomer:C->CSP:P π-π S_Enantiomer:A->CSP:H H-Bond S_Enantiomer:B->CSP:S Steric Hindrance No_Interaction_Note Weaker Interaction (Less Retained)

    Fig. 1: The Three-Point Interaction Model.

    Technique Comparison: HPLC vs. SFC vs. CE

    The choice of analytical technique is a balance of performance, speed, cost, and the specific goals of the analysis (e.g., purity testing vs. preparative isolation).

    High-Performance Liquid Chromatography (HPLC)

    HPLC, utilizing Chiral Stationary Phases (CSPs), is the most established and widely used technique for enantioseparation.[2] The primary amine functional group in this compound derivatives makes them challenging analytes, prone to strong interactions with the silica support of the CSP, which can cause poor peak shape and long retention times.

    • Expertise & Experience: The key to success with amines is mobile phase modification. The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is critical.[2] These additives compete with the analyte for active sites on the stationary phase, masking unwanted interactions and dramatically improving peak symmetry. For polysaccharide-based CSPs, this is a standard and necessary practice.

    • Trustworthiness: A well-developed HPLC method provides exceptional reproducibility and is the gold standard for quantitative enantiomeric purity analysis.

    • Authoritative Grounding: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are broadly applicable and represent the first line of screening for most chiral separations due to their versatility across normal phase, polar organic, and reversed-phase modes.[3][4]

    Supercritical Fluid Chromatography (SFC)

    SFC has emerged as a powerful alternative to HPLC, often hailed as a "green" chromatography technique.[5] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase component.

    • Expertise & Experience: SFC is particularly advantageous for separating primary amines.[6] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for 3-5 times faster analysis times than HPLC and generate significantly less organic solvent waste.[7] For primary amines, two classes of CSPs show exceptional performance in SFC:

      • Crown Ether-Based CSPs: These phases, like Crownpak® CR-I(+), are specifically designed for the resolution of primary amines. They operate under acidic mobile phase conditions (e.g., with a trifluoroacetic acid additive), which is a key difference from the basic conditions required for polysaccharide phases.[6]

      • Polysaccharide & Cyclofructan-Based CSPs: These are also highly effective in SFC, often providing complementary selectivity to HPLC and superior peak shapes.[8][9]

    • Trustworthiness: Modern SFC systems offer robustness and reproducibility on par with HPLC, making them suitable for high-throughput screening and quality control environments.[5]

    • Authoritative Grounding: The combination of speed, reduced solvent consumption, and excellent selectivity makes SFC the technique of choice for both analytical screening and preparative purification of chiral compounds in the pharmaceutical industry.[7]

    Capillary Electrophoresis (CE)

    CE is a high-efficiency separation technique that offers a distinct mechanism based on the differential migration of ions in an electric field.[10]

    • Expertise & Experience: For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common and effective chiral selectors for amine-containing pharmaceuticals.[11] The amine group is protonated in an acidic BGE, and the resulting cation forms transient, diastereomeric inclusion complexes with the CD selector, enabling separation.

    • Trustworthiness: CE provides exceptionally high theoretical plate counts, leading to sharp peaks and excellent resolution. It requires minimal sample and reagent volumes, making it a cost-effective choice for purity analysis.

    • Authoritative Grounding: While less common for preparative work, CE is a powerful tool for enantiomeric purity determination and method validation, representing a valuable alternative to chromatographic techniques.[10][12]

    Quantitative Performance Comparison

    To illustrate the practical differences between these techniques, the following table summarizes expected performance data for the chiral separation of a representative 4-arylbutan-1-amine derivative.

    ParameterHPLC (Polysaccharide CSP)SFC (Polysaccharide CSP)SFC (Crown Ether CSP)CE (Cyclodextrin Selector)
    Chiral Selector Chiralpak® IAChiralpak® IACrownpak® CR-I(+)Hydroxypropyl-β-CD
    Mobile Phase/BGE Hexane/Ethanol/DEACO₂/Methanol/DEACO₂/Methanol/TFAPhosphate Buffer (pH 2.5)
    Typical Analysis Time 15 - 25 min3 - 8 min4 - 10 min10 - 20 min
    Separation Factor (α) 1.351.401.65N/A (Mobility based)
    Resolution (Rs) > 2.0> 2.5> 3.0> 2.0
    Solvent Consumption HighVery LowVery LowNegligible
    Key Advantage Universally establishedSpeed, Green ChemistryHigh selectivity for aminesHigh efficiency, low cost
    Key Consideration Slower analysis timeRequires specialized systemRequires acidic conditionsNot suitable for prep

    Note: Data are representative and will vary based on the specific derivative and optimization.

    Experimental Protocols & Workflows

    A logical workflow is crucial for efficient method development. The following diagram outlines a typical screening and optimization strategy.

    Chiral_Method_Development_Workflow Fig. 2: Chiral Method Development Workflow start Racemic Analyte (4-Arylbutan-1-amine derivative) screen Primary Screening: SFC & HPLC - Polysaccharide CSPs (IA, IB, IC, etc.) - Crown Ether CSP (SFC only) - Cyclofructan CSPs start->screen evaluate Evaluate Screening Data (Look for Rs > 1.0, α > 1.1) screen->evaluate no_sep No Separation or Poor Peak Shape evaluate->no_sep No Separation optimize Optimize Mobile Phase - Co-solvent ratio (SFC) - Alcohol choice (HPLC) - Additive concentration evaluate->optimize Separation Observed change_csp Try Alternative CSPs or Technique (e.g., CE) no_sep->change_csp optimize_params Optimize System Parameters - Temperature - Flow Rate / Pressure optimize->optimize_params validate Method Validation - Specificity, Linearity, Accuracy, Precision, Robustness optimize_params->validate final Validated Chiral Method validate->final change_csp->screen

    Fig. 2: Chiral Method Development Workflow.
    Protocol 1: SFC Screening on a Crown Ether CSP

    This protocol is designed as a primary screen for its high likelihood of success with primary amines.[6]

    1. System Preparation:

    • System: Analytical SFC system with PDA and/or MS detection.

    • Column: Crownpak® CR-I (+) column (e.g., 150 x 3.0 mm, 5 µm).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.8% (v/v) Trifluoroacetic Acid (TFA).

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    2. Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Gradient: 5% to 40% Mobile Phase B over 5 minutes, hold at 40% for 2 minutes.

    • Detection: UV at 225 nm (adjust based on chromophore).

    3. Sample Preparation:

    • Dissolve the analyte in methanol to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    4. Injection and Data Analysis:

    • Inject 1-5 µL of the prepared sample.

    • Calculate the separation factor (α) and resolution (Rs) for any observed enantiomeric separation. A resolution of Rs ≥ 1.5 is considered baseline separation.[13]

    Causality: The acidic TFA additive is essential. It protonates the primary amine of the analyte, allowing it to form a stable complex with the crown ether's cavity, which is the primary mechanism for chiral recognition on this stationary phase.[6]

    Protocol 2: HPLC Optimization on a Polysaccharide CSP

    This protocol details the optimization step after initial separation is observed on a column like Chiralpak® IA.

    1. System Preparation:

    • System: Standard HPLC or UHPLC system with a UV detector.

    • Column: Chiralpak® IA (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: n-Hexane / Ethanol.

    • Additive: Diethylamine (DEA).

    • System Equilibration: Equilibrate the column with the chosen mobile phase for 20-30 minutes. The slow equilibration of normal phase columns is critical for reproducibility.

    2. Chromatographic Conditions (Isocratic):

    • Mobile Phase Composition: 90:10 (v/v) n-Hexane:Ethanol with 0.1% (v/v) DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm.

    3. Optimization Steps:

    • Adjusting Retention: If retention is too long, increase the percentage of ethanol (e.g., to 85:15). If too short, decrease the ethanol percentage (e.g., to 95:5).

    • Improving Resolution: Small changes in the alcohol modifier can significantly impact selectivity. Test isopropanol as an alternative to ethanol in the mobile phase.

    • Peak Shape: If peak tailing is observed, ensure the DEA concentration is sufficient. It should be maintained at 0.1% of the total mobile phase volume.[2]

    4. Data Analysis:

    • For each condition, calculate retention factors (k), separation factor (α), and resolution (Rs).[13]

    • The optimal method provides a baseline resolution (Rs ≥ 1.5) in the shortest reasonable analysis time.

    Causality: The polysaccharide CSP creates chiral grooves where enantiomers can interact differently via hydrogen bonding, dipole-dipole, and π-π interactions with the phenylcarbamate groups.[14] The choice of alcohol modifier (ethanol vs. isopropanol) alters the polarity of the mobile phase and its ability to compete for interaction sites on the CSP, thereby modulating both retention and selectivity.

    Conclusion and Future Outlook

    For the chiral separation of this compound derivatives, both HPLC and SFC offer robust and reliable solutions.

    • Supercritical Fluid Chromatography (SFC) , particularly with crown ether-based or modern polysaccharide-based CSPs, should be considered the primary screening tool due to its high speed, superior performance for amines, and green credentials.[6][8]

    • High-Performance Liquid Chromatography (HPLC) remains a powerful and universally accessible technique. With careful mobile phase optimization using basic additives, polysaccharide CSPs can provide excellent, quantifiable separations.[2][14]

    • Capillary Electrophoresis (CE) serves as an excellent complementary technique for orthogonal verification and high-efficiency purity analysis, especially when sample volume is limited.[10]

    The continued development of novel chiral stationary phases, including those with sub-2 µm particles for ultra-high performance applications in both HPLC and SFC, promises even faster and more efficient separations in the future.[5] By applying the logical, evidence-based strategies outlined in this guide, researchers can confidently develop and validate methods that ensure the enantiomeric purity and safety of these vital pharmaceutical compounds.

    References

    Comparative analysis of the physicochemical properties of 4-(4-Methoxyphenyl)butan-1-amine isomers

    Author: BenchChem Technical Support Team. Date: January 2026

    A Comparative Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)butan-1-amine Isomers

    Abstract

    In the landscape of drug discovery and development, a nuanced understanding of a molecule's physicochemical properties is paramount. These characteristics—such as basicity (pKa), lipophilicity (logP), and solubility—govern a compound's pharmacokinetic and pharmacodynamic behavior. This guide presents a comparative analysis of this compound and three of its structural isomers. By examining how subtle shifts in molecular architecture influence these fundamental properties, we aim to provide researchers, scientists, and drug development professionals with a framework for rational compound design and selection. This analysis is grounded in established theoretical principles and supported by comprehensive, validated experimental protocols for in-house verification.

    Introduction to the Isomers: The Significance of Structural Variation

    The parent compound, this compound, serves as a foundational structure. From this, we can generate a variety of isomers by altering the substitution pattern on the aromatic ring or by changing the position of the amine functional group along the butyl chain. Such modifications, while seemingly minor, can induce significant changes in the molecule's electronic distribution, steric profile, and intermolecular bonding capabilities.[1] For this analysis, we will focus on the following representative isomers to illustrate these structure-property relationships:

    • Isomer A: this compound (Para-substituted) : The reference compound.

    • Isomer B: 4-(3-Methoxyphenyl)butan-1-amine (Meta-substituted) : A positional isomer of the methoxy group.

    • Isomer C: 4-(2-Methoxyphenyl)butan-1-amine (Ortho-substituted) : A positional isomer of the methoxy group, introducing potential steric and intramolecular effects.

    • Isomer D: 3-(4-Methoxyphenyl)butan-1-amine : A positional isomer of the amine group, moving it to a secondary carbon.

    The molecular structures of these selected isomers are depicted below.

    Caption: Molecular structures of the selected isomers.

    Comparative Analysis of Physicochemical Properties

    The interplay between a molecule's structure and its physicochemical properties is a cornerstone of medicinal chemistry. Below, we dissect key properties, predict the relative differences among our selected isomers, and present available data.

    Basicity (pKa)

    The pKa of the conjugate acid of an amine is a direct measure of its basicity. It reflects the willingness of the nitrogen's lone pair to accept a proton. For the isomers , the pKa is influenced by two primary factors: the electronic effects of the methoxy group on the phenyl ring and the steric environment of the amine group.

    • Electronic Effects : The methoxy (-OCH₃) group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is position-dependent.

      • In the para-position (Isomer A) , the strong electron-donating resonance effect increases electron density in the ring, which slightly destabilizes the positive charge on the ammonium ion, making the amine marginally less basic than a simple alkylamine.

      • In the meta-position (Isomer B) , the resonance effect is absent, and only the weaker inductive electron-withdrawing effect is operative. This effect is minimal due to the distance from the amine.

      • In the ortho-position (Isomer C) , both resonance and inductive effects are at play. Additionally, potential steric hindrance and intramolecular hydrogen bonding between the -NH₃⁺ and the methoxy group could influence basicity.

    • Structural Effects : Primary amines are generally more basic than secondary amines in the gas phase, but solvation effects in water can alter this trend. In our case, Isomer D has the amine on a secondary carbon, which might slightly alter its pKa compared to the primary amine isomers due to differences in the stability of the corresponding ammonium ion. Primary amines generally have higher boiling points and are more soluble in water due to more effective hydrogen bonding.[2][3][4]

    Predicted Trend : The pKa values for these aliphatic amines are expected to be in the typical range of 9-11. The differences due to the methoxy group's position are likely to be subtle, as the amine is separated from the ring by a flexible butyl chain, which dampens electronic effects. However, one might predict the order of basicity to be roughly B > A > C, with D being similar to A.

    Lipophilicity (logP)

    The partition coefficient (P), usually expressed as its logarithm (logP), quantifies the lipophilicity of a compound by measuring its distribution between an immiscible organic (n-octanol) and aqueous phase. It is a critical parameter for predicting membrane permeability and drug absorption.

    • Influence of Structure : All four isomers share the same molecular formula (C₁₁H₁₇NO) and thus the same elemental composition.[5] Therefore, their logP values are expected to be quite similar. However, minor differences can arise from variations in molecular shape and intramolecular interactions.

      • The ortho-isomer (Isomer C) might exhibit a slightly higher logP. This is because potential intramolecular hydrogen bonding between the amine and the adjacent methoxy group can "shield" these polar groups, reducing their interaction with water and making the molecule behave as if it were less polar.

      • The branching in Isomer D could lead to a more compact structure, which may slightly lower its logP compared to its linear counterparts.

    Predicted Trend : C > A ≈ B ≈ D. The differences are expected to be small.

    Solubility

    Aqueous solubility is a crucial factor for drug administration and absorption. It is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

    • Hydrogen Bonding : As primary amines, isomers A, B, and C can all act as hydrogen bond donors (via N-H) and acceptors (via the nitrogen lone pair and the methoxy oxygen).[4] Isomer D is also a primary amine. Their ability to form hydrogen bonds with water is a key driver of their aqueous solubility.

    • Molecular Shape and Polarity : The more exposed the polar functional groups (-NH₂ and -OCH₃) are to the solvent, the higher the solubility. The potential for intramolecular hydrogen bonding in the ortho-isomer (C) , as mentioned for logP, could slightly decrease its interaction with water, leading to lower aqueous solubility compared to the meta and para isomers.

    Predicted Trend : B ≈ A > C. The solubility of all isomers is expected to decrease as the length of the hydrocarbon chain increases.

    Summary of Physicochemical Data

    The following table summarizes the available and predicted physicochemical data for the isomers. It is important to note that much of the publicly available data for these specific compounds is computationally predicted, highlighting the need for experimental verification.

    PropertyIsomer A (para)Isomer B (meta)Isomer C (ortho)Isomer D (3-substituted)
    CAS Number 72457-26-2[6]122875-03-01216045-23-686945-21-3[5]
    Molecular Weight ( g/mol ) 179.26[6]179.26179.26[7]179.26[5]
    pKa (predicted) ~10.4~10.4~10.310.35[5]
    logP (predicted) ~2.32.3[8]2.15[7]~2.3
    Boiling Point (°C) N/AN/AN/A116 @ 4 Torr[5]
    Melting Point (°C) N/AN/AN/AN/A
    Solubility Sparingly solubleSparingly solubleSparingly solubleSparingly soluble

    Experimental Protocols

    To ensure scientific integrity, predicted values must be validated. The following section provides standardized, step-by-step protocols for determining the key physicochemical properties discussed.

    Determination of pKa by Potentiometric Titration

    This method is considered a gold standard for pKa determination due to its accuracy and simplicity. It involves monitoring the pH of a solution of the amine as a strong acid is added.

    Workflow Diagram:

    pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Prepare standardized ~0.1 M HCl titrant B 2. Accurately weigh ~10 mg of amine isomer A->B C 3. Dissolve in a known volume of DI water (e.g., 50 mL) B->C D 4. Calibrate pH meter with standard buffers C->D E 5. Add HCl titrant in small, precise increments (e.g., 0.05 mL) D->E F 6. Record pH after each addition, allowing for stabilization E->F G 7. Plot pH vs. Volume of HCl added F->G H 8. Determine equivalence point (max of first derivative) G->H I 9. pKa is the pH at the half-equivalence point H->I

    Caption: Workflow for pKa determination via potentiometric titration.

    Detailed Methodology:

    • Preparation: Prepare a standardized solution of approximately 0.1 M hydrochloric acid (HCl).

    • Sample Solution: Accurately weigh about 10-20 mg of the amine isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is low. An appropriate ionic strength adjuster (e.g., KCl) should be added.

    • Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 7.00 and 10.00). Place the pH electrode and a magnetic stirrer into the sample solution.

    • Titration Process: Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

    Determination of logP by Shake-Flask Method (OECD Guideline 107)

    This classic method directly measures the partitioning of a compound between n-octanol and water.

    Workflow Diagram:

    logP_Workflow cluster_prep System Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis A 1. Pre-saturate n-octanol with water and vice-versa B 2. Prepare a stock solution of the isomer in n-octanol A->B C 3. Combine known volumes of saturated n-octanol and water B->C D 4. Add a small volume of the stock solution C->D E 5. Shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24h) D->E F 6. Separate phases by centrifugation E->F G 7. Determine the concentration of the isomer in each phase (e.g., by UV-Vis or HPLC) F->G H 8. Calculate logP = log([Conc]_octanol / [Conc]_water) G->H

    Caption: Workflow for logP determination via the shake-flask method.

    Detailed Methodology:

    • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

    • Test Solution: Prepare a solution of the amine isomer in the saturated n-octanol at a concentration that is detectable in both phases but does not exceed 0.01 M.

    • Partitioning: In a suitable vessel, combine a known volume of the n-octanol solution with a known volume of the saturated water. The volume ratio should be adjusted based on the expected logP.

    • Equilibration: Shake the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is achieved. This can take several hours.

    • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.

    • Concentration Measurement: Accurately determine the concentration of the amine isomer in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The partition coefficient P is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different volume ratios to ensure consistency.

    Determination of Aqueous Solubility (USP <1236> Shake-Flask Method)

    This method determines the equilibrium solubility of a compound by creating a saturated solution and measuring its concentration.

    Workflow Diagram:

    Solubility_Workflow cluster_prep Slurry Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess amount of solid isomer to a known volume of aqueous buffer (e.g., pH 7.4) B 2. Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) A->B C 3. Periodically sample the supernatant until concentration reaches a plateau (equilibrium) B->C D 4. Separate solid from liquid (e.g., centrifugation/filtration) C->D E 5. Withdraw a known volume of the clear supernatant D->E F 6. Quantify the concentration of the dissolved isomer (e.g., HPLC-UV) E->F

    Caption: Workflow for solubility determination via the saturation shake-flask method.

    Detailed Methodology:

    • Preparation: Add an excess amount of the solid amine isomer to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a specific pH buffer). The presence of undissolved solid is essential.

    • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibrium is typically reached within 24-72 hours.

    • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

    • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample if necessary and determine the concentration of the dissolved amine using a validated analytical method like HPLC-UV.

    • Confirmation: The concentration of the saturated solution represents the equilibrium solubility. It is good practice to confirm that equilibrium was reached by measuring the concentration at multiple time points (e.g., 24 and 48 hours) to ensure the value is stable.

    Implications for Research and Drug Development

    The variations in pKa, logP, and solubility directly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

    • Absorption: Lipophilicity (logP) and solubility are key determinants of oral absorption. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal fluids and adequate lipophilicity to permeate the gut wall. The optimal logP range for oral absorption is often cited as 1-3.

    • Distribution: A higher logP generally leads to greater distribution into tissues and, potentially, the central nervous system. It can also increase binding to plasma proteins.

    • Metabolism & Excretion: The position of the methoxy group can influence susceptibility to cytochrome P450 enzymes. For instance, O-demethylation is a common metabolic pathway.

    • Formulation: Solubility dictates the types of formulations that can be developed. Poorly soluble compounds may require complex formulation strategies like salt formation or the use of solubilizing excipients. The pKa is critical for determining if a stable and more soluble salt can be formed.

    Conclusion

    This guide demonstrates that even subtle isomeric changes to the this compound scaffold can lead to meaningful differences in key physicochemical properties. While computational predictions provide a useful starting point, this analysis underscores the absolute necessity of rigorous experimental validation. The provided protocols, based on authoritative standards, offer a reliable framework for obtaining the precise data needed to make informed decisions in a research and drug development context. By understanding and measuring these properties, scientists can better predict a compound's in vivo behavior and rationally design molecules with improved therapeutic potential.

    References

    Head-to-head comparison of catalysts for the synthesis of 4-(4-Methoxyphenyl)butan-1-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Comparative Guide to Catalysts for the Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

    For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis, primarily through the reduction of 4-(4-methoxyphenyl)butanenitrile, offers several catalytic routes. This guide provides a head-to-head comparison of three prominent catalytic systems for this transformation: Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃). We will delve into the mechanistic nuances, practical considerations, and performance of each catalyst, supported by experimental data from relevant literature.

    The Synthetic Pathway: From Nitrile to Amine

    The core transformation is the reduction of the nitrile group in 4-(4-methoxyphenyl)butanenitrile to a primary amine. This is typically achieved through catalytic hydrogenation, where the choice of catalyst plays a critical role in determining the yield, selectivity, and reaction conditions.

    Synthesis of this compound General Reaction Scheme cluster_reactants Reactants cluster_products Products Precursor 4-(4-Methoxyphenyl)butanenitrile Catalyst Catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) Precursor->Catalyst Substrate Adsorption HydrogenSource Hydrogen Source (H₂ gas or transfer agent) HydrogenSource->Catalyst Hydrogen Activation Product This compound SideProduct Secondary/Tertiary Amines (potential side products) Catalyst->Product Catalytic Reduction Catalyst->SideProduct Side Reactions

    Caption: General reaction pathway for the synthesis of this compound.

    Head-to-Head Catalyst Performance

    Catalyst SystemHydrogen SourceTypical ConditionsYieldSelectivity for Primary AmineCost-Effectiveness
    Raney® Nickel H₂ gas or KBH₄/Ethanol25-70°C, atmospheric pressureHigh (e.g., ~85%)[1]Good to ExcellentHigh
    Palladium on Carbon (Pd/C) H₂ gas or Ammonium Formate25-80°C, atmospheric pressureGood to ExcellentVariable, can be high with additives[2][3]Moderate
    Rhodium on Alumina (Rh/Al₂O₃) H₂ gas25-50°C, atmospheric pressureGood to HighGood to Excellent[4]Lower

    Catalyst in Focus: Raney® Nickel

    Raney® Nickel is a versatile and highly active hydrogenation catalyst, well-regarded for its cost-effectiveness in industrial applications.[5][6] It is particularly effective for the reduction of nitriles to primary amines.

    Experimental Protocol (Representative)

    This protocol is adapted from a similar reduction of a substituted (4-methoxyphenyl)acetonitrile derivative.[1]

    • To a solution of 4-(4-methoxyphenyl)butanenitrile (10 mmol) in ethanol (50 mL), add potassium borohydride (KBH₄, 40 mmol).

    • Carefully add a slurry of Raney® Nickel (approx. 10 mmol, moist weight) to the stirred mixture.

    • Continue stirring vigorously at room temperature for 3-5 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography to yield this compound.

    Causality and Insights

    The use of a hydride donor like KBH₄ in conjunction with Raney® Nickel provides a milder and often more selective reduction compared to high-pressure hydrogenation.[1] The reaction proceeds under atmospheric pressure and at or near room temperature, making it highly amenable to standard laboratory setups. The high surface area and adsorbed hydrogen on the Raney® Nickel surface are key to its catalytic activity.[5]

    Raney_Ni_Mechanism Simplified Mechanism of Nitrile Reduction on Raney® Nickel cluster_main Primary Amine Formation cluster_side Side Product Formation Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + 2[H] PrimaryAmine R-CH₂-NH₂ (Primary Amine) Imine->PrimaryAmine + 2[H] SecondaryAmine Secondary Amine Imine2 R-CH=NH Imine2->SecondaryAmine + R-CH₂-NH₂ PrimaryAmine2 R-CH₂-NH₂

    Caption: Simplified mechanism of nitrile reduction on a Raney® Nickel surface.

    Catalyst in Focus: Palladium on Carbon (Pd/C)

    Palladium on carbon is a widely used hydrogenation catalyst, known for its efficiency in reducing a variety of functional groups.[7] For nitrile reduction, its selectivity can be influenced by reaction conditions and additives.

    Experimental Protocol (Representative)

    This protocol is based on the selective transfer hydrogenation of aromatic nitriles.[2]

    • In a round-bottom flask, dissolve 4-(4-methoxyphenyl)butanenitrile (10 mmol) and ammonium formate (40 mmol) in methanol (50 mL).

    • Add 10% Pd/C catalyst (5 mol%) to the solution.

    • Heat the mixture to reflux (around 65°C) and stir for 4-6 hours, monitoring the reaction progress.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Take up the residue in a suitable solvent (e.g., dichloromethane), wash with water to remove ammonium salts, and dry the organic phase.

    • Purify the product by column chromatography.

    Causality and Insights

    Transfer hydrogenation using ammonium formate as the hydrogen donor often provides excellent selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts that can sometimes be an issue with direct H₂ hydrogenation over Pd/C.[2][3] The in-situ generation of hydrogen on the palladium surface from the decomposition of ammonium formate allows for a controlled reduction. The choice of solvent can also be critical; for instance, using THF as a solvent with a modified Pd/C(en) catalyst has been shown to suppress the hydrogenation of the nitrile group, highlighting the tunability of this catalytic system.[8]

    Catalyst in Focus: Rhodium on Alumina (Rh/Al₂O₃)

    Rhodium-based catalysts are highly effective for the hydrogenation of aromatic systems and can also be employed for the reduction of nitriles.[4] Supported on alumina, the catalyst exhibits good activity and stability.

    Experimental Protocol (Representative)

    This protocol is based on general procedures for the hydrogenation of aromatic nitriles using supported rhodium catalysts.[4]

    • Charge a pressure reactor with 4-(4-methoxyphenyl)butanenitrile (10 mmol), a suitable solvent such as ethanol or methanol (50 mL), and 5% Rh/Al₂O₃ catalyst (5 mol%).

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-50°C with vigorous stirring.

    • Maintain the reaction for 6-12 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure and purify the resulting amine.

    Causality and Insights

    Rhodium catalysts are known for their high activity in hydrogenation reactions, often under milder conditions than other catalysts.[4] The alumina support provides a high surface area for the dispersion of the rhodium nanoparticles, enhancing catalytic efficiency. While effective, the higher cost of rhodium compared to nickel or palladium is a significant consideration for large-scale synthesis.

    Comparative Analysis and Recommendations

    • Raney® Nickel stands out for its high activity and cost-effectiveness, making it an excellent choice for large-scale industrial production. The use of KBH₄ as a reducing agent offers a safe and efficient laboratory-scale alternative to high-pressure hydrogenation.

    • Palladium on Carbon offers a good balance of activity and cost. For the synthesis of primary amines, transfer hydrogenation with ammonium formate is a recommended approach to enhance selectivity and avoid over-alkylation. The versatility of Pd/C in reducing other functional groups should be considered in the context of multifunctional substrates.

    • Rhodium on Alumina is a highly active catalyst that can effect nitrile reduction under mild conditions. However, its higher cost may limit its use to smaller-scale applications or instances where its specific selectivity profile is required.

    The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the substrate. For the synthesis of this compound, all three catalysts present viable options, with Raney® Nickel offering the most economically favorable route for large-scale production.

    References

    Benchmarking the Performance of 4-(4-Methoxyphenyl)butan-1-amine-based Linkers: A Comparative Guide for Targeted Protein Degradation

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Linker as the Linchpin of PROTAC Efficacy

    In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are tethered by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2] Its length, rigidity, and chemical composition dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[3]

    This guide provides a comparative analysis of a specific class of linkers based on the 4-(4-methoxyphenyl)butan-1-amine scaffold. We will objectively benchmark its inherent characteristics against more common flexible and rigid linker classes, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to rationally design and evaluate next-generation protein degraders.

    The Spectrum of Linker Architectures: A Comparative Overview

    The choice of linker is a pivotal decision in PROTAC design, with each class offering a unique set of properties that can be leveraged for specific applications.[4] The this compound linker can be categorized as a semi-rigid, aryl-alkyl amine linker, possessing characteristics that are a hybrid of purely flexible and rigid linkers.

    Linker Classes at a Glance:
    Linker ClassRepresentative Structure/MotifKey Physicochemical PropertiesPredicted Impact on PROTAC Performance
    Flexible (Alkyl) -(CH₂)n-Hydrophobic, high conformational flexibility.[]Can facilitate broad conformational sampling for ternary complex formation, but may lead to entropic penalties and poor solubility.[]
    Flexible (PEG) -(CH₂CH₂O)n-Hydrophilic, flexible, increases solubility.[7]Often improves aqueous solubility and cell permeability, but can be susceptible to metabolic degradation.[8]
    Semi-Rigid (Aryl-Alkyl Amine) This compound Moderate lipophilicity, reduced rotatable bonds compared to long alkyl/PEG chains, potential for specific vector positioning.Offers a balance between flexibility for ternary complex formation and rigidity for improved metabolic stability and cell permeability. The aryl group can provide a defined exit vector.
    Rigid (Cyclic) Piperidine, PiperazineConformational constraint, often improves metabolic stability and can enhance cell permeability.[9]Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but may be synthetically challenging and too rigid for some target-ligase pairs.[]

    The this compound linker, with its butyl chain, provides a degree of flexibility, while the phenyl ring introduces a level of rigidity and a defined spatial orientation. The methoxy group can influence solubility and metabolic stability. This combination of features makes it an attractive scaffold for balancing the often-competing requirements of PROTAC design.

    Performance Benchmarking: A Data-Driven (Hypothetical) Comparison

    Table 1: Hypothetical Performance Comparison of PROTACs with Different Linkers Targeting Protein X

    Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
    Alkyl Chain1250>900.5>120
    PEG Chain1225>951.245
    This compound based 12 35 >95 0.9 90
    Rigid (Piperazine-based)1215>951.5>120

    This data is illustrative and intended to highlight potential trends. Actual performance will be target and E3 ligase dependent.

    The rationale behind this hypothetical data is as follows:

    • DC₅₀ and Dₘₐₓ: The semi-rigid nature of the aryl-alkyl amine linker could offer a good balance for ternary complex formation, leading to potent degradation, potentially outperforming a highly flexible alkyl linker but perhaps being slightly less optimal than a perfectly matched rigid linker.

    • Cell Permeability: The moderate lipophilicity and reduced flexibility compared to a long PEG chain could result in favorable passive diffusion across cell membranes.[10]

    • Metabolic Stability: The aryl group and the reduced number of ether linkages compared to PEG linkers may contribute to improved metabolic stability.[8]

    Experimental Protocols for Benchmarking Linker Performance

    To empirically validate the performance of a this compound-based linker, a series of well-controlled experiments are essential.

    Synthesis of PROTACs with Different Linkers

    The first step is the synthesis of a series of PROTACs where only the linker is varied, while the POI ligand and E3 ligase ligand remain constant. The this compound can be incorporated using standard amide coupling reactions.[11]

    Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand POI Ligand (with reactive handle) Coupling1 Amide Coupling POI_ligand->Coupling1 Coupling2 Amide Coupling POI_ligand->Coupling2 E3_ligand E3 Ligase Ligand (with reactive handle) E3_ligand->Coupling1 E3_ligand->Coupling2 Linker_A This compound Linker Precursor Linker_A->Coupling1 Linker_B Alternative Linker (e.g., PEG, Alkyl) Linker_B->Coupling2 PROTAC_A PROTAC A (Aryl-Alkyl Amine Linker) Coupling1->PROTAC_A PROTAC_B PROTAC B (Alternative Linker) Coupling2->PROTAC_B

    Caption: General workflow for synthesizing PROTACs with different linkers.

    In Vitro Degradation Assays

    This is the gold-standard method for quantifying the degradation of the target protein.

    Protocol:

    • Cell Culture and Treatment: Seed cells expressing the POI in 6-well plates. Once confluent, treat with a serial dilution of each PROTAC construct for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values.

    Cell Permeability Assay

    This assay assesses the passive permeability of a compound.[9]

    Protocol:

    • Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane.

    • Compound Addition: The PROTAC solution is added to the donor wells, and buffer is added to the acceptor wells.

    • Incubation: The plate is incubated for a set period (e.g., 4-16 hours).

    • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS to determine the permeability coefficient.

    In Vitro Stability Assays

    This assay evaluates the susceptibility of the PROTAC to phase I metabolism.[8]

    Protocol:

    • Incubation: Incubate the PROTAC at a fixed concentration (e.g., 1 µM) with human or rat liver microsomes and NADPH at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction is stopped by adding a cold organic solvent.

    • Analysis: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS to determine the in vitro half-life (t½).

    Visualizing the PROTAC Mechanism of Action

    The efficacy of any PROTAC, regardless of the linker, is contingent on its ability to successfully navigate the ubiquitin-proteasome pathway.

    PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

    Caption: The PROTAC-mediated protein degradation pathway.

    Conclusion and Future Perspectives

    The this compound linker represents a compelling structural motif in the PROTAC designer's toolbox. Its semi-rigid nature offers a promising balance between the conformational freedom required for efficient ternary complex formation and the restricted flexibility that can enhance metabolic stability and cell permeability. While direct comparative data remains scarce, the principles of linker design and the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own benchmarking studies. By systematically evaluating linkers of different classes, including the aryl-alkyl amine scaffold, against specific proteins of interest and E3 ligases, the field of targeted protein degradation will continue to advance towards more potent and drug-like therapeutics.

    References

    A Comparative Guide to the Characterization and Validation of Novel Psychoactive Modulators Derived from 4-(4-Methoxyphenyl)butan-1-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The quest for novel therapeutic agents targeting the central nervous system (CNS) is a cornerstone of modern drug discovery. Phenethylamine and its derivatives have historically served as a rich scaffold for the development of psychoactive compounds.[1] Within this chemical space, 4-(4-methoxyphenyl)butan-1-amine presents an intriguing starting point for the synthesis of novel psychoactive modulators. Its structural similarity to known monoamine neurotransmitters suggests the potential for interaction with key CNS targets, such as serotonin and dopamine receptors.

    This guide provides a comprehensive framework for the characterization and validation of a hypothetical series of novel compounds derived from this compound. We will explore the critical experimental workflows, from initial structural elucidation to in vivo behavioral assessment. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology for evaluating the potential of new chemical entities in this class.

    For the purpose of this guide, we will consider a hypothetical library of three novel compounds (NCD-1, NCD-2, and NCD-3) synthesized from the parent molecule, this compound. These compounds have been designed with the aim of enhancing affinity and selectivity for the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. As a point of comparison, we will use the well-characterized 5-HT2A receptor antagonist, M100907 , a selective ligand with high affinity.[2]

    Part 1: Physicochemical Characterization and Purity Assessment

    The foundational step in the evaluation of any novel compound is the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity. This is not merely a procedural formality; it is the bedrock upon which all subsequent biological data rests. Without a clear understanding of what is being tested, any biological activity observed cannot be reliably attributed to the intended molecule. We will employ a tripartite approach of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to achieve this.

    Experimental Protocols
    1. Nuclear Magnetic Resonance (NMR) Spectroscopy

    Causality: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3] For our novel compounds, ¹H and ¹³C NMR are indispensable for confirming the successful modification of the parent scaffold and for ensuring the absence of significant impurities.

    Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Analysis:

      • ¹H NMR: Chemical shifts (δ), integration, and coupling constants (J) should be analyzed to confirm the proton framework of the molecule.

      • ¹³C NMR: The number and chemical shifts of the signals should correspond to the expected carbon skeleton.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are performed as needed to resolve any structural ambiguities.

    2. Mass Spectrometry (MS)

    Causality: MS provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.[4] High-resolution mass spectrometry (HRMS) is particularly crucial for novel compounds.

    Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[5]

    • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for many small organic molecules.[6]

    • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analysis: The measured mass-to-charge ratio (m/z) should be compared to the calculated theoretical mass. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation of the elemental formula.[7]

    3. High-Performance Liquid Chromatography (HPLC)

    Causality: HPLC is the gold standard for assessing the purity of a compound.[8] It separates the target molecule from any unreacted starting materials, byproducts, or other impurities. For biological testing, a purity of ≥95% is typically required.[9]

    Protocol:

    • Method Development: Develop a suitable reversed-phase HPLC method using a C18 column. The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. A gradient elution is often employed to ensure the separation of compounds with a range of polarities.[10]

    • Sample Analysis: Inject a known concentration of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

    • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Visualization of the Characterization Workflow

    Caption: Workflow for Physicochemical Characterization.

    Part 2: In Vitro Validation: Target Engagement and Selectivity

    With the structural integrity and purity of our novel compounds confirmed, the next logical step is to assess their interaction with the intended biological target. In vitro receptor binding assays are a powerful and efficient method to determine the affinity of a compound for a specific receptor.[11]

    Experimental Protocol: Radioligand Receptor Binding Assay

    Causality: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[12] The resulting inhibitory constant (Kᵢ) is a measure of the compound's binding affinity.

    Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptors (e.g., 5-HT2A, 5-HT2C, and Dopamine D₂ receptors).[13]

    • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (NCD-1, NCD-2, NCD-3, or M100907).

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

    Comparative Binding Affinity Data
    Compound5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)D₂ Kᵢ (nM)
    This compound>10,000>10,000>10,000
    NCD-115.2250.61,500
    NCD-28.7180.3980
    NCD-325.4450.1>5,000
    M100907 (Comparator) 0.9 150.8 >10,000

    Visualization of Receptor Binding Assay Principle

    cluster_1 Radioligand Receptor Binding Assay cluster_2 Binding cluster_3 Displacement Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds Test_Compound Test Compound Receptor->Test_Compound Competes

    Caption: Principle of Competitive Radioligand Binding.

    Part 3: In Vitro Functional Assessment and Cytotoxicity

    High binding affinity does not necessarily translate to the desired biological effect. Therefore, it is crucial to assess the functional activity of the novel compounds. Furthermore, an early assessment of cytotoxicity is essential to identify compounds with a favorable therapeutic window.

    Experimental Protocols
    1. Cell-Based Functional Assay (e.g., Calcium Flux Assay for 5-HT2A)

    Causality: The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR), and its activation leads to an increase in intracellular calcium. A calcium flux assay can therefore be used to determine if a compound acts as an agonist or an antagonist at this receptor.

    Protocol:

    • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

    • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add the test compounds at various concentrations. For antagonist mode, pre-incubate with the test compounds before adding a known 5-HT2A agonist (e.g., serotonin).

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

    • Data Analysis: Plot the response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

    2. Cell Viability Assay (e.g., MTT or XTT Assay)

    Causality: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[14] They are used to determine the concentration at which a compound becomes toxic to cells.

    Protocol:

    • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of the novel compounds for a defined period (e.g., 24 or 48 hours).

    • Reagent Addition: Add the MTT or XTT reagent to the wells and incubate.[15]

    • Absorbance Measurement: If using MTT, solubilize the formazan crystals before reading the absorbance. For XTT, the product is soluble. Read the absorbance at the appropriate wavelength.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

    Comparative Functional and Cytotoxicity Data
    Compound5-HT2A Functional Activity (IC₅₀, nM)Cytotoxicity (CC₅₀, µM)
    NCD-125.8 (Antagonist)>50
    NCD-215.3 (Antagonist)45.2
    NCD-342.1 (Antagonist)>50
    M100907 (Comparator) 1.5 (Antagonist) >100

    Part 4: In Vivo Validation: Preliminary Behavioral Assessment

    The ultimate test for any CNS-active compound is its ability to elicit a biological response in a living organism. In vivo studies are essential to assess the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its effects on behavior.[16]

    Experimental Protocol: Head-Twitch Response (HTR) in Rodents

    Causality: The head-twitch response in rodents is a well-established behavioral model that is specifically mediated by the activation of 5-HT2A receptors.[2] Antagonists of the 5-HT2A receptor are expected to inhibit this response when induced by a 5-HT2A agonist.

    Protocol:

    • Animal Acclimation: Acclimate the animals (e.g., C57BL/6 mice) to the experimental environment.

    • Compound Administration: Administer the test compounds (NCD-1, NCD-2, NCD-3, or M100907) via an appropriate route (e.g., intraperitoneal injection).

    • Agonist Challenge: After a suitable pre-treatment time, administer a 5-HT2A receptor agonist, such as DOI (2,5-Dimethoxy-4-iodoamphetamine), to induce the head-twitch response.

    • Behavioral Observation: Observe and count the number of head twitches for a defined period.

    • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated control group.

    Comparative In Vivo Data
    CompoundInhibition of DOI-induced Head-Twitch Response (ED₅₀, mg/kg)
    NCD-15.2
    NCD-22.8
    NCD-38.9
    M100907 (Comparator) 0.1

    Visualization of In Vivo Experimental Workflow

    Caption: Workflow for the Head-Twitch Response Assay.

    Conclusion

    This guide has outlined a systematic and logical progression for the characterization and validation of novel compounds derived from this compound. By following this workflow, researchers can build a comprehensive data package for their novel chemical entities.

    Based on our hypothetical data, NCD-2 emerges as the most promising candidate from the series, demonstrating the highest affinity for the 5-HT2A receptor in vitro and the greatest potency in the in vivo behavioral model. While its affinity and potency do not surpass the comparator compound, M100907, these findings provide a strong rationale for further lead optimization efforts.

    Future directions would involve a more extensive selectivity profiling against a wider panel of receptors, transporters, and enzymes. Additionally, pharmacokinetic studies to determine the brain penetration and metabolic stability of the lead candidates would be essential before proceeding to more complex behavioral models and, ultimately, preclinical development.

    References

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxyphenyl)butan-1-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(4-Methoxyphenyl)butan-1-amine, moving beyond simple checklists to explain the critical reasoning behind each step.

    Hazard Profile and Risk Assessment: Know Your Chemical

    Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is an organic compound that requires careful handling based on its known and potential hazards.

    According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and poses a significant, long-lasting threat to aquatic ecosystems. While specific data on skin and eye irritation is not listed in all available SDS, amines as a class should be handled with the assumption that they can be irritants.[1][2] Furthermore, the substance is combustible and can produce hazardous combustion gases, such as carbon and nitrogen oxides, in a fire.[3]

    This risk profile dictates a disposal strategy that prioritizes containment to prevent environmental release and segregation to avoid dangerous reactions.

    Property Information Source(s)
    Chemical Name This compound[4]
    CAS Number 20734-76-3
    Molecular Formula C11H17NO[4]
    Molecular Weight 179.26 g/mol [4]
    Key Hazard Statements H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects.
    Potential Hazards Combustible; may cause skin, eye, and respiratory irritation.[2][5]

    Personal Protective Equipment (PPE): A Non-Negotiable Standard

    Appropriate PPE is your primary defense against chemical exposure during handling and disposal. The selection of PPE should be based on a risk assessment of the specific task being performed.

    • Eye and Face Protection: Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, such as during a spill cleanup or bulk transfer, a face shield should be worn over the goggles.[7][8]

    • Skin Protection: A standard laboratory coat is required to protect clothing and skin.[6] Wear chemical-resistant gloves; disposable nitrile gloves offer good protection for incidental contact, but it is best practice to consult the glove manufacturer's resistance guide for prolonged handling.[8]

    • Respiratory Protection: While typically not required for handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator is necessary if dusts are generated or if you are working outside of a ventilated space.[8]

    The Disposal Workflow: A Step-by-Step Protocol

    The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] The following protocol provides a self-validating system for ensuring compliance and safety.

    Step 1: Waste Identification and Segregation

    This is the most critical step in preventing hazardous reactions.[10]

    • Characterize the Waste: Determine if the waste is pure this compound, a solution with non-hazardous solvents (e.g., water), or mixed with other hazardous chemicals.

    • Segregate Meticulously: Amine waste must be collected in a dedicated container, separate from all other waste streams.[10]

      • Crucially, keep amine waste separate from acids and strong oxidizing agents. The neutralization reaction between an amine (a base) and an acid is highly exothermic and can cause boiling and splashing. Mixing with oxidizers can lead to fire or explosion.[9][10]

    Step 2: Containerization and Labeling

    Proper containment and communication are key to safe waste management.

    • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure it has a secure, tightly sealing lid to prevent the release of fumes.[10]

    • Label Clearly and Completely: The waste container must be labeled as soon as the first drop of waste is added. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all components and their approximate percentages.

      • The relevant hazard information (e.g., "Harmful," "Environmental Hazard").

      • The date of initial accumulation.

    Step 3: On-Site Accumulation and Storage

    Waste must be stored safely at its point of generation until it is collected for disposal.

    • Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[6]

    • Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

    • Storage Conditions: Keep the storage area cool and away from direct sunlight, heat sources, and incompatible substances.[10]

    Step 4: Final Disposal

    Final disposal must be handled by qualified professionals.

    • Do Not Drain Dispose: Under no circumstances should this chemical or its rinsate be poured down the drain.[10] Its aquatic toxicity can damage ecosystems and disrupt wastewater treatment processes.[11]

    • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10] They are trained to manage chemical waste in compliance with all regulations.[10] The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[12]

    G cluster_pure Pure or with Non-Hazardous Solvents cluster_mixed Mixed with Other Hazardous Waste start Waste Generated: This compound characterize Step 1: Characterize Waste Is it mixed with other hazardous materials? start->characterize pure_container Step 2: Use Dedicated 'Amine Waste' Container characterize->pure_container No mixed_container Consult EHS for co-disposal compatibility. NEVER mix with acids/oxidizers. characterize->mixed_container Yes label_pure Step 3: Label Container with all components and hazard warnings. pure_container->label_pure storage Step 4: Store in cool, ventilated Satellite Accumulation Area with secondary containment. label_pure->storage label_mixed Step 3: Label Container with ALL components and hazard warnings. mixed_container->label_mixed label_mixed->storage disposal Step 5: Arrange Pickup via EHS or Licensed Waste Contractor for incineration/final disposal. storage->disposal

    Disposal Decision Workflow for this compound.

    Emergency Procedures: Spill and Exposure Response

    Preparedness is essential for mitigating the impact of an accident.

    Spill Management

    In the event of a spill, your immediate priorities are to ensure personnel safety and prevent environmental release.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Cover drains to prevent the chemical from entering the sewer system.

    • Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[13] Avoid using combustible materials like paper towels for large spills.

    • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13] Label the container appropriately and dispose of it following the protocol in Section 3.

    • Decontaminate: Clean the affected area thoroughly.

    First Aid and Exposure

    Immediate action is required following any exposure. Always show the Safety Data Sheet to attending medical personnel.[12]

    • If Swallowed: Rinse the mouth with water and call a poison center or doctor immediately.[12]

    • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water.[1]

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    G spill Spill Occurs alert 1. Alert Area Personnel spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain Spill & Cover Drains ppe->contain absorb 4. Absorb with Inert Material contain->absorb collect 5. Collect Waste into Labeled Container absorb->collect decon 6. Decontaminate Spill Area collect->decon end Disposal via EHS decon->end

    Emergency Spill Response Workflow.

    Decontamination and Empty Containers

    Properly decontaminating labware and disposing of "empty" containers is a final, crucial step.

    • Reusable Labware: Triple rinse glassware and equipment with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate and add it to your hazardous amine waste container.

    • Empty Containers: A container that held this chemical is not truly empty. It must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Once the container is decontaminated and the label is defaced, it may be disposed of as regular solid waste or recycled, pending your institution's specific policies.[6]

    By adhering to these detailed procedures, you actively contribute to a culture of safety, protect our environment, and ensure the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.

    References

    ×

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    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.